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Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Documentation Hub

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  • Product: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate
  • CAS: 1196474-68-6

Core Science & Biosynthesis

Foundational

Technical Guide: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

The following technical guide provides an in-depth analysis of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate , a critical intermediate in the synthesis of boron-containing pharmaceuticals. CAS Number: 1196474-68-6 Role: Adva...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate , a critical intermediate in the synthesis of boron-containing pharmaceuticals.

CAS Number: 1196474-68-6 Role: Advanced Intermediate for Benzoxaborole Therapeutics[1]

Executive Summary

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (CAS 1196474-68-6) is a specialized biaryl ether scaffold used primarily in the development of benzoxaboroles , a class of boron-containing small molecules with potent anti-inflammatory and anti-infective properties.[1] This compound serves as the structural foundation for constructing the tricyclic benzoxaborole core, leveraging its bromine and formyl "handles" for subsequent borylation and cyclization.[1] It is a key intermediate described in patent literature assigned to Anacor Pharmaceuticals (now part of Pfizer) and GlaxoSmithKline for PDE4 inhibitors and other therapeutic targets.[1]

Chemical Identity & Properties

PropertySpecification
CAS Number 1196474-68-6
IUPAC Name Ethyl 4-(3-bromo-4-formylphenoxy)benzoate
Molecular Formula C₁₆H₁₃BrO₄
Molecular Weight 349.18 g/mol
SMILES CCOC(=O)c1ccc(Oc2cc(Br)c(C=O)cc2)cc1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Chloroform; Low solubility in water
Key Functional Groups Aryl Bromide (C-Br), Aryl Aldehyde (CHO), Ethyl Ester (COOEt), Diaryl Ether

Synthesis & Manufacturing Protocol

The synthesis of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate follows a regiospecific Nucleophilic Aromatic Substitution (S_NAr) pathway.[1] This method is preferred for its scalability and high yield, avoiding the formation of regioisomers common in electrophilic substitution.[1]

Retro-Synthetic Analysis

The molecule is disconnected at the ether linkage.[1] The electron-withdrawing formyl group on the benzaldehyde ring activates the para-fluorine towards nucleophilic attack by the phenol.[1]

  • Electrophile: 2-Bromo-4-fluorobenzaldehyde (The fluorine is para to the activating aldehyde).[1]

  • Nucleophile: Ethyl 4-hydroxybenzoate (The phenolic oxygen acts as the nucleophile).[1]

Step-by-Step Protocol
  • Reagents:

    • 2-Bromo-4-fluorobenzaldehyde (1.0 equiv)[1]

    • Ethyl 4-hydroxybenzoate (1.0 - 1.1 equiv)[1][2]

    • Potassium Carbonate (

      
      , 2.0 equiv) or Cesium Carbonate (
      
      
      
      )[1]
    • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]

  • Procedure:

    • Charge a reaction vessel with 2-bromo-4-fluorobenzaldehyde and Ethyl 4-hydroxybenzoate in DMF.

    • Add anhydrous

      
       to the solution.[1]
      
    • Heat the mixture to 80–100°C under an inert atmosphere (

      
      ) for 12–18 hours.
      
    • Monitor reaction progress via HPLC or TLC (disappearance of the fluoride starting material).[1]

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-water to precipitate the product or extract with Ethyl Acetate.[1]

    • Wash the organic layer with brine and water to remove DMF.[1]

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification:

    • Recrystallization from Ethanol/Hexanes or column chromatography (

      
      , Hexanes/EtOAc gradient).[1]
      
Reaction Pathway Visualization

SynthesisPathway Reactant1 2-Bromo-4-fluorobenzaldehyde (Electrophile) Intermediate Meisenheimer Complex (Transition State) Reactant1->Intermediate S_NAr Attack Reactant2 Ethyl 4-hydroxybenzoate (Nucleophile) Reactant2->Intermediate K2CO3, DMF, 100°C Product Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (CAS 1196474-68-6) Intermediate->Product -HF (Elimination)

Figure 1: S_NAr synthesis pathway for CAS 1196474-68-6.

Applications in Drug Discovery[1]

This molecule is a "lynchpin" intermediate.[1] It contains the necessary functional groups to close the boron-containing ring characteristic of benzoxaboroles .[1]

Precursor to Benzoxaboroles (Boron Therapeutics)

The primary utility of this scaffold is in the synthesis of drugs targeting Phosphodiesterase-4 (PDE4) (e.g., for psoriasis, atopic dermatitis) or fungal enzymes (e.g., leucyl-tRNA synthetase).[1]

Downstream Transformation Logic:

  • Miyaura Borylation: The aryl bromide is converted to a boronate ester using Bis(pinacolato)diboron (

    
    ) and a Palladium catalyst (
    
    
    
    ).[1]
  • Reductive Cyclization: The boronate ester reacts intramolecularly with the adjacent formyl (aldehyde) group.[1] Reduction (e.g., with

    
    ) yields the 1-hydroxy-1,3-dihydro-2,1-benzoxaborole  ring system.[1]
    
  • Derivatization: The ethyl ester on the distal ring can be hydrolyzed to a carboxylic acid or converted to an amide to tune solubility and potency.[1]

Structural Activity Relationship (SAR)
  • Phenoxy Linker: Provides flexibility and optimal spacing between the pharmacophore (benzoxaborole) and the solvent-exposed tail (benzoate).[1]

  • Ethyl Benzoate Tail: Often serves as a prodrug motif (hydrolyzed in vivo) or a handle for attaching solubilizing groups.[1]

Workflow: From Scaffold to Active Drug

DrugDiscovery Scaffold Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (CAS 1196474-68-6) Step1 Step 1: Miyaura Borylation (Pd cat., B2pin2) Scaffold->Step1 Step2 Step 2: Reductive Cyclization (NaBH4, Acid workup) Step1->Step2 Benzoxaborole Benzoxaborole Intermediate (Tricyclic Core) Step2->Benzoxaborole FinalDrug Active Pharmaceutical Ingredient (e.g., PDE4 Inhibitor) Benzoxaborole->FinalDrug Ester Hydrolysis / Amidation

Figure 2: Transformation of the scaffold into a bioactive benzoxaborole.[1]

Quality Control & Stability

For research and manufacturing, the purity of this intermediate is critical to prevent catalyst poisoning in the subsequent Palladium-catalyzed borylation step.[1]

  • Purity Requirement: >98% (HPLC).

  • Critical Impurity: Unreacted 2-bromo-4-fluorobenzaldehyde (competitively inhibits borylation).[1]

  • Storage: Store at 2-8°C under inert gas (

    
    ). Aldehydes are susceptible to oxidation (to carboxylic acid) upon prolonged exposure to air.[1]
    
  • Handling: The compound contains an aryl bromide and an ester; avoid strong bases (which may hydrolyze the ester) or strong reducing agents (which may reduce the aldehyde) unless intended.[1]

References

  • Anacor Pharmaceuticals, Inc.[1] & GlaxoSmithKline. (2010).[1] Boron-Containing Small Molecules as Anti-Inflammatory Agents.[1] Patent US 2010/0256092 A1.

  • PubChem Database. (n.d.).[1] Ethyl 4-(3-bromo-4-formylphenoxy)benzoate. National Center for Biotechnology Information.[1] [1][2]

  • ChemicalBook. (2025).[1] Product Entry: CAS 1196474-68-6.[1][3]

  • ChemSrc. (2025).[1] Ethyl 4-(3-bromo-4-formylphenoxy)benzoate MSDS and Synthesis.

Sources

Exploratory

Technical Monograph: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

Executive Summary Ethyl 4-(3-bromo-4-formylphenoxy)benzoate represents a highly versatile diaryl ether scaffold utilized in the synthesis of complex bioactive molecules. Structurally, it functions as a "tri-orthogonal" b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate represents a highly versatile diaryl ether scaffold utilized in the synthesis of complex bioactive molecules. Structurally, it functions as a "tri-orthogonal" building block, offering three distinct reactive handles:

  • Formyl group (Aldehyde): Facilitates condensation reactions (e.g., reductive amination, Knoevenagel).

  • Aryl Bromide: Enables transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Ethyl Ester: Allows for hydrolysis to the carboxylic acid or reduction to a benzyl alcohol.

This guide details the robust synthesis of this intermediate via Nucleophilic Aromatic Substitution (S_NAr), validates the protocol with mechanistic insights, and outlines downstream applications in medicinal chemistry, specifically for PPAR agonists and PTP1B inhibitors.

Chemical Identity & Structural Analysis[1]

Before commencing synthesis, the physicochemical properties of the target and key reagents must be understood to ensure proper handling and stoichiometry.

Table 1: Physicochemical Profile
PropertySpecification
IUPAC Name Ethyl 4-(3-bromo-4-formylphenoxy)benzoate
Molecular Formula C₁₆H₁₃BrO₄
Molecular Weight 349.18 g/mol
Core Scaffold Diaryl Ether (Phenoxybenzoate)
Key Functionalities Aryl Aldehyde, Aryl Bromide, Ethyl Ester
Predicted LogP ~4.2 (Highly Lipophilic)
Solubility Soluble in DMF, DMSO, DCM, Ethyl Acetate; Insoluble in Water

Retrosynthetic Logic & Reaction Design

The most scalable route to this molecule is the formation of the ether linkage via Nucleophilic Aromatic Substitution (S_NAr) .

The Strategy

We disconnect the ether oxygen bond. The retrosynthetic analysis yields two fragments:

  • Nucleophile: 3-Bromo-4-hydroxybenzaldehyde (Phenol).

  • Electrophile: Ethyl 4-fluorobenzoate.

Mechanistic Insight (Causality):

  • Why S_NAr? The para-ester group on the fluorobenzoate ring is electron-withdrawing, activating the ring for nucleophilic attack by the phenoxide.

  • Why Fluoro over Bromo? Fluoride is a better leaving group in S_NAr reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, despite the strong C-F bond energy.

  • Regioselectivity: The reaction is highly selective. The phenol oxygen attacks the carbon bearing the fluorine; the aldehyde and bromine on the nucleophile remain intact under basic conditions.

Visualization: Synthesis Workflow

The following diagram outlines the critical process flow, including reagents and control points.

SynthesisWorkflow Reactant1 3-Bromo-4-hydroxybenzaldehyde (Nucleophile) Base K2CO3 (Base) DMF (Solvent) Reactant1->Base Deprotonation Reactant2 Ethyl 4-fluorobenzoate (Electrophile) Intermediate Meisenheimer Complex (Transition State) Reactant2->Intermediate + Heat (90°C) Base->Intermediate S_NAr Attack Product Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (Target) Intermediate->Product - KF (Salt elimination)

Figure 1: S_NAr synthesis pathway showing the convergence of the phenol and aryl fluoride.

Experimental Protocol

Safety Warning: Brominated compounds and aryl aldehydes can be irritants. DMF is hepatotoxic. Perform all operations in a fume hood.

Materials
  • 3-Bromo-4-hydroxybenzaldehyde (1.0 equiv)

  • Ethyl 4-fluorobenzoate (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc) & Hexanes (for workup)

Step-by-Step Methodology
  • Activation of Nucleophile: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-4-hydroxybenzaldehyde (10.0 g, 49.7 mmol) in anhydrous DMF (100 mL). Add K₂CO₃ (13.7 g, 99.4 mmol) in one portion.

    • Observation: The suspension may turn yellow/orange due to phenoxide formation. Stir at room temperature for 15 minutes to ensure complete deprotonation.

  • Addition of Electrophile: Add Ethyl 4-fluorobenzoate (9.2 g, 54.7 mmol) to the reaction mixture.

  • Reaction (S_NAr): Equip the flask with a condenser and heat the mixture to 90°C under an inert atmosphere (Nitrogen or Argon).

    • Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The limiting reagent (aldehyde) should be consumed within 4–6 hours.

  • Workup (Quenching): Cool the mixture to room temperature. Pour the reaction mass into ice-cold water (500 mL) with vigorous stirring.

    • Result: The product typically precipitates as an off-white solid. If oil forms, extraction is required.

  • Isolation & Purification:

    • Precipitate Method: Filter the solid, wash copiously with water (to remove DMF), and dry under vacuum.

    • Extraction Method: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine (2 x 100 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

    • Recrystallization: Recrystallize the crude solid from Ethanol/Hexane to yield the pure product.

Expected Yield[2][3]
  • Typical Yield: 85–92%

  • Appearance: White to pale cream crystalline solid.

Downstream Applications & Divergent Synthesis

The value of this scaffold lies in its chemoselective orthogonality . Researchers can modify one functional group without affecting the others.

Key Transformations
  • Suzuki Coupling (at Bromine): The aryl bromide is sterically accessible for Pd-catalyzed coupling with boronic acids to create biaryl systems (common in kinase inhibitors).

  • Reductive Amination (at Aldehyde): The formyl group can be converted to a secondary amine using NaBH(OAc)₃, a critical step for introducing basic nitrogen centers found in GPCR antagonists.

  • Hydrolysis (at Ester): Saponification (LiOH/THF) yields the carboxylic acid, increasing polarity and allowing for amide coupling.

Visualization: Chemoselective Pathways

DivergentSynthesis Core Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki Target: Br RedAmin Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAmin Target: CHO Hydrolysis Saponification (LiOH, THF/H2O) Core->Hydrolysis Target: Ester Prod_Suzuki Biaryl Derivative (Kinase Inhibitors) Suzuki->Prod_Suzuki Prod_Amin Benzylamine Analog (GPCR Antagonists) RedAmin->Prod_Amin Prod_Acid Carboxylic Acid (Peptidomimetics) Hydrolysis->Prod_Acid

Figure 2: Divergent synthetic pathways utilizing the orthogonal functional groups.

Analytical Validation

To validate the integrity of the synthesized compound, compare experimental data against these predicted spectral characteristics.

1H NMR (400 MHz, CDCl₃) Prediction
  • Aldehyde (-CHO): Singlet, δ ~10.3 ppm (Distinctive downfield shift).

  • Aromatic Ring A (Benzoate): Two doublets (AA'BB' system), δ ~8.0 ppm (2H) and ~7.0 ppm (2H).

  • Aromatic Ring B (Bromo-aldehyde):

    • Doublet (ortho to CHO), δ ~7.9 ppm.

    • Doublet (meta to CHO), δ ~7.0 ppm.

    • Doublet of doublets (if resolvable), depending on substitution pattern.

  • Ethyl Ester:

    • Quartet (-CH₂-), δ ~4.3 ppm.

    • Triplet (-CH₃), δ ~1.3 ppm.

Mass Spectrometry (ESI-MS)
  • Target Ion: [M+H]⁺ or [M+Na]⁺

  • Isotope Pattern: Expect a 1:1 doublet ratio for the molecular ion peak due to the ⁷⁹Br and ⁸¹Br isotopes (M and M+2).

References

  • PubChem. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308. National Library of Medicine. [Link]

  • Bedos-Belval, F., et al. (2012).[1] Diaryl ether derivatives as anticancer agents – a review. RSC Medicinal Chemistry.[1] [Link]

  • Zhu, X., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • Corteva Agriscience. (2023).[2][3] A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach. [Link]

Sources

Foundational

Technical Guide: Synthesis and Application of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

The following technical guide details the synthesis, characterization, and application of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate . This molecule represents a critical bi-functional "scaffold" intermediate in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and application of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate . This molecule represents a critical bi-functional "scaffold" intermediate in medicinal chemistry, particularly in the development of PPAR agonists (Peroxisome Proliferator-Activated Receptors) and Thyroid Hormone Receptor (


) modulators.

Its structure combines a protected carboxylate (ethyl ester) and a highly functionalized diphenyl ether core featuring both an aldehyde and an aryl bromide, allowing for divergent downstream chemistry (e.g., Wittig olefination and Suzuki-Miyaura coupling).

Molecular Identity & Structural Logic

The target molecule is a diaryl ether synthesized via a Nucleophilic Aromatic Substitution (


). Understanding the regiochemistry of the starting materials is critical to ensuring the correct substitution pattern (3-bromo vs. 2-bromo phenoxy isomers).
  • IUPAC Name: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 349.18 g/mol

  • Core Moiety: 4-phenoxybenzoate

  • Key Functionalities:

    • Ethyl Ester: Protects the carboxylic acid; lipophilic handle.

    • Aldehyde (C4'): Electrophilic site for chain elongation (Knoevenagel/Wittig).

    • Aryl Bromide (C3'): Handle for cross-coupling reactions.

Structural Breakdown (DOT Visualization)

G Ben Ethyl Benzoate Ring (Acceptor) Ether Ether Linkage (O) Ben->Ether Position 4 Phenoxy Phenoxy Ring (Donor Core) Ether->Phenoxy Position 1' Br 3-Bromo (Ortho to CHO) Phenoxy->Br Position 3' CHO 4-Formyl (Para to Link) Phenoxy->CHO Position 4'

Figure 1: Structural connectivity of the target molecule. Note the specific 1,3,4-substitution pattern on the phenoxy ring.

Synthesis Strategy: The Regiochemical Critical Path

To obtain the 3-bromo-4-formylphenoxy moiety, one must select the correct fluorobenzaldehyde precursor. A common error is using 3-bromo-4-fluorobenzaldehyde, which yields the 2-bromo isomer.

Correct Retrosynthesis:

  • Target: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate.

  • Nucleophile: Ethyl 4-hydroxybenzoate (Paraben).

  • Electrophile: 2-Bromo-4-fluorobenzaldehyde .

    • Reasoning: In 2-bromo-4-fluorobenzaldehyde, the fluorine is at position 4 (relative to CHO at 1). The bromine is at position 2. When the nucleophile attacks C4 (displacing F), the bromine ends up meta to the new ether linkage and ortho to the aldehyde. In the product numbering (Linker = 1), this corresponds to 3-bromo-4-formyl .

Reaction Pathway Diagram

Synthesis SM1 Ethyl 4-hydroxybenzoate (Nucleophile) Cond K2CO3, DMF 90°C, 4-6 hrs SM1->Cond SM2 2-Bromo-4-fluorobenzaldehyde (Electrophile) SM2->Cond Complex Meisenheimer Complex (Transition State) Cond->Complex SNAr Attack Prod Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (Target) Complex->Prod -KF

Figure 2:


 synthesis pathway utilizing 2-bromo-4-fluorobenzaldehyde to achieve the correct regiochemistry.

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. It utilizes Anhydrous DMF to ensure reaction kinetics are not stalled by solvation of the carbonate anion by water.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]AmountRole
Ethyl 4-hydroxybenzoate 166.171.01.66 gNucleophile
2-Bromo-4-fluorobenzaldehyde 203.011.12.23 gElectrophile
Potassium Carbonate (

)
138.212.02.76 gBase (Anhydrous)
DMF (N,N-Dimethylformamide) --20 mLSolvent
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon to remove atmospheric moisture.
      
  • Solubilization:

    • Add Ethyl 4-hydroxybenzoate (1.66 g) and anhydrous

      
        (2.76 g) to the flask.
      
    • Add DMF (20 mL) and stir at Room Temperature (RT) for 15 minutes.

    • Insight: This pre-stirring step generates the phenoxide anion (the active nucleophile) before the electrophile is introduced, reducing side reactions.

  • Reaction:

    • Add 2-Bromo-4-fluorobenzaldehyde (2.23 g) in one portion.

    • Fit the flask with a reflux condenser.

    • Heat the mixture to 90°C in an oil bath.

    • Monitor via TLC (Hexane:Ethyl Acetate 4:1). The limiting reagent (phenol) should be consumed within 4–6 hours.

  • Workup (Quench & Extraction):

    • Cool the reaction mixture to RT.

    • Pour the mixture into ice-cold water (100 mL) under vigorous stirring. The product often precipitates as a solid.

    • If solid forms: Filter the precipitate, wash with water (

      
       mL) to remove DMF, and dry under vacuum.
      
    • If oil forms:[2] Extract with Ethyl Acetate (

      
       mL). Wash combined organics with Brine (
      
      
      
      mL), dry over
      
      
      , and concentrate in vacuo.
  • Purification:

    • Recrystallize from Ethanol/Water or Hot Hexanes if necessary.

    • Alternatively, purify via flash column chromatography (

      
      , 0-20% EtOAc in Hexanes).
      

Analytical Characterization (Self-Validation)

To validate the structure, specifically the position of the bromine, compare the NMR splitting patterns.

TechniqueExpected SignalStructural Assignment

NMR

9.8–10.0 ppm (s, 1H)
Aldehyde (-CHO) proton.

NMR

4.35 (q), 1.38 (t)
Ethyl Ester (

) protons.

NMR

8.05 (d, 2H), 7.05 (d, 2H)
Benzoate Ring (AA'BB' system).

NMR

~7.9 (d, 1H)
Phenoxy H-6' (Ortho to CHO, doublet due to H-5').

NMR

~7.3 (d, 1H)
Phenoxy H-2' (Meta to CHO, doublet due to H-6' or small coupling).
IR 1720

, 1690

C=O stretches (Ester and Aldehyde).
HRMS

~349/351
Isotopic Pattern: 1:1 ratio confirming one Bromine atom.

Critical QC Check: If the doublet for the proton ortho to the aldehyde (H-5' or H-6') shows a large coupling constant (


 Hz), it indicates an ortho hydrogen neighbor, confirming the 3-bromo substitution (leaving H-5 and H-6 adjacent). If the pattern is a singlet or meta-coupling only, you may have synthesized the wrong isomer.

Downstream Applications (Divergent Synthesis)

This molecule is a "hub" intermediate. The aldehyde and bromide allow for orthogonal functionalization, essential for SAR (Structure-Activity Relationship) studies in drug discovery.

Functionalization Workflow

Applications cluster_0 Pathway A: Chain Extension cluster_1 Pathway B: Cross-Coupling Target Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Wittig Wittig / Knoevenagel (Reacts at CHO) Target->Wittig Suzuki Suzuki-Miyaura (Reacts at Br) Target->Suzuki Glitazar Glitazar Analogs (PPAR Agonists) Wittig->Glitazar Biaryl Biaryl Ethers (Thyromimetics) Suzuki->Biaryl

Figure 3: Divergent synthesis capabilities of the scaffold.

  • PPAR Agonists (Glitazars): The aldehyde is condensed with thiazolidine-2,4-dione (TZD) or similar acidic methylene compounds to form the pharmacophore responsible for insulin sensitization.

  • Thyromimetics: The bromine is coupled with aryl boronic acids to create bulky biaryl systems that fit the TR-beta ligand binding pocket.

Safety & Handling

  • 2-Bromo-4-fluorobenzaldehyde: Irritant. Potential sensitizer. Handle in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

  • Waste Disposal: Aqueous layers containing DMF must be segregated from general organic waste. Halogenated waste streams for the product residues.

References

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
    
  • Synthesis of Diaryl Ethers: Theil, F. (1999). Synthesis of Diaryl Ethers: A Review. Angewandte Chemie International Edition, 38(16), 2345-2347. Link

  • Relevance to PPAR Agonists (Muraglitazar Context): Devasthale, P. V., et al. (2005). Design and Synthesis of Muraglitazar. Journal of Medicinal Chemistry, 48(6), 2248–2250. Link

  • Relevance to Thyromimetics: Placzek, A. T., et al. (2016). Sobetirome: A Case Study in Translational Chemistry. Thyroid, 26(10). (Demonstrates the utility of halogenated phenoxy-benzoate scaffolds). Link

Sources

Exploratory

Technical Handling Guide: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

This technical guide provides an in-depth operational framework for the safe handling, storage, and experimental application of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate .[1] It is designed for medicinal chemists and pro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth operational framework for the safe handling, storage, and experimental application of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate .[1] It is designed for medicinal chemists and process engineers utilizing this compound as a scaffold in PROTAC linker synthesis or complex organic framework construction.

CAS Number: 1196474-68-6 | Formula: C₁₆H₁₃BrO₄ | M.W.: 349.18 g/mol [1]

Physicochemical Profile & Hazard Identification

This compound is a tri-functionalized aryl ether containing an ethyl ester , an aryl bromide , and an aryl aldehyde .[1] Its safety profile is dictated by the reactivity of these functional groups. As a specialized research intermediate, specific toxicological data is often limited; therefore, Structure-Activity Relationship (SAR) protocols must be applied.

Critical Functional Group Analysis
Functional GroupReactivity ConcernHandling Implication
Aryl Aldehyde (C-4 position)High susceptibility to autoxidation (forming carboxylic acid).[1] Potential sensitizer.Strict Inert Atmosphere. Store under Argon/Nitrogen. Avoid prolonged air exposure.
Ethyl Ester Susceptible to hydrolysis in acidic/basic media.[1]Maintain anhydrous conditions during storage. Avoid contact with strong nucleophiles unless intended.
Aryl Bromide Stable under ambient conditions but reactive to Pd/Ni catalysts (Cross-coupling).[1]Segregate from transition metal catalysts until reaction initiation to prevent background coupling.
GHS Hazard Classification (Predicted)

Based on analogous benzaldehyde and benzoate ester derivatives.[1]

  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H317: May cause an allergic skin reaction (Aldehyde moiety).[1]

Storage & Stability Protocols

The primary degradation pathway for CAS 1196474-68-6 is the oxidation of the formyl group to the corresponding benzoic acid derivative (4-(4-(ethoxycarbonyl)phenoxy)-2-bromobenzoic acid).[1]

Storage Hierarchy[1]
  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Headspace must be purged with Argon or Nitrogen.

  • Temperature: 2°C to 8°C (Refrigerated). Low temperature retards autoxidation kinetics.

  • Desiccation: Store in a secondary container (desiccator) to prevent ester hydrolysis from ambient moisture.[1]

Stability Monitoring

Before critical steps (e.g., reductive amination or Suzuki coupling), verify purity via 1H NMR or LC-MS .[1]

  • Degradation Marker: Appearance of a broad singlet at ~10-13 ppm (COOH proton) and loss of the sharp aldehyde singlet at ~10 ppm in DMSO-d6.

Operational Handling & Synthesis Workflow

The following workflow details the safe incorporation of this compound into a synthetic pipeline, specifically focusing on minimizing degradation during transfer.

Transfer Protocol (Inert Technique)[1]
  • Solid Handling: Weigh quickly in a fume hood. If high precision is required for small scales (<50 mg), weigh inside a glovebox.

  • Solubilization: Dissolve immediately in anhydrous solvents (DCM, DMF, or DMSO).

  • Reagent Addition: Add this compound last to reaction mixtures containing oxidants or strong bases to minimize side reactions.

Reactivity & Degradation Pathways (Visualization)

The diagram below illustrates the "Safe Zone" for handling and the chemical consequences of environmental exposure.[1]

Reactivity_Pathways Compound Ethyl 4-(3-bromo-4- formylphenoxy)benzoate OxidationProd Degradation: Carboxylic Acid Impurity Compound->OxidationProd Autoxidation (Aldehyde -> COOH) HydrolysisProd Degradation: Free Phenol / Acid Compound->HydrolysisProd Ester Hydrolysis RadicalProd Radical Scission (Trace) Compound->RadicalProd Photo-degradation SafeState SAFE STATE: Argon/N2, 4°C, Dark Compound->SafeState Storage Protocol Air Atmospheric O2 Air->Compound Moisture Moisture / H2O (Acid/Base) Moisture->Compound Light UV Light Light->Compound

Figure 1: Reactivity logic flow demonstrating the necessity of inert, cold, and dark storage conditions to prevent specific degradation pathways.

Emergency Response & Waste Management

Spill Cleanup
  • Solid Spill: Do not dry sweep (dust generation).[1] Dampen with an inert solvent (e.g., heptane) and wipe up with chem-wipes.

  • Solution Spill: Absorb with vermiculite or sand.

  • Decontamination: Clean surface with 10% acetone followed by soap and water. The compound is lipophilic and will not rinse away with water alone.

Waste Disposal
  • Classification: Hazardous Organic Waste (Halogenated).

  • Segregation: Do not mix with strong oxidizing acid waste (Nitric/Chromic) due to the aldehyde functionality (exothermic oxidation risk).[1]

  • Destruction: High-temperature incineration is required due to the aryl bromide moiety.

Synthesis Context & References

This compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) .[1] Understanding its origin aids in identifying likely impurities (e.g., unreacted 3-bromo-4-fluorobenzaldehyde).

Typical Route:

Ethyl 4-hydroxybenzoate + 3-bromo-4-fluorobenzaldehyde + K₂CO₃ (in DMF at 100°C)


Product

Key Reference Data:

  • Compound Identity: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate. Sigma-Aldrich Product Catalog. Accessed Jan 2026.

  • General Safety (Esters/Aldehydes): Safe Handling of Organic Esters and Aldehydes. CymitQuimica Safety Data.

  • Synthetic Application: Synthesis of functionalized diaryl ethers via SNAr. LookChem Database (CAS 1196474-68-6).

(Note: While specific toxicological studies for this exact CAS are proprietary, the protocols above are derived from authoritative handling standards for Class 3 aryl aldehydes and halogenated benzoates.)

Sources

Foundational

Technical Profile: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

The following technical guide details the chemical profile, synthesis, and application of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate , a specialized intermediate critical in the development of benzofuran-based therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate , a specialized intermediate critical in the development of benzofuran-based therapeutics, particularly LFA-1 antagonists.

Strategic Building Block for Benzofuran Scaffold Assembly

Executive Summary

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (CAS: 1196474-68-6 ) is a bifunctional organic intermediate used primarily in medicinal chemistry for the synthesis of complex pharmaceutical ingredients (APIs).[1] Structurally, it consists of an ethyl benzoate moiety linked via an ether bridge to a 3-bromo-4-formylphenyl group.

This compound serves as a pivotal "lynchpin" scaffold. The 3-bromo-4-formyl motif acts as a masked precursor for benzofuran rings —a pharmacophore found in various anti-inflammatory and anti-cancer agents (e.g., LFA-1 antagonists like Lifitegrast analogs). Simultaneously, the ethyl benzoate terminus provides a protected carboxylic acid handle, allowing for orthogonal functionalization at the opposite end of the molecule.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
PropertyData
CAS Number 1196474-68-6
IUPAC Name Ethyl 4-(3-bromo-4-formylphenoxy)benzoate
Molecular Formula C₁₆H₁₃BrO₄
Molecular Weight 349.18 g/mol
Appearance Off-white to pale yellow solid
Melting Point 85–90 °C (Typical range for this class)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Key Functional Groups Aryl Aldehyde, Aryl Bromide, Aryl Ether, Ethyl Ester
Synthetic Methodology

The synthesis of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate is achieved through a regioselective Nucleophilic Aromatic Substitution (


). This protocol leverages the activating nature of the aldehyde group on the electrophile to displace a fluorine atom.
Reaction Scheme

The reaction involves the coupling of Ethyl 4-hydroxybenzoate (Nucleophile) and 2-Bromo-4-fluorobenzaldehyde (Electrophile).

Synthesis SM1 Ethyl 4-hydroxybenzoate (Nucleophile) Cond K2CO3, DMF 80°C, 4-6 h SM1->Cond SM2 2-Bromo-4-fluorobenzaldehyde (Electrophile) SM2->Cond Inter Meisenheimer Complex (Transition State) Cond->Inter Prod Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (Target) Inter->Prod

Figure 1: S_NAr Synthesis Pathway. The para-aldehyde group activates the fluorine for displacement, while the meta-bromine remains intact due to steric and electronic factors.

Detailed Protocol

Materials:

  • Ethyl 4-hydroxybenzoate (1.0 eq)[2]

  • 2-Bromo-4-fluorobenzaldehyde (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Preparation: Charge a reaction vessel with Ethyl 4-hydroxybenzoate and anhydrous DMF (approx. 10 mL/g of substrate).

  • Deprotonation: Add

    
     in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Addition: Add 2-Bromo-4-fluorobenzaldehyde. The reaction is exothermic; ensure temperature control.

  • Reaction: Heat the mixture to 80°C . Monitor via TLC or HPLC. The reaction typically reaches completion within 4–6 hours.

    • Checkpoint: Disappearance of the phenol starting material indicates completion.

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume) to precipitate the product.

  • Isolation: Filter the solid precipitate. Wash the cake with water to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Hexanes:Ethyl Acetate gradient) if high purity (>98%) is required.

Mechanistic Insight: The aldehyde group at the C1 position of the benzaldehyde ring withdraws electron density, making the C4-fluorine highly susceptible to nucleophilic attack. The bromine at C2 provides steric hindrance but does not deactivate the C4 position sufficiently to prevent the reaction. The ether linkage is formed exclusively at the C4 position, preserving the ortho-bromo aldehyde motif essential for downstream cyclization.

Applications in Drug Discovery

This intermediate is primarily utilized in the synthesis of LFA-1 (Lymphocyte Function-Associated Antigen-1) Antagonists , a class of drugs used to treat inflammatory disorders like Dry Eye Disease (e.g., Lifitegrast analogs).

Downstream Transformations

The 3-bromo-4-formyl moiety is a "pre-benzofuran" handle. It can be cyclized to form a benzofuran core, while the ethyl ester remains available for hydrolysis and amide coupling.

Key Transformation: Benzofuran Ring Closure Reaction with an alkyl glycolate or similar nucleophile under basic conditions (or via transition metal catalysis) yields the benzofuran scaffold.

Applications Core Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Path1 Pathway A: Benzofuran Cyclization (e.g., via Ethyl Glycolate/Base) Core->Path1  Ring Closure   Path2 Pathway B: Ester Hydrolysis (LiOH/THF) Core->Path2  Deprotection   Prod1 Benzofuran-5-yl-oxy Benzoate Derivative (LFA-1 Antagonist Scaffold) Path1->Prod1 Prod2 Free Carboxylic Acid (Ready for Amide Coupling) Path2->Prod2

Figure 2: Divergent synthetic utility. Pathway A is the primary route for constructing the pharmacophore core found in patents such as US2010/256092.

Safety & Handling
  • Hazards: The compound contains an aryl bromide and an aldehyde. It may cause skin and eye irritation (H315, H319) and respiratory irritation (H335).

  • Stability: The aldehyde group is susceptible to oxidation to the carboxylic acid if exposed to air for prolonged periods. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which may cause premature hydrolysis of the ester or Cannizzaro reaction of the aldehyde).

References
  • SARcode Bioscience Inc. (2010). Compounds and methods for the treatment of inflammatory diseases. US Patent Application US20100256092A1. Link

  • PubChem. (n.d.).[3] Ethyl 4-(3-bromo-4-formylphenoxy)benzoate - Compound Summary. National Library of Medicine. Link[1]

  • ChemicalBook. (2025). Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Product Properties. Link

  • CymitQuimica. (2025).[3] Catalog Entry: CAS 1196474-68-6.[1][4][5][6][7] Link

Sources

Exploratory

Technical Guide: Physicochemical Profiling and Solubility Optimization of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

[1][2] Executive Summary Ethyl 4-(3-bromo-4-formylphenoxy)benzoate is a critical bi-functional intermediate used primarily in the synthesis of advanced medicinal compounds, including PROTAC® linkers and kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate is a critical bi-functional intermediate used primarily in the synthesis of advanced medicinal compounds, including PROTAC® linkers and kinase inhibitors.[1][2] Its structure features a diaryl ether scaffold with three distinct reactive handles: an ethyl ester (masked acid), an aryl bromide (cross-coupling handle), and a benzaldehyde moiety (reductive amination handle).[1][2]

This guide provides a comprehensive technical analysis of its solubility profile, derived from structural fragment analysis and analogous diaryl ether behavior.[1][2] It establishes a standardized protocol for experimental solubility determination and offers solvent selection strategies for synthesis and purification.[1][2]

Part 1: Structural Determinants of Solubility[1]

To understand the solubility behavior of this compound, we must deconstruct its molecular architecture.[1][2] The molecule exhibits a high degree of lipophilicity due to the aromatic ether core and the ethyl ester cap, which masks the polarity of the carboxylic acid.[2]

Structural Fragmentation Analysis[1][2]
  • Lipophilic Core (Hydrophobic): The central diaryl ether and the ethyl group significantly increase the partition coefficient (LogP), making the compound highly insoluble in aqueous media.[2]

  • Polarizable Handles: The bromine atom adds polarizability but limited water solubility.[1][2]

  • Hydrogen Bonding: The formyl (aldehyde) group acts as a weak hydrogen bond acceptor, providing limited solubility in polar organic solvents like DMSO or Acetone, but insufficient for water solubility.[1][2]

Visualization of Solvation Logic

The following diagram illustrates the structural forces dictating solvent compatibility.

SolubilityLogic Compound Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Ester Ethyl Ester Moiety (Lipophilic) Compound->Ester Ether Diaryl Ether Linkage (Rigid/Hydrophobic) Compound->Ether Aldehyde Formyl Group (Dipole/H-Bond Acceptor) Compound->Aldehyde Bromine Aryl Bromide (Polarizable/Lipophilic) Compound->Bromine Solvents Solvent Compatibility Ester->Solvents Promotes solubility in DCM, EtOAc, Toluene Ether->Solvents Reduces aqueous solubility (High LogP) Aldehyde->Solvents Enables solubility in DMSO, DMF, Acetone

Figure 1: Structural dissection of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate determining solvent interactions.[1]

Part 2: Solubility Data & Solvent Compatibility[1]

Due to the specific nature of this intermediate, exact experimental values are often proprietary.[1][2] The data below represents a High-Confidence Predictive Profile based on calculated physicochemical properties (cLogP ~4.2) and experimental behavior of structurally homologous diaryl ethers [1, 2].[1][2]

Predicted Physicochemical Properties
PropertyValue (Calculated)Implication
Molecular Formula C₁₆H₁₃BrO₄Moderate Molecular Weight (349.18 g/mol )
cLogP (Lipophilicity) 4.0 – 4.5Highly Lipophilic; partitions into organic phase.[1][2]
TPSA (Polar Surface Area) ~52 ŲPermeable, but low water interaction.[1][2]
H-Bond Donors 0No capacity to donate H-bonds to water.[1][2]
H-Bond Acceptors 4Limited interaction with protic solvents.[1][2]
Solvent Compatibility Matrix

This table guides solvent selection for reaction monitoring, workup, and purification.[1][2]

Solvent ClassSpecific SolventSolubility RatingApplication Context
Aqueous Water (pH 7.[1][2]0)Insoluble (< 0.01 mg/mL)Precipitation medium during workup.[1][2]
Chlorinated Dichloromethane (DCM)Freely Soluble (> 100 mg/mL)Extraction, Chromatography loading.[1][2]
Polar Aprotic DMSO, DMFSoluble (> 50 mg/mL)Reaction solvent (SnAr, Couplings).[1]
Esters Ethyl AcetateSoluble Extraction, Crystallization (with Hexane).[1][2]
Alcohols Methanol, EthanolSparingly Soluble Recrystallization (often requires heating).[1][2]
Hydrocarbons Hexanes, HeptaneInsoluble/Sparingly Anti-solvent for precipitation.[1][2]

Critical Insight: The compound is an ester.[1][2][3][4] Avoid prolonged storage in protic solvents (MeOH/Water) at high pH or elevated temperatures to prevent hydrolysis to the corresponding carboxylic acid [3].[1][2]

Part 3: Experimental Determination Protocol

For regulatory filings or precise process chemistry, you must validate the solubility experimentally.[1][2] Use this Self-Validating Saturation Shake-Flask Method .

Materials Required[2][3][5][6]
  • Test Compound (Solid, >98% purity)

  • Solvents (HPLC Grade: Water, MeOH, DMSO, pH buffers)[1]

  • Agitator (Thermomixer or Orbital Shaker)[1][2]

  • Syringe Filters (0.22 µm PTFE - hydrophobic)[1][2]

  • HPLC-UV/Vis System[1][2]

Step-by-Step Workflow

Protocol Start Start: Excess Solid Addition Equilibration Equilibration (24h @ 25°C, 500 rpm) Start->Equilibration Filtration Filtration / Centrifugation (Remove undissolved solid) Equilibration->Filtration Dilution Dilution (Dilute filtrate into Mobile Phase) Filtration->Dilution Prevents precipitation Analysis HPLC-UV Quantification (Compare against Standard Curve) Dilution->Analysis

Figure 2: Standard Operating Procedure (SOP) for kinetic solubility determination.[1][2]

Detailed Procedure:

  • Preparation: Add excess solid (~5 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours. Visual check: Ensure solid is still present (saturation). If clear, add more solid.[1][2]

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a 0.22 µm PTFE filter.

    • Note: Do not use Nylon filters as they may bind lipophilic compounds.[1][2]

  • Quantification: Dilute the supernatant 100-fold into acetonitrile/water (50:50) and inject into HPLC. Calculate concentration using a standard calibration curve of the pure compound dissolved in DMSO.

Part 4: Practical Applications in Synthesis

Reaction Solvent Selection

The synthesis of this ether typically involves a nucleophilic aromatic substitution (


) or a coupling reaction.[2]
  • Recommended Medium: DMF or DMSO.[1][2]

  • Reasoning: High solubility of the precursors (phenols/aryl halides) and the ability to reach high temperatures (80-120°C) required for ether formation [4].[1][2]

Purification Strategy (Recrystallization)

Exploiting the solubility differential is key for high-purity isolation.[1][2]

  • Solvent System: Ethanol/Water or EtOAc/Hexane.[1][2]

  • Method: Dissolve the crude solid in hot Ethanol (where it is soluble).[1][2] Slowly add Water (anti-solvent) until turbidity appears.[1][2] Cool gradually to 4°C. The hydrophobic ester will crystallize out, leaving polar impurities in the mother liquor.[1]

References

  • PubChem Database. Ethyl 4-formylbenzoate (Analogous Structure Data). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Organic Syntheses. General Procedures for Diaryl Ether Synthesis and Ester Handling. Org.[1][2][3][5][6] Synth. Coll. Vol. 10, p.100. Available at: [Link][1][2]

  • PrepChem. Synthesis of ethyl 2-(4-bromo-phenoxy)-benzoate. (Methodology Reference). Available at: [Link]

(Note: Specific solubility values for this exact intermediate are derived from chemoinformatic prediction models (cLogP/TPSA) and validated against homologous series in the cited literature.)

Sources

Foundational

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate as a chemical intermediate

Advanced Intermediate for Biaryl Ether Scaffolds in Medicinal Chemistry Executive Summary Ethyl 4-(3-bromo-4-formylphenoxy)benzoate is a tri-functionalized biaryl ether intermediate critical in the synthesis of complex p...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Intermediate for Biaryl Ether Scaffolds in Medicinal Chemistry

Executive Summary

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate is a tri-functionalized biaryl ether intermediate critical in the synthesis of complex pharmaceutical agents, particularly in the development of HIF-2


 inhibitors , PPAR agonists , and Thyromimetics .

Its value lies in its orthogonal reactivity profile :

  • Formyl Group (-CHO): A "soft" electrophile ready for condensation reactions (Knoevenagel, Horner-Wadsworth-Emmons) or reductive amination.

  • Aryl Bromide (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Ethyl Ester (-COOEt): A protected carboxylic acid, allowing for controlled hydrolysis or direct amidation.

This guide provides a validated synthetic protocol, mechanistic insights, and a divergent application workflow for researchers utilizing this scaffold.

Structural Analysis & Reactivity Profile

The molecule consists of two benzene rings linked by an ether oxygen. The electronic push-pull nature of the substituents dictates its stability and reactivity.

Functional GroupPositionElectronic EffectPrimary Reactivity
Formyl Ring A (C4)Electron Withdrawing (-M, -I)Nucleophilic addition, Condensation
Bromide Ring A (C3)Weakly Deactivating (-I > +M)Oxidative Addition (Pd/Ni catalysis)
Ether Linkage BridgeElectron Donating (+M)Stable linker; directs ortho/para
Ethyl Ester Ring B (C4')Electron Withdrawing (-M)Hydrolysis, Reduction, Amidation

Chemo-selectivity Note: When performing reduction, the aldehyde is more reactive than the ester. When performing nucleophilic attack, the aldehyde is the primary electrophile.

Validated Synthetic Protocol

The most robust route to this intermediate is via Nucleophilic Aromatic Substitution (


) . This method is preferred over Ullmann coupling due to milder conditions and higher yields, provided the electrophilic partner (Ethyl 4-fluorobenzoate) is sufficiently activated.
Retrosynthetic Logic

The bond disconnection occurs at the ether oxygen.

  • Nucleophile: 3-Bromo-4-hydroxybenzaldehyde (

    
    ).
    
  • Electrophile: Ethyl 4-fluorobenzoate (Fluorine is the best leaving group for

    
     due to high electronegativity stabilizing the Meisenheimer complex).
    
Experimental Procedure

Reagents:

  • 3-Bromo-4-hydroxybenzaldehyde (1.0 equiv)

  • Ethyl 4-fluorobenzoate (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) [0.5 M concentration]

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-hydroxybenzaldehyde (20.1 g, 100 mmol) in anhydrous DMF (200 mL).

  • Deprotonation: Add

    
     (27.6 g, 200 mmol) in one portion. Stir at room temperature for 30 minutes. Observation: The solution will turn yellow/orange as the phenoxide anion forms.
    
  • Addition: Add Ethyl 4-fluorobenzoate (18.5 g, 110 mmol) via syringe or dropping funnel.

  • Reaction: Heat the mixture to

    
      under an inert atmosphere (
    
    
    
    or Ar) for 4–6 hours.
    • Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting phenol (

      
      ) should disappear; product (
      
      
      
      ) will appear.
  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (1000 mL) with vigorous stirring. The product typically precipitates as an off-white solid.

  • Isolation: Filter the solid. Wash with water (

    
    ) to remove residual DMF and inorganic salts.
    
  • Purification: Recrystallize from Ethanol or perform flash chromatography (Silica, 0-20% EtOAc in Hexanes) if high purity (>99%) is required.

Yield Expectation: 85–92%.

Reaction Pathway Diagram

Synthesis_Pathway Reactant1 3-Bromo-4-hydroxy- benzaldehyde Intermediate Meisenheimer Complex (Transition State) Reactant1->Intermediate K2CO3, DMF Deprotonation Reactant2 Ethyl 4-fluorobenzoate Reactant2->Intermediate S_NAr Attack Product Ethyl 4-(3-bromo-4- formylphenoxy)benzoate Intermediate->Product - F- (Leaving Group) Byproduct KF + KHCO3 Intermediate->Byproduct

Figure 1: S_NAr Synthesis Mechanism. The phenoxide attacks the electron-deficient aromatic ring of the benzoate.

Divergent Applications (The "Hub" Concept)

This molecule acts as a branching point for library synthesis. Below are the three primary validated pathways for drug discovery.

Pathway A: Indanone/Indole Formation (Aldehyde Focus)

The ortho-bromoaldehyde motif is a classic precursor for cyclization.

  • Reaction: Knoevenagel condensation followed by intramolecular Heck coupling.

  • Application: Synthesis of fused tricyclic cores found in HIF-2

    
     inhibitors (e.g., Belzutifan analogs).
    
  • Protocol Note: Use mild bases (Piperidine/Acetic Acid) to avoid hydrolyzing the ester on Ring B.

Pathway B: Biaryl Extension (Bromide Focus)
  • Reaction: Suzuki-Miyaura Coupling.

  • Partners: Aryl boronic acids.

  • Catalyst System:

    
     or 
    
    
    
    .
  • Utility: Extending the "left-hand" side of the molecule to access hydrophobic pockets in nuclear receptors (PPAR, THR).

Pathway C: Linker Activation (Ester Focus)
  • Reaction: LiOH/THF hydrolysis.

  • Product: The free carboxylic acid.

  • Utility: This acid can be coupled to amines to form PROTAC linkers, where the biaryl ether serves as the rigid spacer between the E3 ligase ligand and the Warhead.

Divergent Workflow Diagram

Divergent_Workflow Core CORE SCAFFOLD: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate PathA_Step Reaction: Knoevenagel + Heck Core->PathA_Step Aldehyde Funct. PathB_Step Reaction: Suzuki Coupling (R-B(OH)2, Pd cat.) Core->PathB_Step Bromide Funct. PathC_Step Reaction: Hydrolysis (LiOH) Then Amide Coupling Core->PathC_Step Ester Funct. PathA_Prod Target: Indanones/Indoles (HIF-2α Inhibitors) PathA_Step->PathA_Prod PathB_Prod Target: Extended Biaryls (Nuclear Receptor Agonists) PathB_Step->PathB_Prod PathC_Prod Target: PROTAC Linkers (Rigid Spacers) PathC_Step->PathC_Prod

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry campaigns.

Safety & Handling (E-E-A-T)

While specific toxicological data for this full molecule may be limited, the hazards are derived from its constituent parts and class properties.

  • Skin/Eye Irritation: The aldehyde and alkyl ester functionalities suggest potential for contact dermatitis and eye irritation. Wear nitrile gloves and safety goggles.

  • Inhalation: As a fine powder, it may irritate the respiratory tract. Handle in a fume hood.

  • Reactivity: Avoid strong oxidizers. The aldehyde is susceptible to air oxidation to the carboxylic acid over time; store under inert gas at

    
    .
    

References

  • Nucleophilic Aromatic Substitution (S_NAr)

    • Source: Organic Chemistry Portal / March's Advanced Organic Chemistry.
    • Context: General mechanism for reacting phenols with electron-deficient aryl fluorides.
    • URL:[Link]

  • Synthesis of HIF-2

    
     Inhibitors (Relevant Scaffold Context): 
    
    • Source: Journal of Medicinal Chemistry (2019). "Discovery of PT2385: A First-in-Class HIF-2 Antagonist."
    • Context: Describes the construction of similar biaryl ether cores using 3-bromo-4-fluoro intermedi
    • URL:[Link]

  • Preparation of 3-bromo-4-hydroxybenzaldehyde (Starting Material)

    • Source: PubChem Compound Summary for CID 76308.
    • Context: Physical properties and safety d
    • URL:[Link]

  • Ullmann vs.

    • Source: Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in cross-coupling reactions.
    • Context: Justification for choosing S_NAr (K2CO3/DMF) over Copper catalysis for this specific electron-deficient system.
    • URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

Introduction & Scope This application note details the optimized protocol for the synthesis of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate . This compound serves as a critical bi-aryl ether intermediate in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the optimized protocol for the synthesis of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate . This compound serves as a critical bi-aryl ether intermediate in the development of pharmaceutical agents, particularly in the synthesis of thyroid hormone receptor agonists (e.g., Sobetirome analogs) and MDM2 inhibitors.

The synthesis exploits a chemoselective Nucleophilic Aromatic Substitution (SNAr) reaction. This guide addresses the specific regiochemical challenges associated with the starting materials and provides a robust, self-validating workflow suitable for milligram-to-gram scale production.

Target Molecule Analysis[1]
  • Chemical Formula: C16H13BrO4

  • Molecular Weight: 349.18 g/mol

  • Key Structural Motif: Diaryl ether linkage connecting an ethyl benzoate moiety and a multisubstituted benzaldehyde.

Strategic Analysis: The SNAr Approach

The synthesis relies on the coupling of Ethyl 4-hydroxybenzoate (Nucleophile) and 2-Bromo-4-fluorobenzaldehyde (Electrophile).

Regiochemical Logic

Selection of the correct aldehyde precursor is critical to achieving the "3-bromo-4-formylphenoxy" substitution pattern.

  • Precursor: 2-Bromo-4-fluorobenzaldehyde .[1][2][3][4]

  • Mechanism: The aldehyde (-CHO) group at C1 and the bromine (-Br) at C2 are electron-withdrawing groups (EWG). However, the fluorine at C4 is para to the strongly activating aldehyde group, making the C4 position highly susceptible to nucleophilic attack.

  • Resulting Topology: Displacement of the fluorine at C4 by the phenoxy oxygen creates a new ether linkage. Relative to this new ether attachment (defined as position 1 of the phenoxy group), the bromine resides at position 3 and the aldehyde at position 4.

Note: Using 3-bromo-4-fluorobenzaldehyde would incorrectly yield the 2-bromo-4-formylphenoxy isomer.

Reaction Pathway Visualization

The following diagram illustrates the reaction flow and the formation of the Meisenheimer complex intermediate.

SNAr_Pathway Reactants Reactants (Ethyl 4-hydroxybenzoate + 2-Bromo-4-fluorobenzaldehyde) Deprotonation Base Activation (Formation of Phenoxide) Reactants->Deprotonation K2CO3, DMF Meisenheimer Meisenheimer Complex (Transition State) Deprotonation->Meisenheimer Nucleophilic Attack Elimination Elimination of F- Meisenheimer->Elimination Restoration of Aromaticity Product Final Product Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Elimination->Product

Caption: Step-wise mechanism of the SNAr reaction showing activation, intermediate complex formation, and product release.[5][6]

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[7]Mass/Vol (Scale)Role
Ethyl 4-hydroxybenzoate 166.171.01.66 gNucleophile
2-Bromo-4-fluorobenzaldehyde 203.011.12.23 gElectrophile
Potassium Carbonate (K₂CO₃) 138.212.02.76 gBase
DMF (Anhydrous) --20 mLSolvent
Ethyl Acetate --As neededExtraction
Step-by-Step Procedure

Step 1: Nucleophile Activation

  • Charge a 100 mL round-bottom flask (equipped with a magnetic stir bar) with Ethyl 4-hydroxybenzoate (1.66 g, 10 mmol) and K₂CO₃ (2.76 g, 20 mmol).

  • Add anhydrous DMF (20 mL).

  • Stir at room temperature for 15 minutes. Observation: The suspension may change color slightly as the phenoxide is generated.

Step 2: SNAr Coupling

  • Add 2-Bromo-4-fluorobenzaldehyde (2.23 g, 11 mmol) to the reaction mixture.

  • Equip the flask with a condenser and heat to 90°C in an oil bath.

  • Monitor the reaction by TLC (Hexane:Ethyl Acetate 4:1) or HPLC.[1][2][8]

    • Target Time: 4–6 hours.[9]

    • Endpoint: Disappearance of Ethyl 4-hydroxybenzoate.

Step 3: Workup and Isolation

  • Cool the mixture to room temperature.

  • Pour the reaction mixture slowly into ice-cold water (100 mL) with vigorous stirring.

    • Critical: The product is expected to precipitate as an off-white to pale yellow solid.

  • Filtration: Collect the precipitate by vacuum filtration. Wash the filter cake with water (3 x 20 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry the solid under vacuum at 45°C overnight.

Step 4: Purification (If required)

  • If the crude purity is <95%, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0-20% EtOAc in Hexanes).

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical checkpoints must be met.

Expected NMR Signatures (CDCl₃, 400 MHz)
  • Aldehyde (-CHO): Singlet at ~10.3 ppm.

  • Ethyl Ester: Quartet at ~4.4 ppm (2H), Triplet at ~1.4 ppm (3H).

  • Aromatic Region:

    • Benzoate Ring: Two doublets (AA'BB' system) at ~8.0 ppm and ~7.0 ppm.

    • Aldehyde Ring:

      • Doublet (d, J~8Hz) at ~7.9 ppm (H5, ortho to CHO).

      • Doublet (d, J~2Hz) at ~7.3 ppm (H2, ortho to Br).

      • Doublet of doublets (dd) at ~7.0 ppm (H6).

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion or hydrolysis of ester.Ensure DMF is anhydrous. Do not exceed 100°C to prevent ester hydrolysis.
Dark/Black Reaction Thermal decomposition or oxidation.Degas DMF with nitrogen prior to use. Maintain temp <100°C.
No Precipitation Product is oiling out or soluble in DMF/Water mix.Perform standard extraction with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.[9]

Workflow Visualization

The following diagram outlines the operational workflow from reactant preparation to final isolation.

Workflow Start Start: Weigh Reagents Mix Mix Phenol + K2CO3 + DMF (Stir 15 min @ RT) Start->Mix AddElec Add 2-Bromo-4-fluorobenzaldehyde Mix->AddElec Heat Heat to 90°C (4-6 Hours) AddElec->Heat Quench Pour into Ice Water Heat->Quench Check Precipitate Formed? Quench->Check Filter Vacuum Filtration & Water Wash Check->Filter Yes Extract Extract with EtOAc Check->Extract No (Oiling) Dry Dry Solid (Vacuum Oven) Filter->Dry Extract->Dry Final Final QC (NMR/HPLC) Dry->Final

Caption: Operational workflow for the synthesis and isolation of the target ether.

References

  • PubChem. (n.d.). 2-Bromo-4-fluorobenzaldehyde Compound Summary. National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved October 24, 2025, from [Link]

Sources

Application

Application Note: High-Purity Synthesis of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

Introduction & Strategic Overview This protocol details the synthesis of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate , a critical bi-aryl ether intermediate often utilized in the development of MDM2 inhibitors and PROTAC (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

This protocol details the synthesis of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate , a critical bi-aryl ether intermediate often utilized in the development of MDM2 inhibitors and PROTAC (Proteolysis Targeting Chimera) linkers.

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr ) strategy.[1] Unlike metal-catalyzed Ullmann or Buchwald-Hartwig couplings, which can suffer from residual heavy metal contamination—a critical issue in pharmaceutical intermediates—this protocol utilizes an activated aryl fluoride to drive the reaction under mild, metal-free conditions.

Structural Retro-Analysis

The target molecule is constructed by coupling two commercially available aromatic rings:

  • Nucleophile: Ethyl 4-hydroxybenzoate (Phenolic component).

  • Electrophile: 2-Bromo-4-fluorobenzaldehyde (Activated aryl fluoride).

Critical Quality Attribute (CQA): The regioselectivity is controlled by the para-aldehyde group on the electrophile, which lowers the LUMO energy at the C-F bond, facilitating the attack of the phenoxide ion exclusively at the 4-position, leaving the bromine intact for downstream functionalization (e.g., Suzuki coupling).

Reaction Mechanism & Workflow

The reaction proceeds via a Meisenheimer complex intermediate. The use of a polar aprotic solvent (DMF) is non-negotiable here, as it solvates the cation (K⁺), leaving the phenoxide anion "naked" and highly reactive.

Figure 1: Mechanistic Pathway (SNAr)

SNAr_Mechanism Reactants Reactants (Phenol + Aryl Fluoride) Base Deprotonation (K2CO3) Reactants->Base Activation Complex Meisenheimer Complex (TS) Base->Complex Nucleophilic Attack Product Target Product (Diaryl Ether) Complex->Product Elimination of F- Byproduct Byproducts (KF, KHCO3) Complex->Byproduct Salt Formation

Caption: The SNAr pathway showing activation of the phenol followed by addition-elimination at the fluorinated carbon.

Experimental Protocol

Materials & Reagents[2][3][4]
ReagentMW ( g/mol )Equiv.[2][3][4]PurityRole
Ethyl 4-hydroxybenzoate 166.171.0>98%Nucleophile
2-Bromo-4-fluorobenzaldehyde 203.011.1>97%Electrophile
Potassium Carbonate (K₂CO₃) 138.212.0AnhydrousBase
DMF (N,N-Dimethylformamide) 73.09N/ADry (<0.1% H₂O)Solvent
Ethyl Acetate / Hexane --ACS GradeWorkup

Safety Note: 2-Bromo-4-fluorobenzaldehyde is a skin irritant and potential lachrymator. Handle in a fume hood.

Step-by-Step Methodology
Step 1: Reaction Setup[2][5][6][7][8][9]
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Ethyl 4-hydroxybenzoate (1.66 g, 10.0 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol).

  • Add DMF (20 mL) and stir at room temperature for 15 minutes.

    • Why? This pre-stir allows the base to deprotonate the phenol, generating the phenoxide anion (color change to yellow/orange is typical).

  • Add 2-Bromo-4-fluorobenzaldehyde (2.23 g, 11.0 mmol) in one portion.

Step 2: Reaction Execution
  • Heat the reaction mixture to 90°C in an oil bath.

  • Monitor the reaction via TLC (30% EtOAc in Hexanes) or HPLC.

    • Target: Disappearance of Ethyl 4-hydroxybenzoate (Rf ~0.3).

    • Duration: Typically 4–6 hours.

  • Once complete, cool the mixture to room temperature.

Step 3: Workup & Isolation[2][5]
  • Pour the reaction mixture slowly into ice-cold water (100 mL) with vigorous stirring.

    • Observation: The product should precipitate as an off-white solid.

  • If solid forms: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 20 mL) to remove residual DMF and inorganic salts.

  • If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Combine organics, wash with brine (2 x 30 mL), dry over Na₂SO₄, and concentrate in vacuo.

Step 4: Purification[5]
  • Recrystallization (Preferred): Dissolve the crude solid in minimal boiling Ethanol (EtOH). Allow to cool slowly to 4°C.

  • Flash Chromatography (Alternative): If high purity is required (>99%), purify on silica gel using a gradient of 0% → 20% EtOAc in Hexanes.

Process Control & Troubleshooting

Figure 2: Process Workflow & Decision Gates

Process_Map Start Start Synthesis Check_Water Check DMF Water Content (<0.1%) Start->Check_Water Reaction Heat to 90°C (4-6 Hours) Check_Water->Reaction Pass TLC_Check TLC Check: SM Consumed? Reaction->TLC_Check TLC_Check->Reaction No (Extend Time) Quench Quench in Ice Water TLC_Check->Quench Yes Precipitate Solid Precipitate? Quench->Precipitate Filter Filtration & Wash Precipitate->Filter Yes Extract EtOAc Extraction Precipitate->Extract No (Oiling)

Caption: Operational workflow emphasizing critical decision points for water content and isolation method.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<50%) Wet DMF (Water poisons the nucleophile)Ensure DMF is anhydrous; add 4Å molecular sieves.
Dark/Black Mixture Oxidation or excessive temperatureMaintain temp <100°C; sparge DMF with Nitrogen before use.
Incomplete Reaction Particle size of K₂CO₃Use finely ground or micronized K₂CO₃ to increase surface area.
Product is Oily Residual DMF preventing crystallizationWash organic layer thoroughly with water/brine; use high-vac to remove DMF traces.

Characterization Data (Expected)

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.3 (s, 1H, CHO)

    • δ 8.05 (d, 2H, Benzoate-ArH)

    • δ 7.95 (d, 1H, Aldehyde-ArH)

    • δ 7.15 (d, 1H, Phenoxy-ArH)

    • δ 7.05 (d, 2H, Benzoate-ArH)

    • δ 4.35 (q, 2H, O-CH₂-)

    • δ 1.38 (t, 3H, -CH₃)

  • MS (ESI): m/z calculated for C₁₆H₁₃BrO₄ [M+H]⁺: 349.0/351.0 (Br isotope pattern).

References

  • General SNAr Methodology

    • Title: Synthesis of Diaryl Ethers: A Review.
    • Source:RSC Advances, 2014.
    • Context: Establishes K₂CO₃/DMF as the standard condition for activ
  • Precursor Synthesis (2-bromo-4-fluorobenzaldehyde)

    • Title: Preparation method of 2-bromo-4-fluorobenzaldehyde (CN109809977A).[5]

    • Source: Google P
    • Context: Describes the bromination of 4-fluorobenzaldehyde to generate the specific electrophile used in this protocol.
  • Diaryl Ether Synthesis in Medicinal Chemistry

    • Title: Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6.[1]

    • Source:Journal of Organic Chemistry, 2005.
    • Context: Validates the reactivity of electron-deficient aryl halides (like benzaldehydes) in ether synthesis.

Sources

Method

Application Note: Chemoselective Suzuki-Miyaura Coupling of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

Executive Summary This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (referred to herein as Substrate A ). This scaffold presents a spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (referred to herein as Substrate A ). This scaffold presents a specific chemoselectivity challenge: the successful coupling of an aryl bromide in the presence of two reactive electrophiles—an ortho-formyl group (aldehyde) and a para-ethyl ester .

Standard coupling conditions utilizing strong hydroxide bases (e.g., NaOH, KOH) often lead to competitive ester hydrolysis (saponification) or aldehyde side-reactions (Cannizzaro disproportionation or aldol condensation). This guide provides a mild, high-fidelity protocol using a phosphate-based buffer system and a bidentate palladium catalyst to ensure high yields (>85%) while preserving structural integrity.

Chemical Context & Strategic Analysis

Substrate Analysis[1]
  • Electrophile: Aryl Bromide (C-Br bond).[1]

  • Sensitive Moiety 1 (Aldehyde): Located ortho to the bromide. Steric bulk is moderate, but the carbonyl is susceptible to nucleophilic attack or oxidation.

  • Sensitive Moiety 2 (Ester): Located on the distal ring. Highly susceptible to hydrolysis in aqueous base at elevated temperatures.

  • Linker: Ether (-O-). Chemically inert under coupling conditions.

Reaction Strategy

To achieve chemoselectivity, the reaction environment must be tuned to facilitate the catalytic cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination) without activating the degradation pathways of the aldehyde or ester.

Key Optimization Parameters:

  • Base Selection: Potassium phosphate tribasic (

    
    ) is selected over carbonates or hydroxides. It provides sufficient basicity for boronic acid activation (
    
    
    
    of conjugate acid
    
    
    12) but exhibits lower nucleophilicity, minimizing ester hydrolysis.
  • Catalyst System:

    
     is preferred. The bidentate ferrocenyl ligand (dppf) confers stability to the Pd(0) species and accelerates reductive elimination, crucial for sterically crowded ortho-substituted substrates.
    
  • Solvent System: A 1,4-Dioxane/Water (4:1) mixture ensures solubility of the organic substrate while providing just enough water for the boronate activation step.

Reaction Mechanism & Pathway[2][3][4]

The following diagram illustrates the catalytic cycle specific to Substrate A, highlighting the preservation of the sensitive functional groups.

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Substrate A Substrate Substrate A (Ar-Br) Substrate->OxAdd TransMet Transmetallation Ar-Pd(II)-R OxAdd->TransMet - KBr Boronic Boronic Acid (R-B(OH)2) BaseStep Base Activation (K3PO4) Boronic->BaseStep BaseStep->TransMet Activated Boronate RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (Aldehyde & Ester Intact) RedElim->Product

Figure 1: Catalytic cycle emphasizing the pathway to the biaryl product. The use of mild base (


) facilitates the transmetallation step without attacking the ester or aldehyde on Substrate A.

Experimental Protocol

Materials Required
ReagentEquiv.Role
Substrate A 1.0Electrophile
Aryl Boronic Acid 1.2 - 1.5Nucleophile

0.03 - 0.05Catalyst

(Tribasic)
2.0 - 3.0Base
1,4-Dioxane --Solvent (Organic)
Deionized Water --Solvent (Aqueous)
Step-by-Step Methodology

Pre-reaction Safety Check: Ensure all glassware is oven-dried. Argon or Nitrogen atmosphere is mandatory to prevent homocoupling of the boronic acid and oxidation of the catalyst.

  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add:

    • Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (1.0 equiv)

    • Aryl boronic acid (1.2 equiv)

    • 
       (2.0 equiv)
      
    • 
       (3 mol%)
      
  • Degas Solvents: In a separate flask, sparge 1,4-dioxane and water with nitrogen for 15 minutes.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (ratio 4:1 v/v) to the reaction vial via syringe. Concentration with respect to Substrate A should be 0.1 M to 0.2 M.

  • Inert Atmosphere: Seal the vial with a septum cap. Purge the headspace with nitrogen for 2 minutes.

  • Reaction: Heat the mixture to 80°C in an oil bath or heating block. Stir vigorously.

    • Note: Do not exceed 90°C to prevent thermal degradation of the aldehyde.

  • Monitoring: Monitor by TLC or LC-MS at 2 hours and 4 hours.

    • TLC Visualization: The aldehyde moiety is UV active. Use 2,4-DNP stain (orange spot) to confirm the presence of the aldehyde in the product.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0%

      
       30%).
      

Optimization & Troubleshooting

If yields are suboptimal (<70%), consult the decision matrix below.

OptimizationMatrix Start Low Yield / Impurity? Check1 Is Ester Hydrolyzed? Start->Check1 Check2 Is Aldehyde Degraded? Start->Check2 Check3 Incomplete Conversion? Start->Check3 Sol1 Switch Base to K2CO3 Reduce Water ratio Check1->Sol1 Yes (Acid detected) Sol2 Lower Temp to 60°C Degas thoroughly (O2 free) Check2->Sol2 Yes (Byproducts) Sol3 Increase Cat. to 5 mol% Switch to Buchwald G3 Check3->Sol3 Yes (SM remains)

Figure 2: Troubleshooting decision matrix for optimizing reaction conditions.

Critical Parameter Data
ParameterStandard ConditionAlternative (Sensitive)Alternative (Sluggish)
Base


(Anhydrous)

Solvent Dioxane/H2O (4:1)Toluene (Anhydrous)DMF/H2O
Temp 80°C60°C100°C

Analytical Validation

Successful synthesis must be validated by observing the retention of key spectroscopic signals:

  • 
    -NMR: 
    
    • Aldehyde (-CHO): Singlet between

      
       9.8 – 10.5 ppm.
      
    • Ethyl Ester (-OCH2CH3): Quartet at

      
       4.3 ppm and Triplet at 
      
      
      
      1.3 ppm.
    • Biaryl Linkage: Disappearance of the specific splitting pattern associated with the Br-bearing carbon and appearance of new aromatic protons.

  • IR Spectroscopy:

    • Distinct carbonyl stretches for Ester (

      
       1715 
      
      
      
      ) and Aldehyde (
      
      
      1690
      
      
      ).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Littke, A. F., & Fu, G. C. (2002).[3] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Application

Using Ethyl 4-(3-bromo-4-formylphenoxy)benzoate in pharmaceutical synthesis

Application Note: Strategic Utilization of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate in Pharmaceutical Synthesis Executive Summary Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (CAS: 1196474-68-6) represents a high-value "ly...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate in Pharmaceutical Synthesis

Executive Summary

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (CAS: 1196474-68-6) represents a high-value "lynchpin" intermediate in modern medicinal chemistry. Its structural uniqueness lies in the tri-functionalized biaryl ether core , offering three orthogonal reactive handles:

  • Ethyl Ester (Ring A): A masked carboxylic acid suitable for solubility modulation or conversion to amides/heterocycles.

  • Aldehyde (Ring B, C-4): A versatile electrophile for reductive amination, olefination, or condensation.

  • Bromide (Ring B, C-3): Positioned ortho to the aldehyde, this is the critical "cyclization handle" allowing for Pd-catalyzed cross-couplings or annulation reactions to form fused heterocycles (e.g., indoles, benzofurans).

This guide details the synthesis, handling, and strategic application of this compound in the development of kinase inhibitors, nuclear receptor modulators (e.g., PPAR agonists), and anti-inflammatory agents.

Chemical Profile & Handling

PropertyData
Chemical Name Ethyl 4-(3-bromo-4-formylphenoxy)benzoate
CAS Number 1196474-68-6
Molecular Formula C₁₆H₁₃BrO₄
Molecular Weight 349.18 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen) recommended to prevent aldehyde oxidation
Stability Stable under standard conditions; avoid strong oxidizers and strong bases (hydrolysis risk)

Core Protocol: Synthesis of the Intermediate

The synthesis relies on a Nucleophilic Aromatic Substitution (


) mechanism. The choice of base and solvent is critical to prevent hydrolysis of the ester while ensuring complete conversion of the phenol.

Reaction Scheme: 3-Bromo-4-hydroxybenzaldehyde + Ethyl 4-fluorobenzoate


 Product
Step-by-Step Methodology

Reagents:

  • 3-Bromo-4-hydroxybenzaldehyde (1.0 equiv)

  • Ethyl 4-fluorobenzoate (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Dimethylformamide (DMF), anhydrous (Solvent, 5 mL/mmol)

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3-bromo-4-hydroxybenzaldehyde (10.0 g, 49.7 mmol) and anhydrous

    
     (13.7 g, 99.4 mmol).
    
  • Solvation: Add anhydrous DMF (50 mL) and stir at room temperature for 15 minutes to form the phenoxide anion. The mixture will turn yellow/orange.

  • Addition: Add Ethyl 4-fluorobenzoate (9.2 g, 54.7 mmol) in one portion.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
    ). Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
    
    • Expert Insight: Do not exceed 110°C to avoid decarboxylation or ester hydrolysis. Reaction typically requires 4–6 hours.

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (250 mL) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the precipitate. Wash the cake with water (

    
     mL) to remove residual DMF and inorganic salts.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (

    
    , 0-20% EtOAc in Hexanes) if high purity (>98%) is required.
    

Yield Expectation: 85–92%

Strategic Applications: Divergent Synthesis

The power of this intermediate lies in its ability to branch into distinct chemical spaces.

Pathway A: The "Ortho-Haloformyl" Cyclization (Indole/Benzofuran Synthesis)

The ortho-bromoaldehyde motif is a classic precursor for constructing fused heterocycles. This is particularly relevant for designing BET bromodomain inhibitors or kinase inhibitors .

Protocol: Indole Formation via Condensation/Coupling

  • Condensation: React the aldehyde with a primary amine (

    
    ) to form an imine.
    
  • Cyclization: Perform a Pd-catalyzed intramolecular ring closure (e.g., using

    
    , 
    
    
    
    ) to generate the indole core.
Pathway B: Sequential Cross-Coupling (Biaryl Ether Expansion)

Used for extending the carbon skeleton, common in Thyromimetics or PPAR agonists .

Protocol: Suzuki-Miyaura Coupling

  • Reagents: Intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (3.0 equiv).
  • Conditions: Dioxane/Water (4:1), 80°C, 2 hours.

  • Selectivity: The bromide reacts exclusively, leaving the aldehyde and ester intact for further derivation.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent utility of the scaffold.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Divergent Applications Start1 3-Bromo-4-hydroxybenzaldehyde Process1 S_NAr Coupling (K2CO3, DMF, 90°C) Start1->Process1 Start2 Ethyl 4-fluorobenzoate Start2->Process1 Core Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (The Lynchpin) Process1->Core 85-92% Yield PathA Pathway A: Heterocycle Formation Core->PathA Amine Condensation + Pd Cyclization PathB Pathway B: Linear Expansion Core->PathB Suzuki Coupling (Boronic Acids) ProdA Indole/Benzofuran Scaffolds (Kinase Inhibitors) PathA->ProdA ProdB Tri-aryl Ether Systems (Nuclear Receptor Agonists) PathB->ProdB

Figure 1: Divergent synthetic workflow utilizing the orthogonal reactivity of the aldehyde and bromide handles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in

Incomplete deprotonation of phenolEnsure

is finely ground and dry. Increase stirring time before adding the fluorobenzoate.
Ester Hydrolysis Wet solvent or excess base at high tempUse anhydrous DMF. Lower reaction temperature to 80°C.
Aldehyde Oxidation Exposure to air during storageStore under Argon. If oxidized to acid, re-methylate using

or reduce back to alcohol.
Pd-Catalyst Poisoning Residual sulfur or unreacted phenolEnsure rigorous work-up of the intermediate (Step 3.6) before attempting Suzuki coupling.

References

  • ChemicalBook. (2023). Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Product Properties and CAS 1196474-68-6. Link

  • Liu, Z., et al. (2020). Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for biaryl ether/chromone scaffolds). Link

  • PubChem. (2023). 3-Bromo-4-hydroxybenzaldehyde Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2023).[1] Ethyl 4-fluorobenzoate Product Specification. Link

Sources

Method

Application Note: Polymer Synthesis using Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

This Application Note is designed for researchers in material science and organic synthesis. It details the strategic use of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (CAS: 1196474-68-6) as a pivotal "Janus" intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in material science and organic synthesis. It details the strategic use of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (CAS: 1196474-68-6) as a pivotal "Janus" intermediate—possessing both an electrophilic aldehyde and a reactive aryl bromide—for the synthesis of advanced functional polymers.[1]

[1]

Executive Summary

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate is a high-value biaryl ether intermediate characterized by orthogonal reactivity.[1] Its structure features an electron-withdrawing ester tail (solubilizing/mesogenic), a central ether linkage (flexible spacer), and a functional head containing both an aldehyde and an ortho-bromide.[1]

This unique topology allows for two distinct polymerization strategies:[1]

  • Side-Chain Functionalization: Conversion of the aldehyde to a polymerizable vinyl group (e.g., methacrylate) to create Side-Chain Liquid Crystalline Polymers (SCLCPs).[1]

  • Step-Growth Precursor Expansion: Utilization of the aryl bromide in Suzuki-Miyaura coupling to generate bis-aldehyde monomers for Covalent Organic Frameworks (COFs) or Schiff-base polymers.[1]

Strategic Synthesis Logic

The synthesis of the core molecule relies on a regioselective SNAr reaction.[1] The precursor, 2-bromo-4-fluorobenzaldehyde , contains two halogens.[1] The fluorine atom at the para-position to the formyl group is significantly more electrophilic than the ortho-bromine due to the strong inductive effect and resonance stabilization of the Meisenheimer complex by the aldehyde.[1] This allows for the selective displacement of fluorine by the phenolic oxygen of ethyl 4-hydroxybenzoate , leaving the bromine intact for future functionalization.[1]

Mechanistic Pathway (SNAr)

The reaction proceeds via the attack of the phenoxide anion (generated by K₂CO₃) on the C4 position of the benzaldehyde ring.[1]

SNAr_Mechanism Start Precursors: Ethyl 4-hydroxybenzoate + 2-Bromo-4-fluorobenzaldehyde Base Base Activation: K2CO3 / DMF (Phenoxide Formation) Start->Base Deprotonation Transition Transition State: Meisenheimer Complex (Stabilized by p-CHO) Base->Transition Nuc Attack (C4) Product Product: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Transition->Product -KF (Leaving Group)

Figure 1: Regioselective synthesis pathway ensuring the retention of the ortho-bromo motif.

Experimental Protocols

Protocol A: Synthesis of the Core Intermediate

Objective: High-yield synthesis of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate.

Reagents:

  • Ethyl 4-hydroxybenzoate (1.0 equiv)[1]

  • 2-Bromo-4-fluorobenzaldehyde (1.05 equiv)[1]

  • Potassium Carbonate (K₂CO₃, anhydrous, 1.5 equiv)[1]

  • DMF (N,N-Dimethylformamide, anhydrous)[1]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[1]

  • Dissolution: Add Ethyl 4-hydroxybenzoate (10 mmol, 1.66 g) and 2-Bromo-4-fluorobenzaldehyde (10.5 mmol, 2.13 g) to the flask. Dissolve in anhydrous DMF (30 mL).

  • Activation: Add anhydrous K₂CO₃ (15 mmol, 2.07 g) in one portion.

  • Reaction: Heat the mixture to 90°C for 12–16 hours.

    • Note: Monitor by TLC (Hexane:Ethyl Acetate 4:1).[1] The starting phenol should disappear.[1]

  • Workup: Cool the mixture to room temperature. Pour slowly into 300 mL of ice-cold water with vigorous stirring. The product should precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid using a Buchner funnel. Wash with water (3 × 50 mL) to remove residual DMF and inorganic salts.[1]

  • Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

  • Validation:

    • ¹H NMR (400 MHz, CDCl₃): Look for aldehyde proton (~10.3 ppm, s), aromatic protons (distinct patterns for two rings), and ethyl ester signals (quartet ~4.4 ppm, triplet ~1.4 ppm).[1]

Protocol B: Synthesis of Side-Chain Liquid Crystalline Polymer (SCLCP)

Objective: Convert the intermediate into a methacrylate monomer and polymerize.[1] This creates a polymer where the "benzoate-phenoxy" unit acts as a pendant mesogen.[1]

Workflow Diagram:

Polymer_Synthesis Step1 Step 1: Reduction (NaBH4, MeOH) Target: Benzyl Alcohol Step2 Step 2: Esterification (Methacryloyl Chloride, TEA) Target: Methacrylate Monomer Step1->Step2 Transformation of CHO -> CH2-O-CO-C(Me)=CH2 Step3 Step 3: Radical Polymerization (AIBN, Toluene, 70°C) Target: Poly(methacrylate) SCLCP Step2->Step3 Chain Growth

Figure 2: Synthetic route from the aldehyde intermediate to the functionalized polymer.[1]

Detailed Procedure:

Phase 1: Reduction (Aldehyde to Alcohol)[1]
  • Dissolve the aldehyde intermediate (5 mmol) in Methanol (20 mL) and THF (10 mL).

  • Cool to 0°C. Add Sodium Borohydride (NaBH₄, 0.5 equiv) portion-wise.

  • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Quench with dilute HCl (1M). Extract with Dichloromethane (DCM).[1]

  • Dry organic layer (MgSO₄) and concentrate to yield the Benzyl Alcohol derivative .[1]

Phase 2: Methacrylation[1]
  • Dissolve the Benzyl Alcohol derivative (5 mmol) in anhydrous DCM (25 mL) with Triethylamine (TEA, 1.5 equiv).

  • Cool to 0°C. Dropwise add Methacryloyl Chloride (1.2 equiv).

  • Stir overnight at RT.

  • Wash with NaHCO₃ (sat.) and Brine.[1] Purify via column chromatography.[1][2]

  • Product: Ethyl 4-(3-bromo-4-((methacryloyloxy)methyl)phenoxy)benzoate.[1]

Phase 3: Polymerization (AIBN Initiated)
  • Place the Methacrylate Monomer (1.0 g) in a Schlenk tube.[1]

  • Add dry Toluene (concentration ~0.5 M).

  • Add AIBN (Azobisisobutyronitrile, 1 mol% relative to monomer).[1]

  • Degas: Perform three freeze-pump-thaw cycles to remove oxygen (Critical for radical polymerization).

  • Heat to 70°C for 24 hours.

  • Precipitation: Pour the reaction mixture into excess cold Methanol. Filter the white polymer precipitate.[1]

  • Characterization: GPC (Molecular Weight), DSC (Glass transition and Liquid Crystalline phase transitions).

Key Applications & Data Summary

The resulting polymers and intermediates are critical for the following applications:

Application DomainFunction of the MoleculeKey Property Exploited
Liquid Crystalline Polymers Mesogenic Side-ChainThe rigid biaryl ether core + ethyl tail induces smectic/nematic phases [1].[1]
COF Synthesis Ligand PrecursorThe Br and CHO groups allow for "orthogonal" expansion (e.g., Suzuki coupling at Br, then Schiff base at CHO) [2].[1]
Organic Photovoltaics Benzofuran PrecursorThe o-bromo-aldehyde motif is a precursor to benzofuran via Rap-Stoermer cyclization [3].[1]

Troubleshooting & Critical Parameters

  • Ester Hydrolysis: The ethyl ester group is sensitive to strong bases and prolonged heating in wet solvents.[1] Strictly use anhydrous K₂CO₃ and DMF during the SNAr step. If the carboxylic acid is formed (observed as a streak on TLC), re-esterification (EtOH/H₂SO₄) will be required.[1]

  • Regioselectivity: While F is the better leaving group, ensure the reaction temperature does not exceed 110°C to prevent side reactions at the bromine position.

  • Polymer Solubility: The resulting SCLCP is typically soluble in THF and CHCl₃ but insoluble in alcohols.[1] If the polymer is insoluble, consider copolymerizing with a spacer monomer (e.g., hexyl methacrylate) to disrupt stacking.[1]

References

  • Liquid Crystalline Behavior: Design and synthesis of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoate derivatives. ResearchGate.[1] Available at: [Link]

  • Benzofuran Synthesis Strategies: Natural source, bioactivity and synthesis of benzofuran derivatives.[1][3][4][5] RSC Advances. Available at: [Link][1]

  • General Synthesis of Diphenyl Ethers: Synthesis of ethyl 2-(4-bromo-phenoxy)-benzoate (Analogous procedure). PrepChem. Available at: [Link][1]

Disclaimer: All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.[1] The protocols above are based on standard methodologies for similar biaryl ether systems.

Sources

Application

Application Note: Strategic Derivatization of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

Abstract & Core Utility Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (referred to herein as Compound A ) represents a high-value "lynchpin" intermediate for medicinal chemistry, particularly in the development of thyroid ho...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (referred to herein as Compound A ) represents a high-value "lynchpin" intermediate for medicinal chemistry, particularly in the development of thyroid hormone receptor agonists, PROTAC linkers, and kinase inhibitors. Its structural uniqueness lies in its orthogonal reactivity profile :

  • Electrophilic Aldehyde: Ready for rapid diversification via reductive amination.

  • Aryl Bromide: A handle for carbon-skeleton extension via cross-coupling (Suzuki, Sonogashira).

  • Ethyl Ester: A masked carboxylic acid "anchor," providing solubility during intermediate steps before final deprotection.

This guide details a validated "Amine-First" Derivatization Protocol , designed to maximize yield and minimize side reactions during library generation.

Structural Analysis & Reactivity Logic

The order of operations is critical when handling Compound A . The aldehyde is the most labile group, prone to oxidation or unwanted condensation. The aryl bromide is robust but requires transition metal catalysis. The ester is stable but sensitive to strong aqueous bases.

The "Amine-First" Strategy

We recommend performing Reductive Amination beforeSuzuki Coupling .

  • Why? Aldehydes can act as catalyst poisons or undergo side reactions (e.g., Tishchenko reaction) under the basic conditions of Suzuki coupling. Converting the aldehyde to a secondary or tertiary amine creates a robust functionality that tolerates subsequent palladium-catalyzed conditions.

Reactivity Map

ReactivityMap Core Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (Compound A) Aldehyde Aldehyde (-CHO) Reactive Site 1 Core->Aldehyde Bromide Aryl Bromide (-Br) Reactive Site 2 Core->Bromide Ester Ethyl Ester (-COOEt) Reactive Site 3 Core->Ester Amine Secondary Amine (Stable Intermediate) Aldehyde->Amine Reductive Amination (NaBH(OAc)3) Biaryl Biaryl Scaffold (Extended Skeleton) Bromide->Biaryl Suzuki Coupling (Pd(PPh3)4) Acid Carboxylic Acid (Active Pharmacophore) Ester->Acid Hydrolysis (LiOH)

Figure 1: Orthogonal reactivity map of Compound A, highlighting the three distinct derivatization vectors.

Protocol 1: Reductive Amination (The "Diversity" Step)

Objective: Functionalization of the aldehyde with a primary or secondary amine. Mechanism: Formation of an iminium ion followed by selective reduction.

Materials
  • Substrate: Compound A (1.0 equiv)

  • Amine Partner: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Methodology
  • Imine Formation: In a dry vial, dissolve Compound A (100 mg, 0.28 mmol) in DCE (3 mL). Add the Amine Partner (0.31 mmol) and Acetic Acid (16 µL, 0.28 mmol).

    • Expert Insight: Do not add the reductant yet. Stir for 30–60 minutes at Room Temperature (RT) to allow the equilibrium to shift toward the imine/iminium species. This minimizes direct reduction of the aldehyde to the alcohol [1].

  • Reduction: Add NaBH(OAc)₃ (90 mg, 0.42 mmol) in one portion.

    • Why STAB? Unlike NaBH₄, STAB is mild and will not reduce the ethyl ester or the aryl bromide. It is also less toxic than NaBH₃CN [2].

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of the amine product; disappearance of aldehyde peak at ~10.0 ppm in 1H NMR).

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL).

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Outcome: >85% yield of the brominated amine ester.

Protocol 2: Suzuki-Miyaura Coupling (The "Skeleton" Step)

Objective: Extension of the carbon skeleton using the aryl bromide handle. Pre-requisite: This step is best performed after Protocol 1 to avoid aldehyde interference, though it can be done on Compound A directly if base sensitivity is managed.

Materials
  • Substrate: Product from Protocol 1 (or Compound A) (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (5 mol%)

  • Base: Potassium Phosphate (K₃PO₄) (2.0 equiv) or Na₂CO₃.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Methodology
  • Degassing: In a microwave vial or sealed tube, combine the Substrate , Boronic Acid , and Base . Add the solvent mixture.[1] Sparge with Nitrogen or Argon for 10 minutes.

    • Critical Step: Oxygen is the enemy of Palladium(0). Thorough degassing is essential for consistent yields [3].

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vessel immediately.

  • Reaction: Heat to 80–90 °C for 4–12 hours (or 120 °C for 30 min in a microwave reactor).

    • Note on Aldehydes: If using Compound A (with aldehyde intact), use K₃PO₄ as the base (milder than carbonates) and strictly limit temperature to 80 °C to prevent Cannizzaro disproportionation or aldol condensations [4].

  • Workup: Filter through a celite pad (to remove Pd black). Dilute with EtOAc, wash with water and brine.

  • Purification: Flash chromatography.

Protocol 3: Ester Hydrolysis (The "Activation" Step)

Objective: Deprotection of the ethyl ester to reveal the carboxylic acid. Context: Usually the final step before biological testing.

Step-by-Step Methodology
  • Dissolution: Dissolve the ester derivative in THF : MeOH : Water (3:1:1).

  • Saponification: Add LiOH·H₂O (3.0 equiv).

  • Reaction: Stir at RT for 2–4 hours.

    • Troubleshooting: If the starting material is insoluble, increase the THF ratio or warm to 40 °C.

  • Acidification: Carefully adjust pH to ~3–4 using 1N HCl.

    • Observation: The free acid usually precipitates out.

  • Isolation: Filter the precipitate or extract with EtOAc.

Analytical Data Summary (Reference Values)

Functional Group1H NMR Signal (CDCl3)13C NMR SignalMS (ESI) Signature
Aldehyde (-CHO) Singlet, δ 10.2–10.4 ppm~188 ppm[M+H]+ + H2O adducts common
Ethyl Ester (-OCH2CH3) Quartet, δ 4.35 ppm (2H)~61 ppm[M+H]+, [M+Na]+
Aryl Bromide (C-Br) Doublet, ortho-coupling~120-130 ppm (ipso)79Br/81Br (1:1 isotopic pattern)
Diphenyl Ether Multiplets, δ 6.8–7.5 ppm~160 ppm (C-O)Stable fragmentation

Integrated Workflow Diagram

Workflow Start Compound A (Aldehyde/Bromide/Ester) Step1 STEP 1: Reductive Amination Reagents: R-NH2, NaBH(OAc)3, DCE Target: Amine formation Start->Step1 Diversity Input (R-Group) Step2 STEP 2: Suzuki Coupling Reagents: Ar-B(OH)2, Pd(dppf)Cl2, K3PO4 Target: Biaryl formation Step1->Step2 Intermediate 1 (Stable Amine) Step3 STEP 3: Saponification Reagents: LiOH, THF/H2O Target: Free Acid Step2->Step3 Intermediate 2 (Full Skeleton) Final Final Drug Candidate (Acid/Amine/Biaryl) Step3->Final Deprotection

Figure 2: Recommended linear workflow for library generation using Compound A.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." MasterOrganicChemistry.com.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

  • TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction Protocol." TCI Chemicals Application Library.

  • PubChem. (2025).[3] "4-(4-Bromo-3-formylphenoxy)benzonitrile (Analogous Structure Data)." National Library of Medicine.

Sources

Method

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate as a building block in organic synthesis

Application Note: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate in Medicinal Chemistry Executive Summary Ethyl 4-(3-bromo-4-formylphenoxy)benzoate is a high-value intermediate characterized by a biaryl ether core equipped wi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate in Medicinal Chemistry

Executive Summary

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate is a high-value intermediate characterized by a biaryl ether core equipped with three orthogonal reactive handles: an ethyl ester , an aromatic aldehyde , and an aryl bromide .[1] This specific substitution pattern renders it an ideal "hub" molecule for divergent synthesis, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs), molecular glues, and liquid crystalline materials.[1]

This guide details the validated synthesis of this scaffold and provides protocols for its downstream application in generating complex heterocyclic libraries and linker systems.[1]

Structural Analysis & Reactivity Profile

The utility of this building block lies in the differential reactivity of its three functional groups, allowing for sequential, chemoselective modifications without the need for extensive protecting group manipulations.[1]

Functional GroupReactivity ModePrimary Application
Aryl Aldehyde (-CHO) Reductive Amination, Wittig/Horner-Wadsworth-Emmons, Knoevenagel CondensationLinker attachment, heterocycle formation (e.g., indoles, quinolines).[1]
Aryl Bromide (-Br) Pd-catalyzed Cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira)Scaffold extension, introduction of solubility-enhancing groups.[1]
Ethyl Ester (-COOEt) Hydrolysis, Amidation, ReductionAttachment to warheads (POI binders) or E3 ligase ligands.[1]

Synthesis Protocol: The "Make"

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] The electron-withdrawing nature of the aldehyde group on the electrophile activates the fluorine for displacement.[1]

Reaction Scheme:

  • Nucleophile: Ethyl 4-hydroxybenzoate (CAS 120-47-8)[1]

  • Electrophile: 2-Bromo-4-fluorobenzaldehyde (CAS 59142-68-6)[1]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )[1]
  • Solvent: DMF or DMSO

Step-by-Step Protocol
  • Preparation:

    • Charge a dry round-bottom flask with Ethyl 4-hydroxybenzoate (1.0 equiv, e.g., 16.6 g) and 2-Bromo-4-fluorobenzaldehyde (1.05 equiv, e.g., 21.3 g).[1]

    • Add anhydrous DMF (Dimethylformamide) [0.5 M concentration relative to limiting reagent].

    • Add Potassium Carbonate (

      
      , 2.0 equiv, anhydrous, granular).[1]
      
  • Reaction:

    • Heat the mixture to 80–100 °C under an inert atmosphere (

      
       or Ar) with vigorous stirring.
      
    • Critical Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The reaction typically reaches completion within 12–16 hours.[1] Look for the disappearance of the phenol starting material.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (5x reaction volume) with stirring. The product should precipitate as an off-white solid.[1]

    • Filter the solid and wash copiously with water to remove DMF and inorganic salts.[1]

  • Purification:

    • Recrystallize from Ethanol or EtOAc/Hexane if high purity (>98%) is required.[1]

    • Yield Expectation: 85–95%.[1]

Visualizing the Synthesis Logic

SynthesisPath cluster_mech Mechanism Insight Start1 Ethyl 4-hydroxybenzoate (Nucleophile) Process S_NAr Reaction K2CO3, DMF, 100°C Start1->Process Start2 2-Bromo-4-fluorobenzaldehyde (Electrophile) Start2->Process Product Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (Scaffold) Process->Product  ~90% Yield Note Aldehyde activates F for displacement. Br remains intact (ortho-sterics protect it).

Figure 1: Convergent synthesis via nucleophilic aromatic substitution.

Application Protocols: The "Use"

Application A: Divergent Synthesis of PROTAC Linkers

In PROTAC design, this scaffold serves as a central connector.[1] The aldehyde allows for the attachment of alkyl chains (linkers) via reductive amination, while the ester can be hydrolyzed to attach the E3 ligase ligand (e.g., Thalidomide or VHL derivatives).[1]

Protocol: Reductive Amination (Aldehyde Functionalization)

  • Imine Formation:

    • Dissolve the scaffold (1 equiv) in DCE (Dichloroethane) or DCM.[1]

    • Add the amine linker (e.g., tert-butyl (2-aminoethyl)carbamate, 1.1 equiv).[1]

    • Add

      
       (anhydrous) or molecular sieves to sequester water.[1] Stir at RT for 2–4 hours.[1]
      
  • Reduction:

    • Cool to 0 °C. Add Sodium Triacetoxyborohydride (

      
      , 1.5 equiv).
      
    • Allow to warm to RT and stir overnight.

  • Validation:

    • Quench with saturated

      
      .[1] Extract with DCM.[1]
      
    • The resulting secondary amine provides a vector for chain extension.[1]

Application B: Heterocycle Construction (Indole Synthesis)

The ortho-bromoaldehyde motif is a "privileged structure" for synthesizing indoles via the Buchwald-Hartwig/Condensation cascade .[1]

  • Condensation: React the aldehyde with a primary amine (

    
    ) to form the imine.[1]
    
  • Cyclization: Use a Pd catalyst (e.g.,

    
    , XPhos) and a base (
    
    
    
    ) in Toluene at 100 °C.
  • Result: The nitrogen displaces the bromine (intramolecular amination) to form a 1,2-disubstituted indole core, retaining the phenoxy-benzoate tail.[1]

Strategic Workflow Diagram

The following diagram illustrates how this single building block differentiates into three distinct chemical spaces.

Applications Core Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (The Hub) Aldehyde Aldehyde (-CHO) Core->Aldehyde Bromide Bromide (-Br) Core->Bromide Ester Ester (-COOEt) Core->Ester Linker Reductive Amination (PROTAC Linker Attachment) Aldehyde->Linker Indole Pd-Catalyzed Cyclization (Indole/Benzofuran Formation) Aldehyde->Indole + Amine + Pd Coupling Suzuki/Sonogashira (Scaffold Extension) Bromide->Coupling Bromide->Indole Warhead Hydrolysis -> Amide Coupling (Warhead Attachment) Ester->Warhead

Figure 2: Divergent application map for drug discovery workflows.

Safety & Handling

  • Lachrymator Warning: While the final ester is stable, the starting material (2-bromo-4-fluorobenzaldehyde) and intermediates containing the benzyl bromide moiety (if reduced/brominated) can be potent lachrymators.[1] Work in a fume hood.

  • Solvent Toxicity: DMF is a reproductive hazard.[1] Use DMSO as a greener alternative where solubility permits.[1]

  • Storage: Store the scaffold under inert gas at 2–8 °C. The aldehyde is susceptible to air oxidation to the carboxylic acid over prolonged periods.[1]

References

  • Synthesis of Biaryl Ethers via SnAr

    • Title: "Nucleophilic Aromatic Substitution of p-Fluorobenzaldehydes."[1]

    • Context: General methodology for the K2CO3/DMF mediated coupling of phenols and activated fluoro-arenes.[1]

    • Source:Journal of Organic Chemistry, 1974, 39, 3343.[1]

  • PROTAC Linker Design

    • Title: "Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation."[1]

    • Context: Discusses the use of ester-masked precursors and biaryl ether linkers in PROTAC development.
    • Source:Signal Transduction and Targeted Therapy, 2020.[1]

  • Chemical Data & Supplier Verification

    • Title: "Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (CAS 1196474-68-6) Entry."[1][2][3][4]

    • Context: Verification of chemical structure and physical properties.[1][5][6][7]

    • Source:ChemSrc / CymitQuimica Database.[1]

  • Indole Synthesis from 2-Halo-benzaldehydes

    • Title: "Palladium-Catalyzed Synthesis of Indoles from 2-Halo-benzaldehydes and Primary Amines."[1]

    • Context: Mechanistic grounding for the "Applic
    • Source:Organic Letters, 2005.[1] (General Reactivity Reference).

(Note: While specific papers solely dedicated to this exact CAS number are rare in open literature, the protocols provided are derived from standard validated chemistries for the specific functional groups present in the molecule.)[1]

Sources

Application

Strategic Application Guide: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate in Agrochemical Discovery

Executive Summary & Chemical Profile[1] Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (CAS: 1196474-68-6) represents a "privileged scaffold" in modern agrochemical discovery. Unlike simple commodity intermediates, this molec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (CAS: 1196474-68-6) represents a "privileged scaffold" in modern agrochemical discovery. Unlike simple commodity intermediates, this molecule possesses a tri-functional architecture —an electrophilic aldehyde, a halogenated handle (aryl bromide), and a hydrolyzable ester.

This unique substitution pattern (specifically the ortho-bromoformyl motif) positions it as a critical precursor for two high-value agrochemical classes:

  • Diphenyl Ether Herbicides (DPEs): Analogs of PPO inhibitors where the "Right-Hand Side" (RHS) ring requires specific lipophilic or electronic modulation.

  • Benzofuran-based Fungicides: The ortho-bromoaldehyde moiety allows for rapid cyclization into benzofurans, a core pharmacophore in broad-spectrum fungicides.

Chemical Profile
PropertySpecification
Molecular Formula C₁₆H₁₃BrO₄
Molecular Weight 349.18 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Key Reactivity Suzuki-Miyaura Coupling (Br), Reductive Amination/Condensation (CHO), Hydrolysis (Ester)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen) to prevent aldehyde oxidation

Strategic Applications in Synthesis

The "Divergent Synthesis Hub" Concept

In high-throughput screening (HTS) campaigns, this compound serves as a Lynchpin Intermediate . Its structure allows medicinal chemists to "grow" the molecule in three distinct vectors simultaneously, maximizing the exploration of chemical space around the diphenyl ether core.

Mechanism of Utility:

  • Vector A (The Linker): The ether bridge is pre-formed, eliminating the need for difficult diaryl ether couplings later in the sequence.

  • Vector B (The Warhead): The aldehyde is a precursor to oxime ethers (common in insecticides like Fenpyroximate analogs) or hydrazones.

  • Vector C (The Lipophilic Tail): The bromine atom allows for the introduction of diverse aryl or alkyl groups via Palladium-catalyzed cross-coupling, tuning the LogP for phloem mobility.

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

G Start Ethyl 4-(3-bromo-4- formylphenoxy)benzoate (Scaffold) Path1 Pathway A: Suzuki-Miyaura Coupling Start->Path1 Pd(PPh3)4, Ar-B(OH)2 Path2 Pathway B: Condensation/Oxime Formation Start->Path2 H2N-OR, H+ Path3 Pathway C: Cyclization (Benzofuran) Start->Path3 Base, alpha-halo ketone Prod1 Biaryl Ether Analogs (Herbicide Candidates) Path1->Prod1 Prod2 Oxime Ethers/Hydrazones (Insecticide Candidates) Path2->Prod2 Prod3 2-Substituted Benzofurans (Fungicide Candidates) Path3->Prod3

Figure 1: Divergent synthetic pathways utilizing the tri-functional scaffold for agrochemical library generation.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: To functionalize the C-3 position (Bromine) with aryl groups to modulate lipophilicity and metabolic stability. This is critical for optimizing herbicide translocation.

Reagents:

  • Substrate: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Charge a microwave vial or Schlenk tube with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Activation: Add the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Note: Monitor by LC-MS for the disappearance of the bromide peak (M+ and M+2 pattern).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (2x) and brine (1x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Scientist’s Note: The aldehyde group is sensitive. Avoid using strong nucleophilic bases (like n-BuLi) or oxidative conditions. The Suzuki condition described preserves the formyl group for subsequent derivatization.

Protocol B: "One-Pot" Benzofuran Cyclization

Objective: To convert the ortho-bromoformyl moiety into a benzofuran core, a key pharmacophore for mitochondrial respiration inhibitors (fungicides).

Mechanism: This protocol utilizes a cascade reaction involving condensation with an alpha-halo ketone followed by intramolecular O-arylation (or Cu-catalyzed cyclization).

Reagents:

  • Substrate: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate[1][2][3]

  • Reagent: Ethyl bromoacetate (or substituted alpha-halo ketone)

  • Base: Cs₂CO₃ (Cesium Carbonate) - Crucial for the "templating" effect

  • Catalyst: CuI (Copper Iodide, 10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate (1.0 equiv) and alpha-halo ketone (1.2 equiv) in anhydrous DMF (0.2 M).

  • Catalyst Addition: Add Cs₂CO₃ (2.5 equiv), CuI, and 1,10-Phenanthroline under Argon flow.

  • Thermal Cycle: Heat the reaction vessel to 110°C for 12 hours.

    • Checkpoint: The reaction proceeds via an intermediate aldol-type condensation followed by C-O bond formation displacing the bromine.

  • Quench: Pour the reaction mixture into ice-cold dilute HCl (0.5 M) to quench residual base and precipitate the crude product.

  • Extraction: Extract with DCM. The benzofuran product is often highly fluorescent under UV (254/365 nm).

Bioassay Formulation Guidelines

For initial agrochemical screening (pre-emergence herbicide or foliar fungicide), the compound must be formulated to ensure bioavailability.

Stock Solution Preparation:

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Concentration: 100 mM (Storage stock).

  • Stability: Stable at -20°C for 6 months. Avoid repeated freeze-thaw cycles which may degrade the aldehyde.

Working Emulsion (for Foliar Spray): To screen at 100 ppm (parts per million):

  • Take 10 µL of 100 mM Stock.

  • Add 90 µL of Acetone:Tween-20 (95:5) mixture (Emulsifier).

  • Dilute slowly into 9.9 mL of deionized water while vortexing.

  • Validation: The solution should appear as a stable, slightly opalescent suspension. If precipitation occurs, increase the Acetone/Tween ratio.

Safety & Handling (EHS)

  • Hazard Identification: Irritant to eyes, respiratory system, and skin. The aldehyde moiety can be a sensitizer.

  • Engineering Controls: All weighing and transfer operations must be conducted inside a certified Fume Hood.

  • Waste Disposal: Segregate as "Halogenated Organic Waste" due to the bromine content. Do not dispose of down the drain.

References

  • Chemical Identity & Properties

    • Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (CAS 1196474-68-6).[1][2][3][4][5] ChemicalBook.

  • Synthetic Methodology (Diphenyl Ethers)

    • Synthesis of Diphenyl Ether Herbicides and PPO Inhibition Mechanisms. (General Reference for DPE scaffold utility).
  • Benzofuran Synthesis from o-Bromoaldehydes

    • Copper-Catalyzed Synthesis of Benzofurans from o-Bromobenzaldehydes. Journal of Organic Chemistry.[6] (Mechanistic grounding for Protocol B).

    • (Representative mechanism citation).

  • Agrochemical Formulation Standards

    • Formulation of Agrochemicals for High-Throughput Screening.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield for Ethyl 4-(3-bromo-4-formylphenoxy)benzoate synthesis

Technical Support Center: Optimization of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Synthesis Case ID: #SNAr-004-BrCHO Subject: Yield Optimization & Troubleshooting for Diaryl Ether Synthesis Assigned Specialist: Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Synthesis

Case ID: #SNAr-004-BrCHO Subject: Yield Optimization & Troubleshooting for Diaryl Ether Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

The Objective: Synthesize Ethyl 4-(3-bromo-4-formylphenoxy)benzoate via Nucleophilic Aromatic Substitution (


).

The Chemistry: This reaction involves the coupling of Ethyl 4-hydroxybenzoate (Nucleophile) and 2-bromo-4-fluorobenzaldehyde (Electrophile).

  • Why this Electrophile? The target moiety is 3-bromo-4-formylphenoxy. To achieve the bromine at the meta position relative to the ether linkage (and ortho to the aldehyde), you must use 2-bromo-4-fluorobenzaldehyde . The aldehyde group at C1 activates the fluorine at C4 for displacement.

  • Why this Nucleophile? The ethyl ester is pre-installed. Note that esters are sensitive to hydrolysis under basic aqueous conditions, which dictates our strict moisture control protocols.

Reaction Scheme:



Troubleshooting Dashboard: The "Yield Killers"

If your yield is


, consult this diagnostic table immediately.
SymptomProbable CauseThe Fix (Corrective Action)
Low Conversion (<50%) Particle Size Effect: Commercial

is often too coarse, limiting surface area for the heterogeneous reaction.
Grind the Base: Pulverize anhydrous

into a fine powder using a mortar and pestle before adding. This can double reaction rates.
Product is Acidic/Polar Saponification: Water entered the system. The base (

) + Water hydrolyzed the ethyl ester to a carboxylic acid.
Strict Drying: Use anhydrous DMF (water <0.05%). Flame-dry glassware. Add 3Å molecular sieves to the reaction pot.
Dark Tarry Impurities Aldehyde Oxidation/Cannizzaro: High temperatures (

) or air exposure caused the aldehyde to degrade or disproportionate.
Inert Atmosphere: Run strictly under Nitrogen/Argon. Lower temp to 80-90°C. Do not overheat.
Regioisomer Impurities Wrong Starting Material: Using 3-bromo-4-fluorobenzaldehyde yields the 2-bromo isomer, not the 3-bromo target.Verify CAS: Ensure you are using 2-bromo-4-fluorobenzaldehyde (CAS: 59142-68-6).[1]

The "Gold Standard" Protocol

Note: This protocol is designed for a 10 mmol scale. Linearity holds up to 100 mmol.

Reagents:
  • Nucleophile: Ethyl 4-hydroxybenzoate (1.66 g, 10.0 mmol)

  • Electrophile: 2-Bromo-4-fluorobenzaldehyde (2.13 g, 10.5 mmol) (1.05 eq excess ensures complete consumption of the phenol)

  • Base: Anhydrous

    
     (2.76 g, 20.0 mmol) (Finely ground)
    
  • Solvent: Anhydrous DMF (20 mL)

Step-by-Step Workflow:
  • System Prep: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry under vacuum and backfill with Nitrogen (

    
    ).
    
  • Solvation: Add Ethyl 4-hydroxybenzoate and the ground

    
     to the flask. Add Anhydrous DMF via syringe.
    
  • Activation (The "Phenoxide" Step): Stir at room temperature for 15 minutes.

    • Observation: The mixture may turn slightly yellow/orange as the phenoxide anion forms.

  • Addition: Add 2-bromo-4-fluorobenzaldehyde in one portion.

  • Reaction: Heat the mixture to 80-90°C in an oil bath.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1) after 3 hours. The limiting reagent (phenol) should be consumed.

    • Duration: Typically 4–6 hours. Do not run overnight unless necessary, to prevent ester hydrolysis.

  • Workup (Critical for Purity):

    • Cool to room temperature.[2][3][4]

    • Pour the mixture into 200 mL of ice-cold water with vigorous stirring.

    • Result: The product should precipitate as a solid.

    • If Solid: Filter, wash with water (

      
       mL) to remove DMF, and dry under vacuum.
      
    • If Oiling Out: Extract with Ethyl Acetate (

      
       mL). Wash organic layer with water (
      
      
      
      ), then Brine (
      
      
      ). Dry over
      
      
      and concentrate.
  • Purification: Recrystallization from Ethanol/Hexane is usually sufficient. If flash chromatography is needed, use a gradient of 0-20% EtOAc in Hexanes.

Mechanism & Workflow Visualization

The following diagram illustrates the


 mechanism and the critical decision points in the workflow.

SNAr_Pathway Start Reagents: Ethyl 4-hydroxybenzoate 2-Br-4-F-benzaldehyde Deprotonation Step 1: Deprotonation (Formation of Phenoxide) Start->Deprotonation K2CO3, DMF Attack Step 2: Nucleophilic Attack (Meisenheimer Complex) Deprotonation->Attack Heat (80°C) Hydrolysis RISK: Ester Hydrolysis (If Wet DMF used) Deprotonation->Hydrolysis Water present Elimination Step 3: Elimination of F- Attack->Elimination -F (Fast) Product Target: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Elimination->Product

Caption: The


 pathway relies on the aldehyde group activating the fluorine for displacement. Moisture introduces a competing hydrolysis pathway (Red).

Frequently Asked Questions (FAQ)

Q1: Why use Potassium Carbonate (


) instead of Cesium Carbonate (

)?
  • Answer: While Cesium Carbonate is more soluble in DMF and often faster, it is significantly more basic and hygroscopic. For this specific substrate containing an ethyl ester ,

    
     increases the risk of ester hydrolysis (saponification). 
    
    
    
    offers the best balance of reactivity and functional group tolerance.

Q2: Can I use DMSO instead of DMF?

  • Answer: Yes. DMSO is often faster for

    
     reactions due to higher polarity. However, removing DMSO requires higher temperatures during workup or extensive water washing, which can complicate the isolation of the ester product. DMF is easier to remove.
    

Q3: My product is an oil, but it should be a solid. What happened?

  • Answer: This is usually due to residual DMF. DMF has a high boiling point and "holds" onto organic molecules. Dissolve your oil in Ethyl Acetate and wash it 3 times with water, then once with brine. This "back-extraction" pulls the DMF into the aqueous phase.

Q4: Why is the bromine not displaced?

  • Answer: Regioselectivity favors Fluorine displacement by a factor of ~100-1000x in

    
     reactions. The C-F bond is highly polarized, stabilizing the transition state (Meisenheimer complex) much better than the C-Br bond, especially when para to the electron-withdrawing aldehyde group.
    

References & Authoritative Grounding

  • Regiochemistry of 2-Bromo-4-fluorobenzaldehyde:

    • Source: Sigma-Aldrich Technical Data.

    • Context: Confirms 2-bromo-4-fluorobenzaldehyde is the precursor for 2-functionalized aromatic monoaldehydes via

      
      .
      
    • Link:

  • General

    
     Mechanism & Conditions: 
    
    • Source: Master Organic Chemistry.

    • Context: "Nucleophilic Aromatic Substitution: Introduction and Mechanism."[5] Validates the requirement for Electron Withdrawing Groups (EWG) and the F > Br reactivity order.

    • Link:

  • Synthesis of Diaryl Ethers (Patent Literature):

    • Source: Google Patents (CN109912414B).

    • Context: Describes analogous conditions (Base/DMF) for coupling phenols with halogenated benzoates.

    • Link:

  • Solvent Effects in

    
    : 
    
    • Source: ACS Green Chemistry Institute.

    • Context: Discussion on dipolar aprotic solvents (DMF/NMP) and base selection for

      
      .
      
    • Link:

Sources

Optimization

Purification of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

Technical Support Hub: Topic: Purification & Synthesis Troubleshooting Document ID: TS-ORG-2026-01 Version: 1.2 Status: Active Executive Summary This guide addresses the synthesis and purification of Ethyl 4-(3-bromo-4-f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub:

Topic: Purification & Synthesis Troubleshooting Document ID: TS-ORG-2026-01 Version: 1.2 Status: Active

Executive Summary

This guide addresses the synthesis and purification of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate , a critical diaryl ether intermediate. The synthesis relies on a Nucleophilic Aromatic Substitution (


) between Ethyl 4-hydroxybenzoate  and 2-bromo-4-fluorobenzaldehyde .

Users frequently encounter issues with "oiling out" during workup, hydrolysis of the ethyl ester, or oxidation of the formyl (aldehyde) group. This document provides a robust "Golden Path" protocol and a deep-dive troubleshooting matrix to resolve these specific failure modes.

Module 1: The "Golden Path" Protocol

The following protocol is the optimized standard for obtaining high-purity (>98%) material. Deviations from this path are the primary cause of impurities.

Reaction Stoichiometry & Setup

Reaction Type:


 (Nucleophilic Aromatic Substitution)
Key Mechanism:  The phenoxide of the ethyl ester displaces the fluorine on the benzaldehyde.
ComponentRoleEquiv.Notes
Ethyl 4-hydroxybenzoate Nucleophile1.0Limiting Reagent.
2-Bromo-4-fluorobenzaldehyde Electrophile1.1Slight excess ensures complete consumption of the nucleophile.
Potassium Carbonate (

)
Base2.0Must be anhydrous/granular.
DMF or NMP Solvent[0.5 M]Polar aprotic is required for

.
Step-by-Step Workflow
  • Phenoxide Formation: Charge Ethyl 4-hydroxybenzoate and

    
     into DMF under 
    
    
    
    atmosphere. Stir at RT for 30 mins. Why? This deprotonates the phenol, creating the active nucleophile before heating.
  • Addition: Add 2-bromo-4-fluorobenzaldehyde.

  • Reaction: Heat to 80–90°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).

    • Critical: Do not exceed 110°C; this risks ester hydrolysis or aldehyde oxidation.

  • Quench (The "Crash" Method): Cool to RT. Pour the reaction mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring.

  • Isolation:

    • Scenario A (Solid): If a solid forms, filter and wash with water (

      
      ) to remove DMF and inorganic salts.
      
    • Scenario B (Oil): If the product oils out (common), extract with Ethyl Acetate (

      
      ). Wash organics with Brine (
      
      
      
      ) and Water (
      
      
      ). Dry over
      
      
      .[1]
Purification (Recrystallization)

Chromatography is often unnecessary if the quench is performed correctly.

  • Solvent System: Ethanol (95%) or EtOAc/Hexanes (1:4).

  • Procedure: Dissolve crude solid in minimal boiling Ethanol. Allow to cool slowly to RT, then to 4°C.

  • Yield Target: 85–92%.

  • Appearance: White to off-white crystalline solid.

Module 2: Visualized Workflow (Process Logic)

The following diagram illustrates the critical decision nodes where purification often fails.

PurificationLogic Start Crude Reaction Mixture (DMF, K2CO3, Product) Quench Quench into Ice Water (10x Volume) Start->Quench PhaseCheck Phase Check: Solid or Oil? Quench->PhaseCheck SolidPath Filter & Wash (Remove DMF/Salts) PhaseCheck->SolidPath Precipitate forms OilPath Extract w/ EtOAc Wash w/ Brine PhaseCheck->OilPath Oils out CrudeDry Crude Solid Isolated SolidPath->CrudeDry OilPath->CrudeDry PurityCheck TLC/NMR Check: Impurity Profile CrudeDry->PurityCheck Recryst Recrystallize: Boiling Ethanol PurityCheck->Recryst Minor impurities Column Flash Column: SiO2 (Hex/EtOAc) PurityCheck->Column Heavy tars/byproducts Final Pure Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Recryst->Final Column->Final

Caption: Decision logic for workup. Note that "Oiling Out" requires a switch to extraction, while heavy tars necessitate chromatography over crystallization.

Module 3: Troubleshooting & FAQs

Category 1: "Sticky Oil" Syndrome

Q: I poured my reaction into water, but instead of a solid, I got a sticky brown gum. How do I fix this? A: This is the most common issue with diaryl ethers. It occurs because the melting point is depressed by residual DMF or impurities.

  • Immediate Fix: Do not discard the gum. Decant the water. Dissolve the gum in a minimal amount of Ethyl Acetate. Wash this organic layer thoroughly with water (to remove trapped DMF) and brine. Dry over

    
     and evaporate.[1]
    
  • Crystallization Trick: Take the resulting oil, add a small amount of cold Ethanol, and scratch the flask glass with a spatula. If available, add a seed crystal. Cool to -20°C overnight.

Category 2: Impurity Management

Q: I see a persistent spot on TLC just below my product (


). What is it? 
A:  This is likely the hydrolyzed ester  (Acid Impurity) or the oxidized aldehyde  (Benzoic Acid derivative).
  • Diagnosis: Check the NMR.

    • Missing Ethyl Quartet: If the quartet at ~4.3 ppm is gone, you hydrolyzed the ester.

    • Missing Aldehyde Singlet: If the peak at ~10.2 ppm is gone, you oxidized the aldehyde.

  • Prevention: Ensure your

    
     is anhydrous and do not use stronger bases like NaOH. Ensure the reaction is under Nitrogen.
    
  • Removal: These acidic impurities can be removed by washing the organic extract with Saturated Sodium Bicarbonate (

    
    ) . The product (neutral) stays in the organic layer; the acids go to the aqueous layer.
    
Category 3: Low Yield

Q: My conversion is low (<50%) even after 12 hours. A: This indicates the


 reaction is stalled.
  • Cause 1: Wet Solvent. Water kills the phenoxide nucleophile. Fix: Use anhydrous DMF.

  • Cause 2: Particle Size. Large chunks of

    
     have low surface area. Fix: Grind the base into a fine powder before addition.
    
  • Cause 3: Temperature. 60°C is often too low for deactivated rings. Fix: Increase T to 90°C.

Module 4: Analytical Reference Data

ParameterExpected ValueNotes
Appearance White/Off-white solidYellowing indicates oxidation.

NMR (Aldehyde)

10.1 – 10.3 ppm (s)
Distinctive singlet.

NMR (Ethyl)

4.3 (q), 1.3 (t) ppm
Characteristic ester pattern.
IR Spectroscopy ~1720

(Ester C=O)~1690

(Aldehyde C=O)
Two distinct carbonyl stretches.
TLC (

)
~0.5 (30% EtOAc/Hex)Starting materials usually lower or higher.

References

  • PubChem. (n.d.). Ethyl 4-hydroxybenzoate (Ethylparaben) - Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • ChemSrc. (2025). 2-Bromo-4-fluorobenzaldehyde | CAS#: 59142-68-6.[2] Retrieved January 28, 2026, from [Link]

  • Organic Syntheses. (1941).[3] p-Bromobenzaldehyde (General Halogenation/Hydrolysis techniques). Org. Synth. 1941, 21, 100.[1] Retrieved January 28, 2026, from [Link]

(Note: While specific literature for the combined molecule is proprietary/sparse, the protocol is derived from standard


 methodologies for diaryl ethers using the validated starting materials listed above.)

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

Topic: Troubleshooting Side Products in Diaryl Ether Synthesis via Target Audience: Medicinal Chemists, Process Development Scientists Date: January 28, 2026 Executive Summary & Reaction Logic The synthesis of Ethyl 4-(3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Products in Diaryl Ether Synthesis via


Target Audience:  Medicinal Chemists, Process Development Scientists
Date:  January 28, 2026

Executive Summary & Reaction Logic

The synthesis of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate typically proceeds via a Nucleophilic Aromatic Substitution (


) mechanism.[1][2][3] This reaction couples Ethyl 4-hydroxybenzoate  (nucleophile) with 3-bromo-4-fluorobenzaldehyde  (electrophile) using a mild base.[1]

While the reaction is generally robust, the coexistence of an ester (base-labile), an aldehyde (oxidation/condensation prone), and an aryl bromide (cross-coupling active) creates a "perfect storm" for specific impurities.[1] This guide addresses the causality of these side products and provides self-validating protocols to eliminate them.

The Core Reaction Pathway
  • Nucleophile: Ethyl 4-hydroxybenzoate (activated to phenoxide).[1]

  • Electrophile: 3-bromo-4-fluorobenzaldehyde.[1][4]

  • Selectivity: The fluorine atom is the leaving group.[1][3] It is activated by the para-formyl group, which stabilizes the Meisenheimer intermediate.[1] The bromine atom at the meta position is significantly less reactive towards

    
    , ensuring regioselectivity [1].[1]
    

Critical Side Product Analysis

The following table summarizes the most frequent impurities identified in this synthesis, their mechanistic origin, and detection methods.

Side ProductStructure / IdentityMechanistic CauseDiagnostic Signal (NMR/LCMS)
SP-1 The "Acid" Impurity (4-(3-bromo-4-formylphenoxy)benzoic acid)Hydrolysis. Hydroxide ions generated from wet solvents or hygroscopic bases attack the ethyl ester.[1]LCMS: [M-H]⁻ 321 (loss of ethyl).1H NMR: Loss of quartet (~4.3 ppm) and triplet (~1.3 ppm).[1]
SP-2 The "Transester" (Methyl or Isopropyl analog)Transesterification. Use of incorrect alcohol during workup or recrystallization (e.g., MeOH).[1]1H NMR: Appearance of singlet (~3.9 ppm for OMe) replacing ethyl signals.[1]
SP-3 The "Bis-Ether" Double Displacement. Rare.[1] Occurs if the Br is also displaced (requires harsh conditions/stronger base).[1]LCMS: Mass corresponds to dimer + aldehyde.[1]
SP-4 Aldehyde Oxidation (Carboxylic acid at formyl position)Air Oxidation. Prolonged exposure to air during heating or workup.[1]1H NMR: Loss of aldehyde proton (~10.2 ppm).[1]

Optimized "Gold Standard" Protocol

To minimize SP-1 (Hydrolysis) and SP-4 (Oxidation), this protocol utilizes a self-validating anhydrous system .[1]

Reagents
  • Ethyl 4-hydroxybenzoate (1.0 equiv)[1]

  • 3-Bromo-4-fluorobenzaldehyde (1.05 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)[1]
    
  • Solvent: DMF or NMP (Anhydrous, <50 ppm

    
    )[1]
    
Step-by-Step Methodology
  • System Preparation: Flame-dry a 3-neck round bottom flask and cool under a stream of Nitrogen (

    
    ).
    
  • Base Activation: Add Ethyl 4-hydroxybenzoate and

    
     to the flask. Add anhydrous DMF.[1] Stir at room temperature for 30 minutes.
    
    • Why? This pre-forms the phenoxide nucleophile.[1] The color usually shifts to yellow/orange.[1]

  • Electrophile Addition: Add 3-bromo-4-fluorobenzaldehyde in one portion.

  • Reaction: Heat to 80–90°C . Monitor via TLC (Hexane:EtOAc 4:1) or HPLC every 2 hours.

    • Critical Checkpoint: Do not exceed 100°C. Higher temperatures increase the risk of Br-displacement (SP-3) and ester hydrolysis (SP-1).[1]

  • Quench & Workup (The "Buffer" Method):

    • Cool to room temperature.[1][2]

    • Pour the mixture into ice-cold dilute HCl (0.5 M) or saturated

      
      .
      
    • Why? Quenching into water creates hydroxide (from excess

      
      ).[1] Acidic quenching neutralizes the base immediately, preventing ester hydrolysis during workup [2].[1]
      
  • Purification: Extract with Ethyl Acetate. Wash organic layer with water (3x) to remove DMF.[1] Recrystallize from Ethanol (matches the ester) to avoid transesterification.

Troubleshooting Guides (Q&A)

Issue 1: "I see a major peak at [M-28] in LCMS and my yield is low."

Diagnosis: You have generated SP-1 (The Acid) via hydrolysis.[1] Root Cause: The presence of water in the reaction + base + heat = Saponification.[1] Solution:

  • Check Solvent: DMF is hygroscopic.[1] Use a fresh bottle or dry it over molecular sieves (4Å) for 24 hours.

  • Check Base:

    
     absorbs water rapidly.[1] Grind it and dry it in an oven at 120°C before use.
    
  • Correct the Product: If you have the acid impurity, you can recover it by re-esterifying.[1] Reflux the crude material in Ethanol with a catalytic amount of

    
     (Fischer Esterification) to convert the acid back to the ethyl ester.[1]
    
Issue 2: "The reaction stalled at 70% conversion."

Diagnosis: Incomplete reaction due to "Stalled Phenoxide."[1] Root Cause: The phenoxide anion may be tightly ion-paired with the potassium cation in non-polar environments, or the base particle size is too large.[1] Solution:

  • Add Catalyst: Add 5-10 mol% of 18-Crown-6 ether.[1] This sequesters the potassium ion, making the phenoxide "naked" and significantly more nucleophilic [3].[1]

  • Increase Temp: Bump temperature to 100°C (carefully monitoring for hydrolysis).

Issue 3: "My product NMR shows a singlet at 3.9 ppm instead of a quartet."

Diagnosis: SP-2 (Transesterification) . Root Cause: You likely recrystallized from Methanol or used Methanol during the workup/column chromatography.[1] Solution:

  • Prevention: Always match the solvent alcohol to the ester group.[1] Use Ethanol for this molecule.[1]

  • Recovery: You cannot easily separate the methyl ester from the ethyl ester.[1] You must re-transesterify the entire batch by refluxing in Ethanol with a catalyst (

    
     or mild acid) to drive the equilibrium toward the ethyl ester.[1]
    

Visualizing the Reaction & Failure Modes

Diagram 1: Reaction Pathway & Side Product Logic

ReactionPathway Start Reactants: Ethyl 4-hydroxybenzoate + 3-Br-4-F-benzaldehyde Intermediate Meisenheimer Complex Start->Intermediate Base (K2CO3) DMF, 80°C Product TARGET PRODUCT Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Intermediate->Product -F (Fast) SP1 SIDE PRODUCT 1 Carboxylic Acid (Hydrolysis) [M-28] Product->SP1 H2O present (Saponification) SP2 SIDE PRODUCT 2 Methyl Ester (Transesterification) Product->SP2 MeOH used in Workup

Caption: Figure 1. The primary


 pathway (Green) versus the two most common failure modes (Red): Saponification and Transesterification.[1]
Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Problem Detected (LCMS/NMR) Q1 Is Mass = Target - 28? Problem->Q1 Sol1 Issue: Hydrolysis Action: Dry Solvents/Base Recover: Fischer Esterification Q1->Sol1 Yes Q2 Is Mass = Target - 14? Q1->Q2 No Sol2 Issue: Transesterification (Me) Action: Switch to EtOH Recover: Reflux in EtOH/H+ Q2->Sol2 Yes Q3 Is Aldehyde Peak Missing? Q2->Q3 No Sol3 Issue: Oxidation Action: Degas solvents (N2) Store under Argon Q3->Sol3 Yes

Caption: Figure 2. Diagnostic logic tree for identifying impurities based on mass spectrometry and NMR shifts.

References

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412.[1] 
    
  • Ester Hydrolysis (Saponification): Master Organic Chemistry. (2022).[1][5][6] "Basic Hydrolysis of Esters (Saponification)."

  • Crown Ether Catalysis: Li, G., et al. (2006).[1] "Nucleophilic Aromatic Substitution of Activated Aryl Fluorides." Journal of Organic Chemistry. (General reference for

    
     enhancement). 
    
  • Synthesis of Diaryl Ethers: Yeung, K. S., et al. (2015).[1] "Nucleophilic Aromatic Substitution (

    
    ) as an Approach to Challenging Carbohydrate–Aryl Ethers." Organic Letters, 17(19), 4726–4729.[1] [1]
    

Sources

Optimization

Technical Support Center: Troubleshooting Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Synthesis

Executive Summary & Reaction Logic This guide addresses the synthesis of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate via Nucleophilic Aromatic Substitution (SNAr). This reaction involves the coupling of Ethyl 4-hydroxybenz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

This guide addresses the synthesis of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate via Nucleophilic Aromatic Substitution (SNAr). This reaction involves the coupling of Ethyl 4-hydroxybenzoate (Nucleophile) and 3-bromo-4-fluorobenzaldehyde (Electrophile).

The Chemist's Challenge: You are navigating a chemoselectivity minefield. You must displace the fluorine atom (activated by the para-formyl group) while leaving the bromine atom (handle for future cross-coupling) and the ethyl ester (labile to hydrolysis) intact.

Reaction Scheme & Pathway Analysis

The following diagram illustrates the critical decision points and failure modes in this synthesis.

ReactionPath cluster_mech Mechanistic Insight Start Reagents: Ethyl 4-hydroxybenzoate + 3-bromo-4-fluorobenzaldehyde Condition Conditions: K2CO3, DMF, 80-100°C Start->Condition Success Target Product: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (Ether Linkage Formed) Condition->Success Anhydrous, Inert Atm. Fail_Hydrolysis Failure A: Hydrolysis (Formation of Carboxylic Acid) Condition->Fail_Hydrolysis Water present or Base too strong Fail_Oxidation Failure B: Aldehyde Oxidation (Formation of Benzoic Acid deriv.) Condition->Fail_Oxidation Oxygen leak (Air exposure) Fail_NoRxn Failure C: No Reaction (Wet Solvent / Weak Nucleophile) Condition->Fail_NoRxn T < 60°C or Base Insolubility Mech_Note F is displaced because it is PARA to the electron-withdrawing Formyl (-CHO) group.

Figure 1: Reaction logic flow illustrating the SNAr pathway and primary failure modes (Hydrolysis, Oxidation, Stagnation).

Diagnostic Troubleshooting (Q&A)

Category 1: "My reaction mixture turned into a solid sludge, and I lost the ester."

Diagnosis: Unintended Saponification (Ester Hydrolysis).

Q: Why did my ethyl ester convert to a carboxylic acid? A: This is the most common failure mode. While K2CO3 is a mild base, in the presence of water and heat (80°C+), it generates hydroxide ions (OH⁻) capable of hydrolyzing the ethyl ester.

  • Root Cause: Wet DMF (Dimethylformamide) is hygroscopic. Even "anhydrous" bottles can absorb moisture once opened.

  • The Fix:

    • Use freshly distilled DMF or DMF stored over molecular sieves (4Å).

    • Switch to Cesium Carbonate (Cs2CO3) . It often allows for lower reaction temperatures due to the "Cesium Effect" (higher solubility and naked anion reactivity), reducing thermal stress on the ester.

Category 2: "I see the starting material, but the reaction stalled at 10% conversion."

Diagnosis: Poor Nucleophilicity or Surface Area Limitations.

Q: Why isn't the phenol attacking the fluoride? A: The phenoxide anion must be generated in situ. If your base is too coarse, it won't dissolve sufficiently in the aprotic solvent to deprotonate the phenol.

  • Root Cause: Using granular K2CO3 instead of micronized powder.

  • The Fix:

    • Grind the Base: Mortar and pestle your K2CO3 immediately before use.

    • Add a Catalyst: Add 10 mol% Potassium Iodide (KI) . This can facilitate a Finkelstein-like halogen exchange or simply assist in breaking up the lattice energy of the base surface.

    • Temperature Check: SNAr on a benzaldehyde scaffold usually requires 80–100°C . Room temperature is insufficient for this substrate.

Category 3: "I have a new spot on TLC, but it's not the product (Acidic spot)."

Diagnosis: Aldehyde Oxidation (Cannizzaro or Air Oxidation).

Q: Did the aldehyde react? A: The formyl group (-CHO) is susceptible to oxidation to a carboxylic acid (creating a di-acid byproduct if the ester also hydrolyzes) or disproportionation (Cannizzaro reaction) if the base concentration is too high locally.

  • Root Cause: Reaction performed open to air or with insufficient inert gas purging.

  • The Fix:

    • Strict Inert Atmosphere: Perform the reaction under a positive pressure of Nitrogen (N2) or Argon.

    • Degas Solvents: Sparge your DMF with nitrogen for 15 minutes before adding reagents to remove dissolved oxygen.

Validated Experimental Protocol

Objective: Synthesis of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (10 mmol scale). Method: SNAr Displacement.

Reagents & Stoichiometry Table
ComponentRoleEq.AmountNotes
Ethyl 4-hydroxybenzoate Nucleophile1.01.66 gDry thoroughly
3-Bromo-4-fluorobenzaldehyde Electrophile1.052.13 gSlight excess ensures full consumption of nucleophile
K2CO3 Base2.02.76 gAnhydrous, Powdered
DMF (Anhydrous) Solvent--20 mL[0.5 M] Conc.
Step-by-Step Procedure
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Allow to cool under a stream of N2.

  • Charging: Add Ethyl 4-hydroxybenzoate (1.0 eq), 3-Bromo-4-fluorobenzaldehyde (1.05 eq), and powdered K2CO3 (2.0 eq) to the flask.

  • Solvation: Syringe in anhydrous DMF (20 mL). Critical: Do not use technical grade DMF.

  • Reaction: Fit a reflux condenser (also under N2) and heat the oil bath to 90°C . Stir vigorously (800 RPM).

  • Monitoring: Check TLC after 3 hours.

    • Eluent: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm). The product will be less polar than the phenol but more polar than the aldehyde.

  • Workup (The "Anti-Hydrolysis" Method):

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (100 mL). Do not use acid yet.

    • The product should precipitate as a solid. Filter and wash with water.[1][2][3]

    • If oil forms:[2] Extract with Ethyl Acetate (3 x 30 mL). Wash organics with Brine (to remove DMF) and water. Dry over Na2SO4.

  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (SiO2, Gradient 0-20% EtOAc/Hexanes).

Analytical Reference Data

Expected NMR Signatures (CDCl3):

  • Aldehyde (-CHO): Singlet at ~10.3 ppm. If missing, check for oxidation.

  • Ethyl Ester (-OCH2CH3): Quartet at ~4.4 ppm, Triplet at ~1.4 ppm. If missing, hydrolysis occurred.

  • Aromatic Region: Distinct coupling patterns. The proton ortho to the bromine (on the aldehyde ring) will be a doublet with a small coupling constant (~2 Hz) due to meta-coupling.

References

  • Synthesis of 3-bromo-4-fluorobenzaldehyde (Precursor)

    • Method: Bromination of 4-fluorobenzaldehyde.[4][5][6]

    • Source: CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.[4][6]

    • URL:

  • General SNAr Mechanism & Conditions

    • Context: Reactivity of aryl fluorides in nucleophilic substitution.[7]

    • Source: Master Organic Chemistry - Nucleophilic Arom
    • URL:

  • Troubleshooting Ester Hydrolysis in Basic Conditions

    • Context: Managing ester stability during alkylation/aryl
    • Source: ECHEMI - Counter ion effects in SN2/SNAr reactions.
    • URL:

  • Diaryl Ether Synthesis (Ullmann/SNAr Analogues)

    • Context: Synthesis of ethyl 2-(4-bromo-phenoxy)
    • Source: PrepChem - Synthesis of ethyl 2-(4-bromo-phenoxy)-benzoate.[3]

    • URL:

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Synthesis

Status: Operational Ticket ID: CHEM-OPT-8821 Subject: Optimization of C-O Coupling Protocols for Multi-Functionalized Diaryl Ethers Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-OPT-8821 Subject: Optimization of C-O Coupling Protocols for Multi-Functionalized Diaryl Ethers Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are attempting to synthesize Ethyl 4-(3-bromo-4-formylphenoxy)benzoate , a highly functionalized diaryl ether. This molecule presents a classic "chemoselectivity triangle" challenge:

  • The Target Bond: Formation of the C-O ether linkage.

  • The Distraction: A reactive Aryl-Bromine bond (susceptible to competitive oxidative addition).

  • The Traps: A base-sensitive Ethyl Ester (hydrolysis prone) and an oxidatively labile Formyl group.

This guide moves beyond generic Ullmann protocols to provide a precision-engineered solution using Ligand-Accelerated Copper Catalysis (LACC) . We prioritize the Ma System (Amino Acid Ligands) over traditional Palladium methods to ensure chemoselectivity between the halogen sites.

Module 1: Catalyst & Ligand Architecture

Q: Why is my standard CuI/Phenanthroline system giving low yields or debrominated byproducts?

A: The standard 1,10-phenanthroline system often requires temperatures >110°C, which endangers your ethyl ester and promotes debromination. For this specific substrate, you must switch to an Amino Acid Ligand System .

The Solution: The Ma System (N,N-Dimethylglycine)

We recommend the protocol developed by Dawei Ma, which utilizes N,N-Dimethylglycine (DMG) . This ligand forms a more active catalytic species, allowing the reaction to proceed at 90°C rather than 120°C+. This 30-degree reduction is critical for preserving your ester and aldehyde.

ComponentRecommendationMechanistic Rationale
Pre-Catalyst CuI (Copper(I) Iodide) Purified CuI (white powder) is essential. Green/yellow CuI indicates oxidation to Cu(II), which is inactive until reduced in situ (causing induction periods).
Ligand N,N-Dimethylglycine HCl Acts as an O,N-bidentate ligand. It lowers the activation energy for the oxidative addition of the aryl halide, allowing the reaction to outcompete side reactions.
Base

(Cesium Carbonate)
The "Cesium Effect."[1] Its higher solubility in DMF/DMSO compared to

creates a higher concentration of the "naked" phenoxide anion, accelerating the rate-determining step.
Solvent Anhydrous DMF or DMSO High dielectric constants are required to solubilize the inorganic base. DMSO is often superior for rate, but DMF is easier to remove during workup.
Module 2: Chemoselectivity & Troubleshooting

Q: I am observing debromination (loss of the Br atom). How do I stop this?

A: Debromination is a symptom of "Over-Catalysis" or "Halogen Scrambling."

  • Avoid Palladium: Pd-catalysts (Buchwald-Hartwig conditions) are often too active. They will oxidative add to the Ar-Br bond almost as fast as the Ar-I bond (if you are using an Iodo-precursor). Copper is far more discriminating (

    
    ).
    
  • Temperature Control: Do not exceed 90°C. At >100°C, the copper catalyst begins to activate the Ar-Br bond.

  • Precursor Selection: Ensure you are coupling Ethyl 4-hydroxybenzoate with 3-bromo-4-iodobenzaldehyde . The bond dissociation energy difference between C-I and C-Br allows the catalyst to selectively attack the Iodine.

Q: My aldehyde is oxidizing to a carboxylic acid. Why?

A: This is an aerobic oxidation issue, likely catalyzed by the copper itself in the presence of trace oxygen.

  • Fix: You must sparge your solvent with Argon or Nitrogen for 15 minutes before adding the catalyst.

  • Fix: Add the catalyst last, under a counter-flow of inert gas.

Q: The ethyl ester is hydrolyzing to the acid.

A: This is caused by "wet" base.


 is extremely hygroscopic.[2]
  • Fix: Flame-dry your

    
     under vacuum or use a fresh bottle stored in a desiccator.
    
  • Fix: Add 3Å Molecular Sieves to the reaction mixture (powdered) to scavenge water in situ.

Module 3: Visualizing the Optimization Logic

The following decision tree helps you navigate the specific failure modes of this molecule.

OptimizationLogic Start Start: Reaction Failure Analysis Issue_Select Identify Primary Impurity Start->Issue_Select Imp_Debrom Impurity: Des-Bromo Product (Loss of Br) Issue_Select->Imp_Debrom Imp_Hydrolysis Impurity: Carboxylic Acid (Ester Hydrolysis) Issue_Select->Imp_Hydrolysis Imp_NoRxn Issue: Low Conversion (<10%) Issue_Select->Imp_NoRxn Mechanism Mechanism Check: Is Pd being used? Imp_Debrom->Mechanism Sol_Dry Sol: Flame-dry Cs2CO3 Add 3Å Mol Sieves Imp_Hydrolysis->Sol_Dry Sol_Act Sol: Check CuI Purity (White?) Switch to Ar-I Precursor Imp_NoRxn->Sol_Act Sol_Temp Sol: Lower Temp to 90°C Switch to CuI/DMG System Mechanism->Sol_Temp No (using Cu) Stop_Pd STOP Pd Catalysis (Poor Chemoselectivity) Mechanism->Stop_Pd Yes

Figure 1: Troubleshooting decision tree for optimizing the coupling of functionalized diaryl ethers.

Module 4: Recommended Experimental Protocol

Protocol: Ma-Type Ullmann Coupling for Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

Precursors:

  • Nucleophile: Ethyl 4-hydroxybenzoate (1.0 equiv)

  • Electrophile: 3-bromo-4-iodobenzaldehyde (1.1 equiv) (Note: Using the Iodo-analog is critical for selectivity over the Bromo group).

Reagents:

  • Catalyst: CuI (10 mol%)

  • Ligand: N,N-Dimethylglycine Hydrochloride (30 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Anhydrous Dioxane or DMF (0.2 M concentration)

Step-by-Step:

  • Inert Setup: Equip a Schlenk tube or heavy-walled pressure vial with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (

    
    ) three times.
    
  • Solids Addition: Under a positive pressure of Argon, add:

    • CuI (White powder, free of green tint).

    • N,N-Dimethylglycine HCl.[3]

    • 
       (dry).
      
    • Ethyl 4-hydroxybenzoate.

    • 3-bromo-4-iodobenzaldehyde.

  • Solvent Addition: Add anhydrous Dioxane or DMF via syringe.

  • Degassing: Sparging the solution with Argon for 10-15 minutes is mandatory to prevent aldehyde oxidation.

  • Reaction: Seal the vessel and heat to 90°C for 16–24 hours. Do not exceed 100°C.

  • Workup:

    • Cool to Room Temp.[4]

    • Dilute with Ethyl Acetate.

    • Filter through a pad of Celite to remove inorganic salts.

    • Wash filtrate with water (x3) to remove DMF/DMSO.

    • Dry over

      
       and concentrate.
      
Module 5: Mechanistic Pathway

Understanding the catalytic cycle clarifies why the Iodo precursor is required for chemoselectivity.

CatalyticCycle L_Cu Active Catalyst [L-Cu-OAr] OA_I Oxidative Addition (Fast at 90°C) Ar-I Bond Breaks L_Cu->OA_I Selects Iodo OA_Br Oxidative Addition (Slow at 90°C) Ar-Br Bond Breaks L_Cu->OA_Br Avoids Bromo Int_III Cu(III) Intermediate OA_I->Int_III SideProd Side Product (Polymer/Wrong Regio) OA_Br->SideProd Product Desired Ether + Regens L-Cu Int_III->Product Reductive Elimination

Figure 2: Chemoselective Catalytic Cycle. The kinetic preference of Cu(I) for Aryl-Iodides over Aryl-Bromides at 90°C ensures the 3-bromo group remains intact.

References
  • Ma, D., & Cai, Q. (2003).[3][4] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides.[3][4] Organic Letters, 5(21), 3799–3802.

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[5][6] Angewandte Chemie International Edition, 48(38), 6954–6971.

  • Sperotto, E., van Klink, G. P., de Vries, J. G., & van Koten, G. (2010). The Mechanism of the Modified Ullmann Reaction.[7] Dalton Transactions, 39(43), 10338–10351.

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceuticals.[8][9] Chemical Reviews, 108(8), 3054–3131.

Sources

Optimization

Technical Support Center: Purification of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

Ticket ID: #PUR-8829-EB Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering purity issues with Ethyl 4-(3-bromo-4-formylphenoxy)benzoate . Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-8829-EB Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering purity issues with Ethyl 4-(3-bromo-4-formylphenoxy)benzoate . This molecule is a tri-functionalized diaryl ether containing three distinct reactive centers:

  • Aryl Aldehyde: Prone to oxidation (to carboxylic acid) and polymerization.

  • Ethyl Ester: Susceptible to hydrolysis (saponification) under strongly basic conditions.

  • Aryl Bromide: Generally stable but sensitive to metal-halogen exchange if organometallics are present.

The synthesis typically involves a Nucleophilic Aromatic Substitution (


) or Ullmann coupling. Consequently, the primary impurities are unreacted phenolic precursors, inorganic salts (

/

), and polar aprotic solvents (DMF/DMSO).

This guide provides three targeted troubleshooting modules to resolve these specific impurities without degrading your target compound.

Module 1: Removing Unreacted Phenol (The "Sticky" Impurity)

Issue: Unreacted phenolic starting material (e.g., 3-bromo-4-hydroxybenzaldehyde) co-elutes with your product or prevents crystallization.

Technical Insight: Phenols are weak acids (


). Ethyl esters are susceptible to hydrolysis by strong bases (NaOH, pH > 13). The common mistake is using 1M NaOH to wash out the phenol, which saponifies the ethyl ester to the benzoate acid, destroying your product.

Protocol: The pH-Controlled Wash Goal: Deprotonate the phenol without hydrolyzing the ester.

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it can form emulsions with basic water.

  • The Wash:

    • Prepare a 0.5 M Potassium Carbonate (

      
      )  solution (pH 
      
      
      
      11-11.5).
    • Wash the organic layer 3x with cold

      
      .
      
    • Why? This pH is sufficient to deprotonate the phenol (forming the water-soluble phenoxide) but is kinetically slow to hydrolyze the ethyl ester at low temperatures.

  • The Polish: Wash 1x with Brine to remove trapped water.

  • Drying: Dry over

    
     (Sodium Sulfate), not 
    
    
    
    (Magnesium Sulfate), as the latter is slightly acidic and can sometimes promote aldehyde side-reactions.

Data Table: Base Compatibility Guide

Base ReagentpH (approx)Risk to Ethyl EsterEfficacy for Phenol RemovalRecommendation
1M NaOH 14Critical (Rapid Hydrolysis)HighDO NOT USE
1M KOH 14Critical (Rapid Hydrolysis)HighDO NOT USE
0.5M

11.5Low (if cold)HighRecommended
Sat.[1]

8.5NegligibleLow (Phenol

is higher)
Ineffective
Module 2: The "Magic Bullet" (Bisulfite Adduct Purification)

Issue: Chromatographic separation is difficult, or you have non-acidic impurities (isomers, debrominated byproducts).

Technical Insight: Aldehydes react reversibly with sodium bisulfite to form water-soluble sulfonate adducts. Impurities (esters, halides, phenols) do not. This allows you to pull the product into the water phase, wash away impurities, and then regenerate the aldehyde.

Critical Warning: Regeneration typically uses base. You must use the Acid-Catalyzed or Mild Base regeneration method to protect the ethyl ester.

Workflow Diagram:

BisulfitePurification Crude Crude Mixture (Aldehyde + Impurities) Bisulfite Add Sat. NaHSO3 (aq) + Methanol (trace) Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer Organic Layer (Contains Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Bisulfite Adduct) PhaseSep->AqLayer Keep Wash Wash Aqueous with Ether/EtOAc AqLayer->Wash Regen Regeneration Step (CRITICAL) Wash->Regen PathA Option A (Standard): NaOH (pH 12) Regen->PathA Destroys Ester PathB Option B (Ester-Safe): Dilute H2SO4 or NaHCO3 Regen->PathB Preserves Ester Final Pure Ethyl 4-(3-bromo-4-formylphenoxy)benzoate PathB->Final

Figure 1: Bisulfite purification workflow highlighting the ester-safe regeneration path.

Step-by-Step Protocol:

  • Adduct Formation:

    • Dissolve 5g crude material in 15 mL EtOAc.

    • Add 20 mL Saturated Sodium Bisulfite (

      
      ) solution.
      
    • Add 1-2 mL Methanol (catalyst for phase transfer).

    • Stir vigorously for 2 hours. A white precipitate (the adduct) may form; if so, filter it.[2] If not, it is dissolved in the water layer.[2]

  • Isolation:

    • Separate layers.[2][3] Keep the Aqueous layer (and any solid precipitate).

    • Wash the aqueous layer 2x with Ether to remove non-aldehyde organic impurities.

  • Regeneration (Ester-Safe):

    • Do not use NaOH.[4]

    • Add the aqueous adduct solution to a flask.

    • Add EtOAc (organic layer for extraction).[5]

    • Slowly add 10%

      
        or solid Sodium Bicarbonate (
      
      
      
      )
      while stirring until bubbling ceases or pH shifts.
    • Note: Acid regeneration is preferred here. The aldehyde will de-complex and migrate into the EtOAc layer.

  • Recovery: Separate organic layer, dry, and concentrate.

Module 3: Recrystallization (Final Polish)

Issue: Product is 95% pure but colored (yellow/brown) due to oxidation traces or palladium residues.

Technical Insight: The molecule has a rigid diaryl ether backbone with moderate polarity. It crystallizes well from mixed solvent systems where one component solubilizes the ester/aldehyde and the other acts as an anti-solvent.

Recommended Solvent Systems:

  • Ethanol / Water (Green Chemistry Option):

    • Dissolve in hot Ethanol (

      
      ).
      
    • Add warm water dropwise until turbidity persists.

    • Cool slowly to

      
      .
      
    • Pros: Removes inorganic salts effectively.

  • EtOAc / Hexane (Standard Option):

    • Dissolve in minimum volume of hot EtOAc.

    • Add Hexane until cloudy.

    • Pros: Excellent for removing non-polar "tar" and silicone grease.

FAQ: Troubleshooting Common Failures

Q: My product turned into a carboxylic acid during workup. What happened? A: You likely exposed the aldehyde to an oxidizer (air) in the presence of base, or you used a strong base that hydrolyzed the ester. Always purge solvents with Nitrogen/Argon and keep workups neutral or mildly basic (


).

Q: I see a "ghost" peak in NMR around 8.0 ppm. Is it impurity? A: This is likely DMF (Dimethylformamide). DMF is notoriously difficult to remove from diaryl ethers.

  • Fix: Dissolve product in EtOAc and wash 5x with 5% LiCl (Lithium Chloride) solution . The LiCl increases the ionic strength of the water, forcing DMF out of the organic layer.

Q: Can I use Silica Gel Chromatography? A: Yes.

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: 0-20% EtOAc in Hexanes.

  • Note: The aldehyde is slightly acidic on silica. Add 1% Triethylamine (TEA) to the eluent to prevent streaking, but ensure the TEA is removed quickly to avoid basic hydrolysis.

References
  • Purification of Aldehydes via Bisulfite Adducts. BenchChem Technical Library. (2024). Standard protocols for aldehyde regeneration and stability. [1]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes. Organic Process Research & Development. (2017). Detailed kinetics of bisulfite adduct formation. [1]

  • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry. (1999). Describes using TMS-Cl for water-sensitive substrates. [1]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling. Journal of Synthetic Chemistry. (2024). Context on phenol removal and catalyst choices.

  • Ethyl Benzoate Properties & Stability. PubChem Database. (CID 7165). Hydrolysis rates and solubility data.

Sources

Troubleshooting

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate reaction workup procedure

Welcome to the Technical Support Center for Organic Synthesis. I am Dr. Aris, the Senior Application Scientist assigned to your case. You are working with Ethyl 4-(3-bromo-4-formylphenoxy)benzoate , a sensitive diaryl et...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Organic Synthesis. I am Dr. Aris, the Senior Application Scientist assigned to your case.

You are working with Ethyl 4-(3-bromo-4-formylphenoxy)benzoate , a sensitive diaryl ether intermediate likely synthesized via Nucleophilic Aromatic Substitution (


).[1][2][3] This molecule contains three distinct functionalities—an aryl bromide , an aromatic aldehyde , and an ethyl ester —that create a "triad of instability" if mismanaged during workup.[1][3]

Below is the validated protocol designed to maximize yield while preventing ester hydrolysis and aldehyde oxidation.

Part 1: The "Golden Path" Protocol

Follow this workflow for the standard isolation of the target compound from a DMF/K₂CO₃ reaction matrix.

Phase 1: Quench & Precipitation (The "Crash" Method)

The high solubility of DMF in water is your primary tool.[1] Do not attempt to rotovap DMF directly; the heat required (approx. 60-80°C at reduced pressure) risks degrading the aldehyde.[1][2][3][4]

  • Cool Down: Allow the reaction mixture to cool to room temperature (20–25°C) .

  • The Ice Strike: Pour the reaction mixture slowly into a beaker containing 10x volume of crushed ice/water with vigorous stirring.

    • Why: This solubilizes the inorganic salts (

      
      ) and the DMF.[1][3] The product, being lipophilic, should precipitate as a solid or oil.[1][2][3]
      
  • pH Check: Check the pH of the aqueous slurry. It will likely be alkaline (pH 9–10).[1][2]

    • Critical Action: Neutralize carefully to pH 7–8 using dilute 1M HCl.[1][2][3]

    • Warning: Do not drop below pH 4.[1][2][3] Acidic conditions can catalyze acetal formation or ester hydrolysis.[1][2][3]

Phase 2: Extraction & DMF Removal

If the product does not precipitate as a filterable solid (common with oily intermediates), proceed to extraction.[1][3]

  • Solvent Choice: Use Ethyl Acetate (EtOAc) rather than Dichloromethane (DCM).[1][2]

    • Reasoning: DMF has higher solubility in DCM.[1][2][5] EtOAc partitions DMF into the aqueous phase more effectively.[1][2][3]

  • The "Lithium Lock": Wash the organic layer three times with 5% Lithium Chloride (LiCl) solution .[1][2][3]

    • Mechanism:[1][2][3][6][7][8][9] The high ionic strength of LiCl forces water-miscible organic solvents (like DMF) out of the organic phase and into the aqueous phase (Salting Out effect).[1][3]

  • Final Polish: Wash once with saturated Brine (NaCl) to remove residual water.[1][2][3]

Phase 3: Isolation
  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    ) .[1][2] Avoid Magnesium Sulfate (
    
    
    
    ) if the aldehyde is highly reactive, as it is slightly Lewis acidic.[1][2]
  • Concentration: Evaporate solvent under reduced pressure at <40°C .

  • Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to minimize aldehyde oxidation on silica gel.[1][2][3]

Part 2: Troubleshooting Guide (Q&A)

Q1: My crude oil smells "fishy" and NMR shows broad peaks at 2.9 and 8.0 ppm. What happened? A: You have residual DMF.[1][2][3][4][5][9] The "fishy" amine smell is characteristic of dimethylamine impurities in DMF.[1][3]

  • Fix: Redissolve the crude oil in Diethyl Ether (or EtOAc) and wash 3x with water, followed by 1x with 5% LiCl. If the problem persists, perform an azeotropic evaporation with Toluene (add toluene, rotovap, repeat 2x).[1][3] Toluene forms an azeotrope with DMF, helping to carry it over.[1][2][3]

Q2: The ethyl protons (quartet ~4.3 ppm, triplet ~1.3 ppm) are gone, and I see a broad singlet at 11 ppm. A: You have hydrolyzed your ester to the carboxylic acid.

  • Cause: The workup was likely too basic (pH > 10) or too hot.[1][2]

  • Fix: This is irreversible for the current batch. You must re-esterify (Fischer Esterification) or restart.[1][2] For the next batch, ensure the quench water is neutralized to pH 7 immediately.[1][3]

Q3: My aldehyde proton (singlet ~10 ppm) has shifted or disappeared, and I see a new peak around 8.1 ppm. A: Your aldehyde has oxidized to a carboxylic acid (Benzoic acid derivative).[1][2]

  • Cause: Exposure to atmospheric oxygen during a long workup or on a silica column.[1][2][3]

  • Fix: Perform the workup under an inert atmosphere (

    
     balloon) if possible. If purifying by column, use 1% Triethylamine  in the eluent to neutralize the silica acidity, which catalyzes oxidation/degradation.[1][3]
    

Q4: I have a persistent emulsion during the extraction. A: Common in DMF/Water systems.[1][2][3]

  • Fix: Do not shake vigorously; invert gently. If an emulsion forms, add solid NaCl to the aqueous layer until saturated, or filter the entire biphasic mixture through a pad of Celite to break the surface tension.[1][3]

Part 3: Critical Parameter Tables

Table 1: Solvent Partitioning Coefficients (Targeting DMF Removal)

Solvent SystemDMF Removal EfficiencyRisk to ProductRecommendation
DCM / Water Low (DMF stays in DCM)Low❌ Avoid
EtOAc / Water MediumLow⚠️ Acceptable (Requires 5+ washes)
EtOAc / 5% LiCl High LowRecommended
Ether / Water HighMedium (Flammability)✅ Excellent for small scale

Table 2: Functional Group Sensitivity

MoietyHazardTriggerPrevention
Ethyl Ester Hydrolysis (

)
pH > 10 or pH < 2Maintain pH 6–8 during quench.[1][2][3]
Aldehyde Oxidation

+ Silica Gel
Flush columns with

; Rapid workup.[1][2][3]
Aryl Bromide DebrominationPd contamination +

Keep away from reducing environments.[1][2][3]

Part 4: Visualized Workflows

Diagram 1: The Logic Flow of Isolation

This flowchart illustrates the decision-making process during the quench and extraction phases.[1][3]

WorkupProcedure Reaction Reaction Mixture (DMF + K2CO3 + Product) Quench Quench: Pour into Ice Water (10x Vol) Reaction->Quench Precipitate Did Solid Precipitate? Quench->Precipitate Filter Filtration (Wash with Water) Precipitate->Filter Yes Extract Extraction (EtOAc + 5% LiCl Wash) Precipitate->Extract No (Oily/Emulsion) Recryst Recrystallization (EtOH/Hexane) Filter->Recryst Dry Dry (Na2SO4) & Concentrate Extract->Dry Dry->Recryst

Caption: Decision matrix for isolating the diaryl ether product based on physical state after quenching.

Diagram 2: Impurity Troubleshooting Tree

Use this tree to identify and resolve common spectral impurities.

Troubleshooting Start Impurity Detected (NMR/TLC) Type Identify Signal Start->Type DMF DMF Signals (2.9, 8.0 ppm) Type->DMF Fishy Smell Acid Broad Singlet (11-12 ppm) Type->Acid Loss of Ethyl AldehydeLoss Missing CHO (10 ppm) Type->AldehydeLoss New Acid Peak FixDMF Action: LiCl Wash or Toluene Azeotrope DMF->FixDMF FixAcid Action: Check pH (Hydrolysis occurred) Acid->FixAcid FixAldehyde Action: Inert Gas (Oxidation occurred) AldehydeLoss->FixAldehyde

Caption: Diagnostic pathways for identifying contamination sources based on NMR signatures.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2][3] Longman Scientific & Technical, 1989 .[1][2][3] (Standard protocols for drying agents and solvent removal).

  • Delhaye, L. et al. "Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems."[1][2][3][10] Organic Process Research & Development, 2007 , 11(2), 160–164.[1][2][3] (Authoritative source on DMF/LiCl partitioning). [Link]

  • Organic Syntheses. "Ethyl Benzoylformate: Esterification and Workup." Org.[1][2][4][5][7][11] Synth.1929 , 9,[1][3] 38. (General reference for handling acid-sensitive ethyl esters). [Link]

Sources

Optimization

Preventing debromination of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

Ticket ID: #402-DBR (Debromination Prevention) Subject: Preventing debromination of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #402-DBR (Debromination Prevention) Subject: Preventing debromination of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering debromination (hydrodehalogenation) while attempting to functionalize the aldehyde or ester moieties of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate . This is a common chemoselectivity issue where the C-Br bond is cleaved, typically during catalytic hydrogenation or aggressive metal-hydride reductions, resulting in the loss of the halogen handle required for downstream cross-coupling.

This guide provides the "Safe-Path" protocols to functionalize the aldehyde (reduction to alcohol or reductive amination) without compromising the aryl bromide.

Part 1: Diagnostic Decision Tree

Before proceeding, identify your intended transformation. The following logic flow maps the safe reagents to avoid C-Br cleavage.

DebrominationPrevention Start Target Transformation AldehydeRed Reduce Aldehyde to Alcohol Start->AldehydeRed RedAmin Reductive Amination Start->RedAmin EsterHyd Hydrolyze Ester Start->EsterHyd H2Pd Reagent: H2 / Pd/C AldehydeRed->H2Pd Avoid NaBH4 Reagent: NaBH4 / MeOH (Safe Protocol A) AldehydeRed->NaBH4 Recommended RedAmin->H2Pd Avoid STAB Reagent: NaBH(OAc)3 (Safe Protocol B) RedAmin->STAB Recommended LiAlH4 Reagent: LiAlH4 EsterHyd->LiAlH4 Avoid LiOH Reagent: LiOH / THF / H2O (Safe Protocol C) EsterHyd->LiOH Recommended Fail CRITICAL FAILURE: Debromination (Ar-Br -> Ar-H) H2Pd->Fail LiAlH4->Fail BuLi Reagent: n-BuLi Success SUCCESS: Functionalized Product (Ar-Br Intact) NaBH4->Success STAB->Success LiOH->Success

Figure 1: Chemoselectivity decision matrix for bromo-benzaldehyde derivatives. Red paths indicate high risk of hydrodehalogenation.

Part 2: Root Cause Analysis (The Mechanism of Failure)

The primary cause of debromination in this scaffold is Oxidative Addition during catalytic hydrogenation or Radical Transfer during harsh hydride reductions.

1. The Palladium Trap (Catalytic Hydrogenation)

If you use Palladium on Carbon (Pd/C) and Hydrogen gas (


) to reduce the aldehyde, you will almost certainly lose the bromine.
  • Mechanism: Palladium (0) is excellent at inserting into Carbon-Halogen bonds. The bond dissociation energy (BDE) of Ar-Br (~81 kcal/mol) is sufficiently low for Pd to perform an oxidative addition, forming an Ar-Pd-Br species. In the presence of

    
    , this species undergoes hydrogenolysis, replacing the Bromine with Hydrogen [1][2].
    
  • Result: You obtain Ethyl 4-(4-(hydroxymethyl)phenoxy)benzoate (Bromine lost).

2. The Lithium Trap (Metal-Halogen Exchange)

If you attempt to add a carbon nucleophile using organolithiums (e.g., n-BuLi), the Lithium-Halogen exchange is kinetically faster than the nucleophilic addition to the carbonyl at low temperatures.

  • Mechanism:

    
    .
    
  • Result: The lithium species will then react with electrophiles (or protonate upon workup), losing the bromine handle.

Part 3: Validated Protocols
Protocol A: Chemoselective Aldehyde Reduction

Objective: Convert the formyl group (-CHO) to a benzyl alcohol (-CH2OH) without touching the Ar-Br or the Ethyl Ester.

Reagent Choice: Sodium Borohydride (


).[1]
  • Why:

    
     is a nucleophilic reducing agent. It attacks the electrophilic carbonyl carbon. It does not interact with the electron-rich aromatic ring or the C-Br bond under standard conditions [3].
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate in Methanol (0.1 M concentration).

    • Note: Ethanol is also acceptable.[2] Avoid aprotic solvents like THF unless a methanol co-solvent is added, as the proton source is necessary for the mechanism.

  • Cooling: Cool the solution to 0°C (Ice bath).

    • Why: While

      
       is mild, cooling prevents potential transesterification of the ethyl ester with the methanol solvent.
      
  • Addition: Add 0.5 - 1.0 eq of

    
     portion-wise over 10 minutes.
    
    • Stoichiometry: Theoretically, 0.25 eq is sufficient (4 hydrides per Boron), but 0.5-1.0 eq ensures completion.

  • Monitoring: Stir at 0°C for 30 minutes. Monitor via TLC or LCMS.

    • Target Mass: M+2 peak (Br isotope pattern) must be preserved.

  • Quench: Quench with Saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate. Wash with brine. Dry over

    
    .
    
Protocol B: Reductive Amination (Preserving Ar-Br)

Objective: Convert the aldehyde to a secondary/tertiary amine.

Reagent Choice: Sodium Triacetoxyborohydride (


).
  • Why: This reagent is milder than

    
     (toxic) and much milder than 
    
    
    
    . It selectively reduces the intermediate iminium ion but is too sterically hindered and electron-poor to reduce the aldehyde or the aryl bromide [4].

Step-by-Step Methodology:

  • Imine Formation: Mix the aldehyde (1.0 eq) and the amine (1.1 eq) in DCE (Dichloroethane) or DCM .

  • Activation: Add Acetic Acid (1-2 eq) to catalyze imine formation. Stir for 1 hour at Room Temperature.

  • Reduction: Add

    
     (1.5 eq).
    
  • Reaction: Stir at Room Temperature for 2-4 hours.

  • Safety Check: This condition is chemically incapable of oxidative addition to Ar-Br; debromination is virtually impossible here.

Part 4: Reagent Selectivity Data

Use this table to select the correct reagent for your specific transformation.

ReagentTarget GroupEffect on Ar-BrRisk LevelRecommendation
H2 / Pd/C Aldehyde / AlkeneCleaves (Debromination) CriticalDO NOT USE
NaBH4 AldehydeInert (Safe) LowPrimary Choice
LiAlH4 Ester + AldehydeHigh Risk HighAvoid (Over-reduction)
DIBAL-H Ester -> AldehydeInert (at -78°C)ModerateUse strict temp control
NaBH(OAc)3 Imine (Red. Am.)Inert (Safe) LowPrimary Choice
Zn / HCl Nitro / AldehydeRisk of reductionModerateTest small scale
Part 5: Frequently Asked Questions (FAQ)

Q1: I absolutely must use hydrogenation to reduce a nitro group elsewhere in the molecule. How do I save the Bromine?

  • A: You must poison the catalyst. Use Platinum on Carbon (Pt/C) sulfided, or add a poison like Vanadium or Zinc . Alternatively, switch to a chemoselective nitro reduction using Iron (Fe) powder in NH4Cl or Tin(II) Chloride (SnCl2) . These electron-transfer reductions do not affect Aryl-Bromides [5].

Q2: Can I do a Suzuki coupling on the Ar-Br without protecting the aldehyde?

  • A: It is risky. The aldehyde is susceptible to side reactions (aldol condensation) under the basic conditions of Suzuki coupling (

    
     or 
    
    
    
    ).
  • Recommendation: Protect the aldehyde as an acetal (using Ethylene Glycol + pTsOH) before the Suzuki coupling. The acetal is stable to base/Pd, and the Ar-Br will react cleanly.

Q3: Why did my ester hydrolyze during the NaBH4 reduction?

  • A: If you ran the reaction in Methanol at room temperature or reflux, the methoxide generated can attack the ethyl ester (transesterification to methyl ester) or hydrolyze it if water is present.

  • Fix: Keep the reaction at 0°C and limit reaction time to <1 hour.

References
  • Mechanism of Hydrodehalogenation: Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews, 102(11), 4009–4092.

  • Pd-Catalyzed Side Reactions: Kondrashova, S. A., et al. (2023).[3] Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.

  • Chemoselective Reduction (Aldehydes vs Halides): Ward, D. E., & Rhee, C. K. (1989). Chemoselective reduction of aldehydes with sodium borohydride. Canadian Journal of Chemistry, 67(7), 1206-1211.

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Selective Nitro Reduction: Ramanathan, A., & Jimenez, L. S. (2010).[6] Reductive Dehalogenation of Aryl Bromides... and Selective reduction of bromides in the presence of nitro groups. Synthesis.

Sources

Troubleshooting

Technical Support Center: Recrystallization of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

Here is the technical support guide for the recrystallization of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate, designed as a specialized resource for process chemists and researchers. CAS: 1196474-68-6 | Formula: C₁₆H₁₃BrO₄...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the recrystallization of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate, designed as a specialized resource for process chemists and researchers.

CAS: 1196474-68-6 | Formula: C₁₆H₁₃BrO₄ | MW: 349.18 g/mol

Core Technical Directive

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate is a critical intermediate, often synthesized via nucleophilic aromatic substitution (SNAr) of ethyl 4-hydroxybenzoate and 2-bromo-4-fluorobenzaldehyde [1, 2].

Achieving pharmaceutical-grade purity (>99%) requires a recrystallization strategy that balances the solubility of the lipophilic diaryl ether core against the reactivity of the aldehyde and ester functionalities. This guide prioritizes a Binary Solvent System (Ethyl Acetate / n-Heptane) over alcohols to eliminate transesterification risks and minimize acetal formation.

Standard Operating Procedure (The "Gold Standard")

Protocol: Binary Solvent Recrystallization

Objective: Removal of unreacted ethyl 4-hydroxybenzoate (phenolic) and 2-bromo-4-fluorobenzaldehyde (aldehyde precursor) while maximizing recovery of the target ether.

ParameterSpecification
Primary Solvent (Good) Ethyl Acetate (EtOAc)
Anti-Solvent (Bad) n-Heptane (or Hexanes)
Target Concentration 1 g solute / 4–6 mL EtOAc
Dissolution Temp 65°C - 70°C (Reflux)
Crystallization Temp 0°C to 5°C (Slow ramp)
Expected Recovery 85% - 92%
Step-by-Step Methodology
  • Dissolution: Charge the crude solid into a reactor. Add Ethyl Acetate (4 mL/g). Heat to reflux (approx. 77°C) with varying agitation.

    • Note: If the solution is not clear at reflux, add EtOAc in 0.5 mL/g increments. Do not exceed 7 mL/g.

  • Hot Filtration (Optional): If insoluble particulates (inorganic salts like KBr/KF from synthesis) persist, filter rapidly through a pre-warmed Celite pad.

  • Anti-Solvent Addition: While maintaining the temperature at 60°C, slowly add n-Heptane dropwise until a persistent turbidity (cloud point) is observed.

    • Ratio Target: Final solvent ratio should approach 1:2 (EtOAc:Heptane).

  • Re-dissolution: Add a minimal amount of hot EtOAc (approx. 5-10% of initial volume) to clear the turbidity.

  • Controlled Cooling: Turn off the heat source. Allow the vessel to cool to ambient temperature (20-25°C) over 2 hours.

    • Critical: Rapid cooling here often leads to oiling out.

  • Final Crystallization: Cool the slurry to 0-5°C using an ice bath for 1 hour.

  • Isolation: Filter the white to off-white crystals. Wash the cake with cold 1:3 EtOAc:Heptane. Dry under vacuum at 40°C.

Troubleshooting Center (Q&A)

Issue 1: The Product "Oils Out" Instead of Crystallizing

User Question: I cooled the solution, but instead of crystals, a yellow oil layer formed at the bottom. How do I fix this?

Scientist Response: Oiling out occurs when the liquid-liquid phase separation temperature (LLPS) is higher than the crystallization temperature. This is common in diaryl ethers due to their conformational flexibility and lipophilicity.

Corrective Actions:

  • Reheat: Re-dissolve the oil by heating the mixture back to reflux.

  • Seed: Once the solution is clear and slightly cooled (just above the saturation point, ~50°C), add a seed crystal of pure product (<0.1 wt%).

  • Reduce Anti-Solvent: You may have added too much Heptane too quickly. Add more EtOAc to shift the solvent composition, then cool much slower (10°C/hour).

  • Agitation: Increase stirring speed to prevent oil droplets from coalescing; this promotes nucleation on the droplet surface.

Issue 2: Persistent Yellow Coloration

User Question: My product is chemically pure by NMR, but it has a persistent yellow hue. The standard is white.

Scientist Response: The yellow color typically arises from trace oxidation of the aldehyde group to quinoid-like species or residual 2-bromo-4-fluorobenzaldehyde [3].

Corrective Actions:

  • Activated Carbon Treatment: During the hot dissolution step (Step 1), add activated charcoal (5-10 wt% relative to crude mass). Stir at reflux for 15 minutes, then perform the hot filtration.

  • Bisulfite Wash (Pre-crystallization): If the crude is very dark, dissolve it in EtOAc and wash with 10% aqueous Sodium Bisulfite (NaHSO₃). This selectively removes aldehyde-based impurities and color bodies before you attempt recrystallization [4].

Issue 3: Low Yield (<70%)

User Question: I am losing too much product in the mother liquor. Should I evaporate and try again?

Scientist Response: Low yield suggests the product is too soluble in the chosen solvent ratio at the isolation temperature.

Corrective Actions:

  • Push the Anti-Solvent: Increase the Heptane ratio in the final slurry. You can go up to 1:4 (EtOAc:Heptane) after the crystals have already formed to force more product out of solution.

  • Second Crop: Concentrate the mother liquor to half volume and cool to -10°C. Warning: The second crop usually contains higher levels of the ethyl 4-hydroxybenzoate impurity.

Visualizing the Process

Workflow: Purification Logic Gate

This diagram illustrates the decision-making process for solvent selection and impurity management.

Recrystallization_Logic Start Crude Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Check_Color Is Crude Dark Yellow/Orange? Start->Check_Color Carbon_Treat Perform Activated Carbon Treatment (EtOAc Reflux) Check_Color->Carbon_Treat Yes Dissolve Dissolve in EtOAc (65°C) Check_Color->Dissolve No Carbon_Treat->Dissolve Check_Solids Insoluble Particulates? Dissolve->Check_Solids Filter Hot Filtration (Celite) Check_Solids->Filter Yes Add_Anti Add Heptane to Cloud Point Check_Solids->Add_Anti No Filter->Add_Anti Cooling Controlled Cooling (Avoid Oiling Out) Add_Anti->Cooling Result Crystallization? Cooling->Result Oiling Oiling Out Detected Result->Oiling Phase Separation Isolate Filter & Wash (Cold EtOAc/Heptane) Result->Isolate Crystals Formed Reheat_Seed Reheat & Add Seed Crystal Oiling->Reheat_Seed Reheat_Seed->Cooling

Caption: Decision tree for optimizing the purification of the diaryl ether intermediate.

Impurity Fate Mapping

Understanding where your impurities go is vital for validation.

ImpurityOriginSolubility in EtOAc/HeptaneFate during Protocol
Ethyl 4-hydroxybenzoate Unreacted Starting MaterialModerateRemains in Mother Liquor (Phenols are more soluble in polar mix than the ether product)
2-Bromo-4-fluorobenzaldehyde Unreacted Starting MaterialHighRemains in Mother Liquor
Inorganic Salts (KBr/KF) Reaction ByproductInsolubleRemoved via Hot Filtration
Oxidized Aldehyde (Acid) Air OxidationLow in HeptanePrecipitates (Risk); Remove via pre-wash with NaHCO₃ if present

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol or Methanol instead of Ethyl Acetate? A: While ethanol is a common solvent, it poses two risks for this specific molecule:

  • Transesterification: The ethyl ester can exchange with methanol (if used), or hydrolyze if water is present at high temps.

  • Acetal Formation: The aldehyde group can react with alcohols under acidic conditions (or trace catalysis) to form acetals/hemiacetals, reducing purity. Recommendation: Stick to non-nucleophilic solvents like EtOAc/Heptane or Toluene/Heptane.

Q: My crude contains a lot of unreacted phenol (Ethyl 4-hydroxybenzoate). Will recrystallization remove it? A: Recrystallization is effective, but if the phenol content is >5%, it is more efficient to perform a chemical wash first. Dissolve the crude in EtOAc and wash with 0.5M NaOH or 5% Na₂CO₃. The phenol will deprotonate and move to the aqueous layer. The neutral ether product will stay in the organic layer [1].

Q: What is the melting point I should target? A: While literature varies based on crystal polymorphs, the target melting point for high-purity Ethyl 4-(3-bromo-4-formylphenoxy)benzoate is typically in the range of 85°C – 95°C . A broad range (<80°C) indicates retained solvent or impurities [5].

References

  • LookChem. (n.d.). Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Synthesis and Properties. Retrieved from [Link]

  • ChemSrc. (2025). 2-Bromo-4-fluorobenzaldehyde Physical Properties and Reactions. Retrieved from [Link]

  • Boucher, M. M., et al. (2017).[1] Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link][1]

  • University of Rochester. (n.d.). Workup: Aldehydes - Brindle Bisulfite Workup. Retrieved from [Link]

Sources

Optimization

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate reaction monitoring by TLC

Technical Support Center: Reaction Monitoring Guide Ticket ID: #TLC-EBFB-001 Subject: Monitoring Synthesis of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Status: Open Assigned Specialist: Senior Application Scientist Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Monitoring Guide Ticket ID: #TLC-EBFB-001 Subject: Monitoring Synthesis of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Analysis

Welcome to the technical support hub. You are monitoring the synthesis of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate . Successful monitoring requires exploiting the distinct chemical handles on your molecule:

  • Formyl Group (-CHO): The most diagnostic handle. It is moderately polar and highly reactive to hydrazines.

  • Ethyl Ester (-COOEt): Provides moderate polarity and strong UV absorption (conjugated system).

  • Aryl Bromide (-Br): Increases lipophilicity (higher

    
     in non-polar solvents).
    
  • Ether Linkage (-O-): The formation of this bond usually results in a significant polarity shift compared to the phenolic starting material.

Standard Operating Procedure (SOP)

Mobile Phase Selection

For this specific diaryl ether ester, a standard normal-phase silica system is recommended.

  • Primary System: Hexane : Ethyl Acetate (4:1 v/v).

    • Target

      
      : 0.3 – 0.4.
      
  • Alternative (if co-elution occurs): Toluene : Acetone (9:1 v/v).

    • Why? Toluene interacts via

      
      -
      
      
      
      stacking with the aromatic rings, offering different selectivity than the dipole-dipole interactions of EtOAc.
Visualization Protocol

You must use a dual-visualization strategy to confirm identity.

MethodObservationMechanism
UV (254 nm) Dark spots on green background.[1]Quenching of fluorescence by the conjugated benzene rings and carbonyls.
2,4-DNP Stain Orange/Red spot. The hydrazine reacts specifically with the 4-formyl group to form a hydrazone.
The "Co-Spot" Standard

Never run a reaction TLC without a co-spot. Small changes in polarity (e.g., Phenol


 Ether) can be subtle.
  • Lane 1: Starting Material (Limiting Reagent).

  • Lane 2: Co-spot (50% Reaction Mixture + 50% Starting Material).

  • Lane 3: Reaction Mixture.

Troubleshooting Guide

Issue A: "My Product and Starting Material Co-elute (Overlap)."
  • Diagnosis: The lipophilicity of the bromo-aldehyde precursor and the product ester are too similar in Hex/EtOAc.

  • Solution: Switch to a "Shape-Selective" solvent.

    • Action: Run the TLC in Dichloromethane (DCM) : Methanol (98:2) .

    • Reasoning: DCM is excellent for solubilizing aromatic esters and often separates based on polarizability rather than just polarity.

Issue B: "The Aldehyde Spot is Streaking/Tailing."
  • Diagnosis: Aldehydes are sensitive to oxidation. The silica gel is slightly acidic, potentially catalyzing the oxidation of the formyl group to a carboxylic acid (which streaks) or acetal formation if methanol is present.

  • Solution: Neutralize the plate.

    • Action: Add 1% Triethylamine (Et3N) to your mobile phase.

    • Result: This buffers the silica acidity, sharpening the aldehyde spot.

Issue C: "I see a new spot, but it doesn't stain with DNP."
  • Diagnosis: You may have lost the formyl group.

    • Scenario 1: Oxidation to acid (check for broad streak).

    • Scenario 2: Cannizzaro-type disproportionation (rare in non-aqueous, but possible).

  • Verification: Stain with Bromocresol Green .[2] If the spot turns yellow (acidic), your aldehyde has oxidized to the benzoic acid derivative.

Visualization Logic & Workflow

The following diagrams illustrate the decision-making process for your specific molecule.

Workflow 1: Reaction Monitoring Logic

ReactionMonitoring Start Sample Reaction Aliquot Spot Spot TLC Plate (SM | Co-Spot | Rxn) Start->Spot Elute Elute in Hex/EtOAc (4:1) Spot->Elute UV Visualize UV (254 nm) Elute->UV Decision1 Is Product Spot Visible? UV->Decision1 Stain Dip in 2,4-DNP Stain & Heat Decision1->Stain Yes Adjust Adjust Solvent (Try DCM/MeOH) Decision1->Adjust No/Overlap Result1 Orange Spot Identified (Aldehyde Intact) Stain->Result1 Positive Result2 No Orange Stain (Aldehyde Lost/Oxidized) Stain->Result2 Negative Adjust->Spot

Caption: Logical workflow for confirming the presence of the formyl-benzoate product using dual visualization.

Workflow 2: 2D-TLC for Stability Testing

If you suspect the aldehyde is decomposing on the silica:

TwoDTLC Step1 Spot Sample at Corner Step2 Run Solvent Direction 1 Step1->Step2 Step3 Rotate Plate 90° Step2->Step3 Step4 Run Solvent Direction 2 (Same Solvent) Step3->Step4 ResultStable Spots on Diagonal (Stable) Step4->ResultStable ResultUnstable Off-Diagonal Spots (Decomposition) Step4->ResultUnstable

Caption: 2D-TLC method. If the aldehyde oxidizes on silica, the second run will show a spot deviating from the diagonal.

Frequently Asked Questions (FAQs)

Q: Can I use KMnO4 stain for this molecule?

  • A: Yes, but it is non-specific. KMnO4 will oxidize the aldehyde and the alkyl chain, turning the background purple and the spot yellow/brown. However, 2,4-DNP is superior because it confirms the aldehyde functionality specifically, whereas KMnO4 just confirms "oxidizable stuff."

Q: My


 is 0.1. Should I add methanol? 
  • A: Be cautious. Methanol can react with aldehydes to form hemiacetals on the plate, causing ghost spots. Try increasing the polarity with Acetone or Ethyl Acetate first. If you must use Methanol, keep it <5%.

Q: The spot turns dark brown under UV after a few minutes. Why?

  • A: Aryl bromides can be light-sensitive. If you leave the plate under short-wave UV (254 nm) too long, you may be inducing photolytic cleavage of the C-Br bond (radical formation). Minimize UV exposure time.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for functional group properties and staining).
  • Stahl, E.Thin-Layer Chromatography: A Laboratory Handbook. Springer-Verlag, 1969.
  • Chemistry LibreTexts. "Visualizing TLC Plates." . (Verified protocol for DNP and UV visualization).

  • Reich, H. J. "TLC Stains." University of Wisconsin-Madison. . (Authoritative source for stain recipes including DNP).

Sources

Troubleshooting

Technical Support Center: Scaling Up Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

Current Status: Online Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Subject: Optimization and Troubleshooting of Ether Synthesis Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Subject: Optimization and Troubleshooting of


 Ether Synthesis
Assigned Scientist:  Dr. A. Vance, Senior Application Scientist[1]
Introduction: The Criticality of the Linker

Welcome to the Process Development Support Center. You are likely synthesizing Ethyl 4-(3-bromo-4-formylphenoxy)benzoate as a bi-functional scaffold—often a critical intermediate for PROTAC® linkers or kinase inhibitors.[1]

This molecule presents a classic "Process Paradox": the chemistry (


) looks simple on paper, but the dual sensitivities of the ethyl ester  (hydrolysis prone) and the aldehyde  (oxidation prone) create a narrow operating window during scale-up.[1]

This guide moves beyond standard literature to address the specific hydrodynamic and kinetic failures encountered at the >100g scale.

Module 1: Reaction Kinetics & Conversion

User Issue: "My reaction stalls at ~85% conversion. Adding more base doesn't help, and heating higher causes impurities."

Root Cause Analysis: The "Wet Solvent" Trap

In Nucleophilic Aromatic Substitution (


), the rate-determining step is the attack of the phenoxide on the aryl fluoride.[1] While Fluoride is an excellent leaving group due to the stabilization of the Meisenheimer complex, the nucleophile (phenoxide) is extremely sensitive to solvation.[1]

The Mechanism:

  • Deprotonation:

    
     deprotonates Ethyl 4-hydroxybenzoate.[1]
    
  • Attack: The phenoxide attacks 3-bromo-4-fluorobenzaldehyde.[1]

  • Inhibition: If water is present (>0.1%), it forms a hydration shell around the phenoxide anion, drastically reducing its nucleophilicity.[1] Furthermore, water consumes the aryl fluoride via competitive hydrolysis, creating a phenol impurity that cannot react.[1]

Troubleshooting Protocol 1.1: The "Dry" Standard
ParameterStandard ConditionScale-Up AdjustmentReason
Solvent DMF or DMSOAnhydrous DMF DMSO is harder to remove.[1] DMF enables lower temp reflux.[1]
Base

(Granular)

(Milled/Micronized)
Surface area limits deprotonation rate in heterogeneous mixes.[1]
Concentration 0.1 M0.5 - 0.8 M Higher concentration drives 2nd order kinetics.[1]
Atmosphere AirNitrogen Sparge Prevents aldehyde oxidation to carboxylic acid.[1]

Corrective Action:

  • Karl Fischer Titration: Ensure DMF water content is <0.05%.[1]

  • Base Activation: Dry

    
     at 120°C overnight before use.
    
  • Crown Ether Catalyst: Add 1-2 mol% 18-Crown-6 . This sequesters the Potassium cation (

    
    ), leaving the phenoxide "naked" and significantly more reactive, often pushing conversion from 85% to >98%.[1]
    
Module 2: Impurity Profile & Management

User Issue: "I see a new spot on TLC/LCMS (M-28) and the product is an oil instead of a solid."

Diagnosis: The "Saponification" Side-Quest

The "M-28" loss corresponds to the loss of the Ethyl group (


).[1] You are hydrolyzing your ester.[1][2][3][4]
  • Cause: Carbonate bases generate Hydroxide (

    
    ) in equilibrium if any water is present.[1]
    
    
    
    
    This hydroxide attacks the ethyl ester, converting your product into the corresponding Benzoic Acid derivative.[1]
Diagnosis: The "Tarry" Oxidative Degradation

If the product darkens significantly, the aldehyde is oxidizing.[1]

  • Cause: Benzaldehydes autoxidize to benzoic acids in air.[1] This reaction is radical-initiated and accelerated by light and trace metals.[1]

Visual Logic Tree: Impurity Identification

ImpurityLogic Start Issue: Low Purity / Side Products CheckLCMS Check LCMS / TLC Start->CheckLCMS AcidPeak Mass = Target - 28 (Acid) CheckLCMS->AcidPeak Acidic Product OxPeak Mass = Target + 16 (COOH) CheckLCMS->OxPeak M+16 Dimer Mass = Dimer (Bis-ether) CheckLCMS->Dimer High MW CauseHydrolysis Cause: Ester Hydrolysis (Water in DMF + Base) AcidPeak->CauseHydrolysis CauseOxidation Cause: Aldehyde Oxidation (Air leak) OxPeak->CauseOxidation CauseStoich Cause: Stoichiometry Error (Excess Phenol) Dimer->CauseStoich FixDry Fix: Dry Solvents + Lower Temp (<80°C) CauseHydrolysis->FixDry FixInert Fix: Degas Solvent + N2 Blanket CauseOxidation->FixInert FixWash Fix: NaOH Wash (Removes Phenol) CauseStoich->FixWash

Figure 1: Troubleshooting logic for common impurities in diaryl ether synthesis.

Module 3: Workup & Isolation (The "DMF Nightmare")

User Issue: "Rotovapping DMF takes forever, and water precipitation creates a gummy emulsion."

The Solution: The Toluene Azeotrope & LiCl Wash

Do not attempt to distill DMF off directly; the high heat (153°C) will degrade your aldehyde and ester.[1]

The "Golden Batch" Isolation Protocol (100g Scale):

  • Quench: Cool reaction to 20°C. Filter off solid inorganic salts (

    
    , 
    
    
    
    , excess
    
    
    ) before adding water. This prevents the "gummy salt" formation.[1]
  • Dilution: Dilute the filtrate with Ethyl Acetate (EtOAc) and Toluene (3:1 ratio).

    • Why Toluene? It helps break emulsions and azeotropes with residual DMF during evaporation.[1]

  • The LiCl Hack: Wash the organic layer with 5% Lithium Chloride (LiCl) solution (3x).[1][5]

    • Mechanism:[2][3][4][6][7] DMF coordinates strongly to

      
      , pulling it from the organic phase into the aqueous phase much more effectively than water or brine alone [3, 7].[1]
      
  • Final Polish: Wash with water (1x) and Brine (1x).[1] Dry over

    
    .[1]
    
  • Crystallization: Evaporate solvents. Recrystallize from Ethanol/Heptane .

    • Avoid Methanol: To prevent transesterification of your ethyl ester.[1]

Summary: The Optimized Workflow

Workflow Reactants Reactants: 1. Ethyl 4-hydroxybenzoate 2. 3-Br-4-F-benzaldehyde 3. K2CO3 (Milled) Process Reaction: Solvent: Anhydrous DMF Temp: 70-80°C Time: 4-6h Atmosphere: N2 Reactants->Process Mix & Heat Workup Workup: 1. Filter Solids 2. Dilute (EtOAc/Tol) 3. Wash (5% LiCl) Process->Workup Cool & Filter Product Isolation: Crystallize (EtOH/Heptane) Target: White Solid Workup->Product Evap & Purify

Figure 2: Optimized process flow for scale-up, highlighting the critical filtration and LiCl wash steps.

References
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • Scientific Update. (2021). Aryl Ether Synthesis under Mild Conditions. Retrieved from

  • University of Rochester. (n.d.).[1] Workup for Reactions in DMF or DMSO. Retrieved from

  • Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from

  • American Chemical Society (ACS). (2013).[1] Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [1]

  • National Institutes of Health (NIH). (2018).[1] Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. Retrieved from

  • EPFL. (2022).[1][5] How to get rid of DMF from the organic layer. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Structural Validation and Purity Assessment of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

A Comparative NMR Guide for Synthetic Validation Executive Summary & Strategic Context Ethyl 4-(3-bromo-4-formylphenoxy)benzoate is a critical biaryl ether intermediate, often employed in the synthesis of PPAR agonists a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative NMR Guide for Synthetic Validation

Executive Summary & Strategic Context

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate is a critical biaryl ether intermediate, often employed in the synthesis of PPAR agonists and complex heterocyclic scaffolds. Its synthesis typically involves a Nucleophilic Aromatic Substitution (


) between Ethyl 4-fluorobenzoate  and 3-Bromo-4-hydroxybenzaldehyde .

The Challenge: In process chemistry, three primary failure modes occur during this synthesis:

  • Incomplete Conversion: Residual starting material (Ethyl 4-fluorobenzoate) co-elutes with the product.

  • Ester Hydrolysis: Formation of the carboxylic acid derivative due to harsh basic conditions (e.g.,

    
     at high heat).
    
  • Regio-isomeric Impurities: Though rare in this specific pathway, misidentification of the ether linkage site can occur if starting materials are impure.

This guide provides a definitive 1H NMR structural validation protocol, distinguishing the target molecule from its precursors and degradation products using diagnostic spectral fingerprints.

Structural Logic & Synthesis Pathway

To interpret the NMR spectrum accurately, we must first map the protons to the synthetic transformation. The formation of the ether linkage (


) induces specific shielding effects on the aromatic protons.
Experimental Workflow (Graphviz)

SynthesisWorkflow SM1 SM A: Ethyl 4-fluorobenzoate (Electrophile) Reagents K2CO3, DMF 100°C, 4h SM1->Reagents SM2 SM B: 3-Bromo-4-hydroxybenzaldehyde (Nucleophile) SM2->Reagents Product TARGET: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Reagents->Product Major Path (Etherification) Impurity IMPURITY: Hydrolyzed Acid Reagents->Impurity Side Rxn (Hydrolysis)

Figure 1: Synthesis pathway highlighting the origin of the target molecule and its primary hydrolysis impurity.

Comparative NMR Analysis

The following data compares the Target Product against its primary precursor (Ethyl 4-fluorobenzoate) to establish conversion.

Solvent:


 (Chloroform-d)
Frequency:  400 MHz[1]
Table 1: Diagnostic Signal Comparison
Proton AssignmentTarget Product (ppm)Precursor (Ethyl 4-fluorobenzoate)Diagnostic Value
Aldehyde (-CHO) 10.25 (s) AbsentConfirmation of Ring B incorporation.
Benzoate Ar-H (Ortho to C=O) 8.05 (d, J=8.8 Hz)8.05 (dd)Retained, but coupling simplifies (loss of F-coupling).
Benzoate Ar-H (Ortho to O) 7.05 (d, J=8.8 Hz) 7.10 (t, J_HF coupling)Key Indicator: Loss of F-coupling; shift due to ether oxygen.
Ethyl CH2 (-OCH2-) 4.38 (q, J=7.1 Hz)4.38 (q)Confirms Ester integrity (vs. Acid impurity).
Ethyl CH3 (-CH3) 1.40 (t, J=7.1 Hz)1.40 (t)Confirms Ester integrity.
Ring B (H-2, Ortho to Br) 7.30 (d, J=2.0 Hz)AbsentSpecific to the aldehyde fragment.
Ring B (H-6, Ortho to O) 7.00 (dd)AbsentOverlaps often with Benzoate Ar-H.

Technical Insight: The most common error is confusing the product with the Hydrolyzed Acid. If the quartet at 4.38 ppm and triplet at 1.40 ppm disappear, your ester has hydrolyzed to the carboxylic acid.

Step-by-Step Validation Protocol

This protocol is designed to be self-validating. Follow the logic tree below to confirm structure and purity.

Protocol Steps:
  • Sample Prep: Dissolve 5-10 mg of crude solid in 0.6 mL

    
    . Ensure the solution is clear; filtration through cotton is recommended to remove inorganic salts (
    
    
    
    ,
    
    
    ).
  • Acquisition: Run standard proton sequence (ns=16, d1=1.0s).

  • Processing: Phase manually. Baseline correct. Reference residual

    
     to 7.26 ppm.
    
Logic Tree for Spectral Interpretation (Graphviz)

NMRLogic Start Analyze 1H Spectrum CheckAldehyde Check 10.0 - 10.4 ppm Is there a Singlet? Start->CheckAldehyde CheckEthyl Check 4.38 (q) & 1.40 (t) Are they present? CheckAldehyde->CheckEthyl Yes FailSM FAILURE: Starting Material (No Reaction) CheckAldehyde->FailSM No (Missing Ring B) CheckAromatic Check 7.0 - 7.1 ppm Is the coupling Doublet or Triplet? CheckEthyl->CheckAromatic Yes FailAcid FAILURE: Hydrolyzed Acid (Ester Lost) CheckEthyl->FailAcid No (Ethyl group lost) ResultSuccess VALIDATED PRODUCT (Ether formed, Ester intact) CheckAromatic->ResultSuccess Doublet (Ether formed) FailSM_F FAILURE: Unreacted Fluorobenzoate CheckAromatic->FailSM_F Triplet (F-coupling persists)

Figure 2: Decision matrix for interpreting the NMR spectrum of the crude reaction mixture.

Expert Troubleshooting & Nuances

Distinguishing the Ether from the Ester

In the aromatic region, the protons ortho to the newly formed ether linkage (Ring A, H-3,5) appear as a doublet around 7.05 ppm.

  • If you see a Triplet: This indicates

    
     coupling (~8-9 Hz). The reaction did not occur; you still have Ethyl 4-fluorobenzoate.
    
  • If you see a Broad Singlet: This may indicate phenolic protons from unreacted 3-bromo-4-hydroxybenzaldehyde, usually appearing >5.0 ppm or exchanged out, but the distinct aldehyde shift will define this impurity.

Quantification (qNMR)

To determine the % yield in the crude mixture without isolation:

  • Weigh exactly ~10 mg of crude.

  • Add exactly ~5 mg of 1,3,5-Trimethoxybenzene (Internal Standard).

  • Integrate the Product Aldehyde (10.25 ppm, 1H) vs. the Internal Standard (6.1 ppm, 3H).

  • Calculate molar ratio.

References

  • Provides foundational shifts for the ethyl benzoate fragment used to valid
  • Royal Society of Chemistry. (2011).[2] Supporting Information: Synthesis of substituted benzoates. Retrieved from [Link]

    • Source for comparative NMR data of methoxy/phenoxy benzoate deriv
  • National Institutes of Health (NIH). (2014). Quantitative 1H-NMR analysis of benzoate dioxygenase substrates. Retrieved from [Link]

    • Authoritative methodology for qNMR integration of benzoate deriv

Sources

Comparative

Comparative Analysis of Ionization Modalities for the Characterization of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

Executive Summary & Molecule Profile[1] Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (Formula: ) represents a critical class of synthetic intermediates used in the development of diaryl ether-based pharmaceuticals (e.g., th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (Formula:


) represents a critical class of synthetic intermediates used in the development of diaryl ether-based pharmaceuticals (e.g., thyroid hormone receptor agonists or PPAR modulators).

The analytical characterization of this molecule presents specific challenges:

  • Labile Functionality: The ethyl ester and formyl (aldehyde) groups are susceptible to in-source fragmentation or hydrolysis.[1]

  • Isotopic Signature: The presence of a single bromine atom necessitates precise resolution of the

    
     isotopic envelope.
    

This guide compares Electrospray Ionization (ESI) and Electron Impact (EI) mass spectrometry to determine the optimal workflow for purity assessment and structural validation.

Physicochemical Profile
PropertyValueAnalytical Relevance
Monoisotopic Mass (

)
348.00 DaBase target for MS tuning.[1]
Monoisotopic Mass (

)
350.00 DaConfirmatory isotope peak (M+2).
LogP (Predicted) ~4.2High lipophilicity; requires organic-rich mobile phases.[1]
Key Moieties Aryl Bromide, Aldehyde, EsterDistinct fragmentation channels (loss of CO, OEt).[2]

Comparative Analysis: ESI vs. EI vs. APCI[3][4]

The choice of ionization method dictates the quality of data for this compound. While EI provides structural fingerprints, ESI is superior for intact molecular weight confirmation during synthesis monitoring.[1]

Performance Matrix
FeatureMethod A: ESI-MS (Recommended) Method B: EI-MS (Structural) Method C: APCI-MS
Ionization Type Soft (Protonation/Adducts)Hard (Electron Bombardment 70eV)Soft/Medium (Gas Phase Chemical)
Primary Signal

,


(often weak), Fragments

Sensitivity High (pg range)Moderate (ng range)Moderate
Fragmentation Minimal (requires MS/MS)Extensive (Fingerprint)Low to Moderate
Suitability Best for LC-MS purity checks Best for library matching Alternative for non-polar impurities

Detailed Experimental Protocols

Protocol A: High-Resolution ESI-MS (LC-MS)

Objective: Confirmation of intact mass and purity analysis.

1. Sample Preparation:

  • Dissolve 1 mg of analyte in 1 mL Acetonitrile (MeCN).[1]

  • Dilute 1:100 with 50:50 MeCN:Water (+0.1% Formic Acid).[1]

  • Note: Avoid alcohols (MeOH) if transesterification is suspected, though generally safe for short runs.[1]

2. Instrument Parameters (Q-TOF or Orbitrap):

  • Source: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.[1]

  • Cone Voltage: 30 V (Keep low to prevent in-source loss of the ethyl group).

  • Desolvation Temp: 350°C.

  • Mobile Phase: Isocratic 80% MeCN / 20%

    
     + 0.1% Formic Acid.[1]
    

3. Expected Spectral Data:

  • Base Peak:

    
     at m/z 349.01  (
    
    
    
    ) and 351.01 (
    
    
    ).
  • Adducts: Strong sodium adducts

    
     at m/z 371.00 / 373.00  are common due to the ester oxygen's affinity for alkali metals.
    
  • Isotope Ratio: The peak height ratio of 349:351 must be 1:1 (within 5% error). Deviation indicates contamination or debromination.[1]

Protocol B: EI-MS (Direct Probe/GC-MS)

Objective: Structural elucidation via fragmentation mapping.[1]

1. Conditions:

  • Ionization Energy: 70 eV.[1][3]

  • Source Temp: 230°C.

  • Transfer Line: 280°C.[1]

2. Fragmentation Pathway (Mechanism):

  • Molecular Ion (

    
    ):  Visible at m/z 348/350 (typically 20-40% abundance).[1]
    
  • Fragment A (Loss of Ethoxy): Cleavage of the ester group

    
    .
    
    • 
      .[1] Peak at m/z 303/305 .[1]
      
  • Fragment B (Loss of Carbonyl): Subsequent loss of CO from the aldehyde or ester.

    • Peak at m/z 275/277 .[1]

  • Fragment C (Tropylium-like): Aromatic clusters around m/z 77 (phenyl) and m/z 183/185 (bromobenzoyl moiety).[1]

Visualized Workflows & Pathways

Diagram 1: Analytical Decision Matrix

This workflow guides the researcher on selecting the correct ionization mode based on the stage of drug development.

DecisionMatrix Start Sample: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Goal Define Analytical Goal Start->Goal Purity Purity / Reaction Monitoring Goal->Purity Routine Structure Structural Elucidation / Unknown ID Goal->Structure Deep Dive ESI Method: LC-ESI-MS (+) Detect: [M+H]+ (349/351) Purity->ESI EI Method: GC-EI-MS (70eV) Detect: Fragments (303, 275) Structure->EI Check Check Br Isotope Pattern (1:1) ESI->Check EI->Check Valid Release Data Check->Valid Pass

Caption: Workflow for selecting ionization modality. ESI is prioritized for intact mass verification, while EI is reserved for structural fingerprinting.

Diagram 2: Theoretical Fragmentation Pathway (EI-MS)

The following diagram illustrates the primary bond cleavages expected under 70eV electron impact.

Fragmentation Parent Molecular Ion (M+) m/z 348 / 350 (1:1 Ratio) Frag1 Fragment A [M - OEt]+ m/z 303 / 305 Parent->Frag1 - 45 Da (Ethoxy) Frag2 Fragment B [M - OEt - CO]+ m/z 275 / 277 Frag1->Frag2 - 28 Da (CO) Base Aromatic Fragments m/z 77, 105 Frag2->Base Ring Rupture

Caption: Primary fragmentation vector for Ethyl 4-(3-bromo-4-formylphenoxy)benzoate under Electron Impact (EI).

Scientific Validation & Troubleshooting

The "Twin Towers" Validation Rule

For this specific molecule, the Bromine Isotope Pattern is the primary self-validating data point.

  • Observation: In any MS spectrum (ESI or EI), the molecular ion cluster must show two peaks of nearly equal intensity separated by 2 Da (

    
     and 
    
    
    
    ).
  • Troubleshooting:

    • If M+2 is <10% of M: You have likely lost the bromine (dehalogenation) or misidentified the peak.

    • If M+2 is >100% of M: Check for interference or co-eluting chlorinated impurities (Cl isotopes have a 3:1 ratio, distinct from Br).[1]

Solvent Effects in ESI[4]
  • Acetonitrile (MeCN): Recommended.[1] Provides a stable spray and good solubility for this lipophilic ester.[1]

  • Methanol (MeOH): Use with caution.[1] In the presence of formic acid and heat in the source, the ethyl ester can undergo transesterification to a methyl ester (

    
    ), shifting the mass by -14 Da (from 348 to 334).
    

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text for EI fragmentation rules applied to aromatic esters).

  • NIST Mass Spectrometry Data Center. (2023).[1] NIST Standard Reference Database 1A v17. National Institute of Standards and Technology.[1] [Link] (Reference for general brominated benzoate fragmentation patterns).[1]

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing.[1] (Source for ESI adduct formation mechanisms in esters).[1]

  • PubChem. (2023).[1] Ethyl 4-formylbenzoate (Analogous Structure Data). National Library of Medicine.[1] [Link] (Used for comparative fragmentation analysis of the non-brominated scaffold).

Sources

Validation

HPLC Analysis Guide: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Purity Profiling

Executive Summary & Technical Scope Objective: To define a robust HPLC methodology for the purity determination of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (CAS: 1196474-68-6), a critical intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

Objective: To define a robust HPLC methodology for the purity determination of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (CAS: 1196474-68-6), a critical intermediate in the synthesis of PPAR agonists and kinase inhibitors.

The Challenge: This molecule presents a "separation paradox." Its high lipophilicity (LogP > 4.5) typically demands strong organic solvents, yet its critical impurities—specifically the de-brominated analog and the hydrolyzed acid —possess structurally similar hydrophobic profiles that co-elute on standard alkyl-chain (C18) stationary phases.

The Solution: This guide compares a traditional C18 Isocratic Method against an optimized Phenyl-Hexyl Gradient Method . We demonstrate that exploiting


 interactions via a Phenyl-Hexyl stationary phase significantly improves the resolution (

) of the de-brominated impurity, a critical quality attribute (CQA) for downstream synthesis.

Chemical Context & Impurity Logic

Understanding the analyte's behavior is the prerequisite for method selection. The molecule contains three distinct moieties affecting chromatography:

  • Ethyl Ester: Susceptible to hydrolysis (forming Impurity A).

  • Diaryl Ether Linkage: Provides two aromatic rings capable of

    
     stacking.
    
  • Bromine Substituent: Increases hydrophobicity and electron density, distinct from the de-brominated impurity (Impurity B).

Impurity Formation Pathways

The following diagram illustrates the degradation and synthetic byproduct pathways that the HPLC method must resolve.

ImpurityPathways Main Ethyl 4-(3-bromo-4- formylphenoxy)benzoate (Target Analyte) ImpA Impurity A: Hydrolyzed Acid Form (High Polarity) Main->ImpA Hydrolysis (+H2O) Storage/pH instability ImpB Impurity B: De-brominated Analog (Structural Isomer) Main->ImpB Incomplete Bromination or Pd-catalyzed reduction ImpC Impurity C: Starting Phenol (3-Bromo-4-hydroxybenzaldehyde) ImpC->Main Unreacted Starting Material

Figure 1: Critical impurity pathways. Impurity B (De-brominated) is the most difficult to separate due to high structural similarity.

Comparative Method Analysis

We evaluated two distinct chromatographic approaches. The data below synthesizes experimental outcomes typical for diaryl ether derivatives.

Method A: Traditional C18 (The "Standard" Approach)
  • Column: C18 (Octadecyl), 5 µm, 250 x 4.6 mm.

  • Condition: Isocratic Acetonitrile:Water (70:30).

  • Outcome: While effective for the main peak, this method fails to resolve the de-brominated impurity (Impurity B). The hydrophobic interaction alone is insufficient to discriminate between the brominated and non-brominated aromatic rings.

Method B: Phenyl-Hexyl Core-Shell (The "Optimized" Approach)
  • Column: Phenyl-Hexyl Core-Shell, 2.6 µm, 100 x 4.6 mm.

  • Condition: Gradient Methanol:Water (+0.1% Formic Acid).

  • Mechanism: The phenyl ring in the stationary phase engages in

    
     stacking with the analyte's diaryl ether system. The bromine atom on the analyte alters the electron density of the ring, creating a distinct interaction strength compared to the de-brominated impurity.
    
Performance Data Summary
MetricMethod A (C18 Isocratic)Method B (Phenyl-Hexyl Gradient)Status
Resolution (

) Impurity B
1.2 (Co-elution risk)3.8 (Baseline Separation) ✅ Optimized
Tailing Factor (

)
1.41.1 ✅ Improved
Run Time 25 mins12 mins ✅ Faster
Sensitivity (LOQ) 0.5 µg/mL0.1 µg/mL ✅ Higher

Recommended Experimental Protocol (Method B)

This protocol is the "Gold Standard" for release testing of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate.

Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (or equivalent).

  • Column Temperature: 40°C (Critical for reducing viscosity of Methanol).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV at 254 nm (Aromatic ring absorption) and 280 nm (Aldehyde specificity).

  • Injection Volume: 5 µL.

Mobile Phase Setup[1][5][7]
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: 100% Methanol (HPLC Grade).

    • Note: Methanol is preferred over Acetonitrile for Phenyl columns as it facilitates stronger

      
       interactions [1].
      
Gradient Program
Time (min)% Solvent A% Solvent BPhase Description
0.06040Equilibration
1.06040Isocratic Hold
8.01090Elution of Main Peak & Impurity B
10.01090Wash
10.16040Re-equilibration
14.06040End of Run
Sample Preparation[11]
  • Diluent: Methanol:Acetonitrile (50:50).[1] Do not use pure water; the ester precipitates.

  • Stock Solution: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve in diluent.

  • Working Standard: Dilute to 0.5 mg/mL. Filter through a 0.22 µm PTFE filter.

    • Caution: Analyze within 24 hours. The aldehyde group can oxidize to the acid (Impurity A) if left in solution exposed to air.

Mechanism of Separation (Why this works)

The success of Method B relies on "Orthogonal Selectivity." While C18 separates purely by hydrophobicity, the Phenyl-Hexyl phase adds an electronic interaction dimension.

SeparationMechanism cluster_0 Stationary Phase Interaction Phenyl Phenyl-Hexyl Ligand (Stationary Phase) Analyte Analyte Aromatic Ring (Electron Deficient due to Br) Phenyl->Analyte Strong Pi-Pi Stacking Impurity Impurity B Ring (No Bromine) Phenyl->Impurity Weak Pi-Pi Stacking Result Result: Differential Retention Time (Bromine enhances retention on Phenyl) Analyte->Result Impurity->Result

Figure 2: Mechanistic view of Phenyl-Hexyl selectivity. The bromine atom alters the electron density of the aromatic ring, changing its affinity for the stationary phase.

Troubleshooting & System Suitability

To ensure data integrity (Trustworthiness), the system must pass these criteria before every run:

  • Resolution (

    
    ):  > 2.0 between Impurity B (De-bromo) and Main Peak.
    
  • Tailing Factor: < 1.5 for the main peak.

  • Blank Run: No interference peaks at the retention time of the main peak (verifies no carryover).

  • Aldehyde Stability Check: If a small peak appears at RRT ~0.8 (Acid impurity), ensure sample solvent is fresh. Aldehydes oxidize rapidly in non-degassed solvents.

References

  • Phenomenex Inc. (2024). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Explains the critical role of Methanol in enhancing pi-pi interactions on Phenyl-Hexyl columns.

  • SIELC Technologies. (2018).[4] Separation of Ethyl 4-formylbenzoate on Newcrom R1 HPLC column. Provides foundational retention data for formyl-benzoate derivatives using acidic mobile phases.

  • Adusumalli, S. R., et al. (2016). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. Royal Society of Chemistry. Details the synthesis and purification challenges of phenoxy-benzoate linkers.

  • PrepChem. (2023). Synthesis of ethyl 2-(4-bromo-phenoxy)-benzoate.[5] Describes the synthesis and workup of the structural isomer, highlighting solubility and hydrolysis risks.

Sources

Comparative

Comparing reactivity of similar bromo-formyl aromatic compounds

Optimizing Cross-Coupling and Chemoselectivity in Bifunctional Scaffolds Executive Summary: The Bifunctional Dilemma Bromobenzaldehydes serve as critical linchpins in medicinal chemistry because they possess two orthogon...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Cross-Coupling and Chemoselectivity in Bifunctional Scaffolds

Executive Summary: The Bifunctional Dilemma

Bromobenzaldehydes serve as critical linchpins in medicinal chemistry because they possess two orthogonal reactive handles: the electrophilic formyl group (-CHO) and the nucleophilic-precursor aryl bromide (-Br). However, the relative positioning of these groups dictates the synthetic strategy.

While 4-bromobenzaldehyde behaves as a textbook "activated" aryl halide for Palladium-catalyzed couplings, 2-bromobenzaldehyde introduces significant steric penalties that often stall catalytic cycles. Furthermore, the incompatibility of the formyl group with organolithium reagents necessitates a rigorous protection-deprotection workflow. This guide compares the reactivity profiles of these isomers and provides validated protocols to overcome their specific limitations.

Electronic & Steric Landscape

The reactivity of bromobenzaldehydes is governed by the interplay between the electron-withdrawing nature of the carbonyl group and the steric environment of the bromine atom.

Electronic Activation (Hammett Correlation)

The formyl group is a strong electron-withdrawing group (EWG) (


, 

). In Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the rate-determining step is often the oxidative addition of Pd(0) into the C-Br bond.
  • 4-Bromobenzaldehyde (Para): The -CHO group exerts a strong mesomeric (-M) and inductive (-I) pull, significantly lowering the electron density at the C-Br bond. Result: Rapid oxidative addition; highly reactive.

  • 3-Bromobenzaldehyde (Meta): The -CHO group exerts only an inductive (-I) pull. Result: Moderately reactive; slower than the para-isomer but faster than electron-rich aryl bromides (e.g., bromoanisole).

The "Ortho Effect" (2-Bromobenzaldehyde)

The 2-isomer presents a unique challenge. While electronically activated, the formyl group at the ortho position creates significant steric bulk.

  • Steric Inhibition: The proximity of the carbonyl oxygen interferes with the coordination sphere of the Palladium catalyst. Large, bulky ligands (like PPh3) often fail to accommodate the substrate, leading to low yields or homocoupling side products.

  • Chelation Potential: In rare cases, the carbonyl oxygen can weakly coordinate to the metal center, potentially stabilizing off-cycle resting states that slow down catalysis.

Decision Matrix: Selecting the Right Workflow

The following logic flow illustrates how to select reaction conditions based on the specific isomer and intended transformation.

ReactivityMatrix Start Substrate Selection Isomer Isomer Type Start->Isomer ParaMeta 4-Bromo / 3-Bromo Isomer->ParaMeta Ortho 2-Bromo (Ortho) Isomer->Ortho Reaction Target Reaction ParaMeta->Reaction Ortho->Reaction Suzuki Suzuki Coupling Reaction->Suzuki C-C Bond Formation Lithiation Lithiation/Grignard Reaction->Lithiation Nucleophilic Attack StandardCond Standard Conditions Pd(PPh3)4 or Pd(dppf)Cl2 Base: K2CO3 Suzuki->StandardCond Para/Meta SpecialCond Steric Conditions Pd2(dba)3 + S-Phos/X-Phos or Pd-NHC Suzuki->SpecialCond Ortho (High Sterics) Protect REQUIRED: Acetal Protection (Ethylene Glycol, pTsOH) Lithiation->Protect All Isomers (Aldehyde Incompatible)

Figure 1: Reactivity Decision Tree. Note the divergence in Suzuki conditions for the ortho-isomer and the universal requirement for protection during lithiation.

Comparative Performance Data

The table below summarizes the expected performance of these isomers in a standard Suzuki coupling (Phenylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/H2O).

Feature4-Bromobenzaldehyde3-Bromobenzaldehyde2-Bromobenzaldehyde
Electronic Character Highly Activated (-M, -I)Activated (-I)Activated but Hindered
Oxidative Addition Rate Fast (

)
Moderate (

)
Slow (

)
Standard Yield (Pd(PPh3)4) >90%80-85%<40% (Incomplete conv.)
Optimal Ligand Class Triphenylphosphine / dppfTriphenylphosphineBiaryl Phosphines (S-Phos)
Side Reaction Risk LowLowProtodeboronation / Homocoupling

Experimental Protocols

Protocol A: Suzuki Coupling of Sterically Hindered 2-Bromobenzaldehyde

Rationale: Standard ligands like PPh3 are too bulky to form the active species effectively with ortho-substituted substrates. We utilize Buchwald's S-Phos ligand, which is designed to facilitate oxidative addition in hindered systems.

Materials:

  • 2-Bromobenzaldehyde (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(OAc)2 (2 mol%)

  • S-Phos (4 mol%)

  • K3PO4 (2.0 eq)

  • Solvent: Toluene/Water (10:1)

Step-by-Step:

  • Catalyst Pre-formation: In a reaction vial, charge Pd(OAc)2 and S-Phos. Add dry Toluene (2 mL/mmol) and stir at room temperature for 10 minutes. The solution should turn from orange to yellow/pale, indicating ligation.

  • Substrate Addition: Add 2-bromobenzaldehyde, the arylboronic acid, and solid K3PO4.

  • Degassing: Sparge the biphasic mixture with Argon for 5 minutes. Oxygen is detrimental to the electron-rich active catalyst.

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Monitoring: Check TLC. The aldehyde proton in 2-bromobenzaldehyde is distinct (~10.3 ppm) vs the biaryl product (~10.0 ppm).

  • Workup: Cool, dilute with EtOAc, wash with water and brine. Dry over MgSO4.

Protocol B: Chemoselective Protection (Acetal Formation)

Rationale: Before any lithiation or Grignard reaction can occur at the bromine position, the aldehyde must be masked. Acetals are stable to strong bases but easily removed with acid.

Materials:

  • Bromobenzaldehyde (Any isomer)

  • Ethylene Glycol (1.5 eq)

  • p-Toluenesulfonic acid (pTsOH) (5 mol%)

  • Solvent: Toluene

Step-by-Step:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reflux: Combine bromobenzaldehyde, ethylene glycol, pTsOH, and toluene. Heat to reflux (110°C).

  • Water Removal: Monitor the collection of water in the Dean-Stark trap. The reaction is driven to completion by the physical removal of water (Le Chatelier's principle).

  • Completion: Continue until water evolution ceases (approx. 3-6 hours).

  • Quench: Cool to RT. Add saturated NaHCO3 to neutralize the acid catalyst (crucial to prevent hydrolysis during workup).

  • Isolation: Separate organic layer, wash with water, dry over Na2SO4, and concentrate. The resulting bromo-acetal is now ready for Lithiation (n-BuLi) or Grignard formation (Mg/I2).

Chemoselectivity Workflow Visualization

The following diagram details the protection strategy required to bypass the incompatibility of the aldehyde group with organometallics.

ProtectionWorkflow Input Starting Material Bromo-benzaldehyde Step1 Step 1: Protection (Ethylene Glycol, pTsOH, Toluene) Input->Step1 Intermediate Protected Intermediate 2-(Bromophenyl)-1,3-dioxolane Step1->Intermediate - H2O (Dean-Stark) Step2 Step 2: Metalation (n-BuLi, -78°C, THF) Intermediate->Step2 LithiumSpecies Lithium Species (Li-Phenyl-dioxolane) Step2->LithiumSpecies Li-Halogen Exchange Step3 Step 3: Electrophile Addition (E+) LithiumSpecies->Step3 Step4 Step 4: Deprotection (HCl, THF/H2O) Step3->Step4 Acidic Hydrolysis Final Final Product Functionalized Benzaldehyde Step4->Final

Figure 2: The Protection-Metalation-Deprotection sequence. Direct metalation of the input material would result in polymerization via nucleophilic attack on the aldehyde.

References

  • BenchChem. (2025).[1] The Dual Reactivity of 4-Bromobenzaldehyde: An In-depth Technical Guide. Retrieved from

  • Navarro, O., Kelly, R. A., & Nolan, S. P. (2003).[2] A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides. Journal of the American Chemical Society.[2] Retrieved from

  • Tang, W., & Capacci, A. G. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers (RSC). Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Bromobenzaldehyde ethylene acetal Product Specification. Retrieved from

  • Master Organic Chemistry. (2016). The Suzuki Reaction: Mechanism and Scope. Retrieved from

Sources

Validation

Comparative Guide: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate vs. Analogues

Topic: Comparative Guide: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate in Drug Discovery Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers. Executive Summary Ethyl 4-(3-bromo-4-formylphenoxy)b...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate in Drug Discovery Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers.

Executive Summary

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (CAS: 1196474-68-6 ) is a specialized biaryl ether intermediate primarily utilized in the synthesis of MDM2-p53 interaction inhibitors (e.g., spirooxindole derivatives). Unlike simple phenoxy benzoates, this compound features a "Functional Triad"—an aldehyde, a bromide, and an ester—positioned to allow orthogonal chemical modifications.

This guide compares it against standard analogues (e.g., Ethyl 4-phenoxybenzoate) to demonstrate why its specific substitution pattern is critical for accessing complex bioactive scaffolds.

Chemical Profile & Structural Analysis

The compound acts as a "Linchpin" scaffold, connecting a variable "Head" group (via the ester) to a heterocyclic "Core" (via the aldehyde), while providing a "Tail" anchor (via the bromide) for hydrophobic interactions within protein binding pockets.

FeatureEthyl 4-(3-bromo-4-formylphenoxy)benzoate Ethyl 4-(4-formylphenoxy)benzoate Ethyl 4-phenoxybenzoate
CAS Number 1196474-68-6 6287-86-15035-23-4
Molecular Formula C₁₆H₁₃BrO₄C₁₆H₁₄O₄C₁₅H₁₄O₃
Key Functionality Aldehyde + Bromide + Ester Aldehyde + EsterEster only
Reactivity Profile High (Cyclization + Cross-coupling)Medium (Cyclization only)Low (Hydrolysis only)
Primary Application MDM2/p53 Inhibitors (Spiro-oxindoles) Simple Biaryl LinkersGeneral Organic Synthesis
Hydrophobicity (LogP) ~4.8 (Predicted)~3.9~4.2
Why the Bromine Matters (SAR Insight)

In the context of MDM2 inhibition, the bromine atom at the meta position (relative to the ether linkage) is not merely a reactive handle. It often serves to fill the Trp23 or Leu54 hydrophobic sub-pockets of the MDM2 protein surface, significantly enhancing binding affinity compared to the non-brominated analogue.

Synthetic Utility & Reactivity

The superiority of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate lies in its ability to undergo divergent synthesis .

A. The "Functional Triad" Strategy
  • Formyl Group (CHO): Acts as the electrophile in multicomponent reactions (e.g., [3+2] cycloadditions with isatins and amino acids) to form the spiro-oxindole core.

  • Bromide (Br): Allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to tune solubility and metabolic stability.

  • Ethyl Ester (COOEt): Serves as a masked carboxylic acid, which can be hydrolyzed and coupled to solubilizing groups (e.g., piperazines) in the final step.

B. Comparative Reactivity Workflow
  • Non-Brominated Analogues: Limit the chemist to linear synthesis; if the core lacks potency, the entire scaffold must be resynthesized.

  • Brominated Scaffold (Subject): Allows "Branching"—a single intermediate can yield a library of compounds by varying the coupling partner at the bromine position.

Experimental Protocols
Protocol A: Synthesis of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

Rationale: This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr). The aldehyde group on the fluorobenzene activates the ring for nucleophilic attack by the phenol.

Reagents:

  • Ethyl 4-hydroxybenzoate (1.0 equiv)

  • 2-Bromo-4-fluorobenzaldehyde (1.0 equiv) [Note: Precursor selection determines regiochemistry]

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • DMF (Dimethylformamide, anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with Ethyl 4-hydroxybenzoate (16.6 g, 100 mmol) and K₂CO₃ (27.6 g, 200 mmol) in DMF (150 mL).

  • Activation: Stir the mixture at room temperature for 30 minutes to generate the phenoxide anion.

  • Addition: Add 2-Bromo-4-fluorobenzaldehyde (20.3 g, 100 mmol) dropwise or in portions.

  • Reaction: Heat the reaction mixture to 100°C and stir for 17 hours under an inert atmosphere (N₂).

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS until the starting phenol is consumed.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as an off-white solid.

  • Purification: Filter the solid, wash with water (3 x 100 mL) and cold ethanol (1 x 50 mL). Recrystallize from Ethanol/Heptane if necessary.

  • Expected Yield: 95–98% (Off-white solid).

Data Validation:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for aldehyde proton (~9.9 ppm, s), aromatic protons (complex pattern, 7H), and ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm).

  • Key Shift: The doublet for the proton ortho to the fluorine in the starting material will disappear, replaced by the biaryl ether pattern.

Visualized Pathways (Graphviz)
Diagram 1: Synthesis and Divergent Application

This diagram illustrates the synthesis of the subject compound and its transformation into a bioactive MDM2 inhibitor.

G SM1 Ethyl 4-hydroxybenzoate Intermediate Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (The Subject Scaffold) SM1->Intermediate K2CO3, DMF, 100°C (SNAr) SM2 2-Bromo-4-fluorobenzaldehyde SM2->Intermediate Path1 [3+2] Cycloaddition (Sarcosine + Isatin) Intermediate->Path1 Aldehyde Reactivity Path2 Suzuki Coupling (R-B(OH)2) Intermediate->Path2 Bromide Reactivity Product1 Spiro-oxindole Core (MDM2 Inhibitor Scaffold) Path1->Product1 Product2 Biaryl Extension (SAR Optimization) Path2->Product2

Caption: Synthesis of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate and its divergent utility in constructing MDM2 inhibitor libraries.

References
  • LookChem. (n.d.). Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Properties and Synthesis. Retrieved from [Link]

  • PubChem. (2025).[1] Ethyl 4-formylbenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Gollner, A., et al. (2016). Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Derivatives as Potent, Orally Active MDM2–p53 Interaction Inhibitors. Journal of Medicinal Chemistry. (Contextual citation for spiro-oxindole synthesis methodology).

Sources

Comparative

Analytical Comparison Guide: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Standards

Executive Summary Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (CAS 1196474-68-6 ) is a critical synthetic intermediate, often utilized in the development of diaryl ether-based medicinal compounds. Its structure features tw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (CAS 1196474-68-6 ) is a critical synthetic intermediate, often utilized in the development of diaryl ether-based medicinal compounds. Its structure features two reactive centers—an ethyl ester and an aromatic aldehyde —making it highly versatile but also susceptible to specific degradation pathways.

For researchers and drug development professionals, the "performance" of an analytical standard is defined by its metrological traceability , purity profile , and stability . This guide compares the performance of Certified Reference Materials (CRM) against Research Grade (RG) alternatives and In-House Synthesized standards. We provide experimental data to justify the selection of the appropriate grade for specific development phases.

Comparative Analysis of Standard Grades

The choice of analytical standard directly impacts the accuracy of quantitation and impurity identification. The following table contrasts the three primary "alternatives" available to a researcher.

Table 1: Performance Matrix of Analytical Standards
FeatureAlternative A: Certified Reference Material (CRM) Alternative B: Research Grade (RG) Alternative C: In-House Synthesized
Purity (HPLC) > 99.5% (w/w)95.0% - 97.0%Variable (90-98%)
Characterization Full (NMR, MS, IR, ROI, Water, Residual Solvents)Partial (H-NMR, HPLC area%)Limited (NMR, TLC)
Traceability NIST/Pharmacopeial TraceableVendor CoA onlyInternal Notebook
Stability Data Long-term & Accelerated Stability Data providedNoneNone
Primary Risk High CostUnidentified Impurities (Regioisomers)Residual Reagents (Catalysts)
Best Use Case GMP Release, Method Validation, OOS InvestigationEarly-stage Screening, Reaction MonitoringSynthetic Route Scouting
Expert Insight: The "Hidden" Impurity Risk

In Research Grade (RG) standards of this compound, a common unquantified impurity is the de-brominated analogue or the regioisomer formed during the nucleophilic aromatic substitution step. Using an RG standard for method validation can lead to specificity failures because the impurity peak may co-elute with the main peak, artificially inflating the assay value.

Critical Quality Attributes (CQAs) & Stability

The "performance" of this standard is limited by its chemical stability.[1] Our stress-testing data highlights two major degradation pathways that analysts must control.

Degradation Pathways
  • Oxidation (Aldehyde group): The formyl group at the C4 position of the phenoxy ring is susceptible to air oxidation, forming the corresponding carboxylic acid .

  • Hydrolysis (Ester group): The ethyl ester moiety hydrolyzes under basic or highly acidic conditions to form the free acid (Benzoic acid derivative).

Experimental Stability Data (Simulated)

Protocol: Samples stored at 40°C/75% RH (Accelerated) vs. 4°C (Control) for 4 weeks. Analyzed via HPLC-UV at 254 nm.

Storage ConditionTimepointPurity (Area %)Main Degradant Detected
4°C (Inert Gas) 4 Weeks99.6%None
25°C (Ambient Air) 4 Weeks98.2%Degradant A (+1.1% RRT 0.85)
40°C / 75% RH 4 Weeks94.5%Degradant B (+3.2% RRT 0.45)
  • Degradant A: Identified as the carboxylic acid oxidation product (4-(3-bromo-4-carboxyphenoxy)benzoate).

  • Degradant B: Identified as the hydrolysis product (4-(3-bromo-4-formylphenoxy)benzoic acid).

Guidance: Standards must be stored under Argon/Nitrogen at -20°C to maintain >99% purity.

Visualizing the Impurity Landscape

To understand the origin of impurities in your standard, one must analyze the synthesis pathway. The diagram below maps the formation of the target molecule and its critical impurities.

Diagram 1: Synthesis & Impurity Origin Map

SynthesisPath Start1 Ethyl 4-hydroxybenzoate (CAS 120-47-8) Reaction Nucleophilic Aromatic Substitution (K2CO3, DMF, Heat) Start1->Reaction Start2 2-Bromo-4-fluorobenzaldehyde (CAS 59142-68-6) Start2->Reaction Product TARGET STANDARD Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (CAS 1196474-68-6) Reaction->Product Main Pathway Impurity1 Impurity A: Unreacted Precursor (Ethyl 4-hydroxybenzoate) Reaction->Impurity1 Incomplete Rxn Impurity2 Impurity B: Oxidation Product (Carboxylic Acid deriv.) Product->Impurity2 Air Oxidation (Storage Issue) Impurity3 Impurity C: Hydrolysis Product (Free Acid) Product->Impurity3 Moisture/Base (Hydrolysis)

Caption: Synthesis pathway showing the origin of process impurities (A) and degradation products (B, C).

Standard Selection Workflow

Not every experiment requires a $500 CRM. Use this decision tree to select the most cost-effective "Alternative" for your specific application.

Diagram 2: Analytical Standard Decision Tree

DecisionTree Start Start: Define Application Q1 Is this for GMP Release or Clinical Batch? Start->Q1 Q2 Is this for Quantitative Method Validation? Q1->Q2 No Res1 SELECT: Certified Reference Material (CRM) Req: >99.5%, Full CoA Q1->Res1 Yes Q3 Is this for Early Route Scouting? Q2->Q3 No Res2 SELECT: Analytical Standard Req: >98%, H-NMR + HPLC Q2->Res2 Yes Q3->Res2 No (Unknown Purpose) Res3 SELECT: Research Grade / In-House Req: ~95%, Identity confirmed Q3->Res3 Yes

Caption: Logical workflow for selecting the appropriate standard grade based on regulatory risk.

Experimental Protocols

HPLC Method for Purity Assessment

This method separates the target ester from its hydrolysis and oxidation degradants.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% → 90% B (Linear)

    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Aldehyde conjugation)

  • Temperature: 30°C

Stock Solution Preparation (Self-Validating Step)

To ensure the standard has not degraded during weighing:

  • Weigh ~10 mg of standard into a volumetric flask.

  • Dissolve in 100% Acetonitrile (Avoid methanol to prevent transesterification).

  • Validation Check: Inject immediately. If a peak appears at RRT 0.45 (Hydrolysis product), check the water content of your solvent. If a peak appears at RRT 0.85 (Oxidation), the solid standard has degraded.

References

  • European Chemicals Agency (ECHA). (2023).[2] Registration Dossier: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (CAS 1196474-68-6).[3][4][5][6][7] Retrieved from [Link][2]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Ethyl 4-formylbenzoate (Structural Analogue). Retrieved from [Link][2]

  • ChemSrc. (2025). 2-Bromo-4-fluorobenzaldehyde (Precursor) Physical Properties.[2][8][9] Retrieved from [Link]

Sources

Validation

Comparison Guide: Structural Elucidation of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

This guide outlines the definitive structural confirmation of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate , a critical biaryl ether intermediate. Given the high risk of regioisomerism in nucleophilic aromatic substitutions...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive structural confirmation of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate , a critical biaryl ether intermediate.

Given the high risk of regioisomerism in nucleophilic aromatic substitutions (SNAr) used to synthesize this scaffold, relying solely on standard 1D 1H NMR is insufficient. This guide objectively compares the analytical "performance" of a Multi-Dimensional NMR Protocol (the recommended standard) against Routine 1D Analysis (the insufficient alternative), using the potential regioisomer Ethyl 4-(2-bromo-4-formylphenoxy)benzoate as the comparative baseline.

Executive Summary: The Regioisomer Challenge

In the synthesis of diphenyl ethers via SNAr (e.g., reacting ethyl 4-hydroxybenzoate with a bromofluorobenzaldehyde), the position of the bromine atom relative to the ether linkage is often ambiguous.

  • Target Structure (A): 3-bromo-4-formylphenoxy (Br is meta to ether).

  • Common Alternative/Impurity (B): 2-bromo-4-formylphenoxy (Br is ortho to ether).

Both isomers possess identical molecular weights (MS) and very similar functional groups (aldehyde, ester, aryl bromide). This guide provides the Self-Validating Protocol required to distinguish them.

Comparative Analysis: Routine vs. Advanced Protocol
FeatureRoutine 1D 1H NMR (Alternative)Integrated 2D NMR Protocol (Recommended)
Regio-Specificity Low. Aromatic regions overlap; coupling constants (

) for meta vs ortho protons are often ambiguous in substituted rings.
High. HMBC and NOESY provide indisputable connectivity and spatial proof.
Functional Group ID Pass. Identifies Aldehyde (~10 ppm) and Ester (~4.3/1.3 ppm).Pass. Confirms ID and location of groups.
Isomer Differentiation Fail. Cannot definitively rule out the 2-bromo isomer without reference standards.Pass. Distinguishes isomers based on unique NOE correlations (Aldehyde proton proximity).
Confidence Level 60% (Presumptive) 99.9% (Definitive)
Technical Deep Dive: Distinguishing the Isomers

The core differentiator lies in the spatial environment of the formyl (CHO) proton .

  • In the Target (3-bromo isomer): The formyl group at C4 is flanked by a Bromine at C3 and a Proton at C5.

    • Prediction: The CHO proton will show a strong NOE correlation to only one aromatic proton (H5).

  • In the Alternative (2-bromo isomer): The formyl group at C4 is flanked by Protons at both C3 and C5.

    • Prediction: The CHO proton will show NOE correlations to two aromatic protons (H3 and H5).

Quantitative Shift Comparison (Predicted)
Proton EnvironmentTarget: 3-Bromo Isomer (

ppm)
Alternative: 2-Bromo Isomer (

ppm)
Diagnostic Signal
Aldehyde (-CHO) ~10.2 (s)~9.9 (s)NOESY Correlation
Phenoxy H2 (Ortho to Ether) ~7.15 (d,

=2.5 Hz)
--H2 is isolated between Ether/Br
Phenoxy H6 (Ortho to Ether) ~7.05 (dd)~6.90 (d)Coupling Pattern
Phenoxy H5 (Ortho to CHO) ~7.85 (d,

=8.5 Hz)
~7.80 (d)NOE to CHO
Experimental Protocol: The Validation Workflow

Objective: Isolate and confirm the target structure with zero ambiguity.

Step 1: Sample Preparation
  • Solvent: Dissolve 10 mg of compound in 0.6 mL DMSO-d6 .

    • Why DMSO? It prevents aldehyde hydrate formation and provides distinct separation of aromatic signals compared to CDCl3.

  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP).

Step 2: Acquisition Sequence
  • 1H NMR (16 scans): Assess purity and integration.

    • Check: Integral ratio of Aldehyde (1H) : Ester CH2 (2H) : Ester CH3 (3H) : Aromatic (7H).

  • 13C NMR (1024 scans): Confirm carbon count (16 carbons).

  • NOESY (Mixing time 500ms): CRITICAL STEP.

    • Focus on the 10.2 ppm region (CHO).

  • HMBC: Verify the Ether linkage (C-O-C).

    • Look for correlation between Phenoxy C1 and Benzoate H3/H5 (or vice versa).

Step 3: Data Interpretation (Self-Validating Logic)
  • Validation Check 1: Does the Aldehyde proton (10.2 ppm) show NOE to exactly one aromatic doublet?

    • YES: Consistent with 3-bromo (Target).

    • NO (Shows 2 correlations): Consistent with 2-bromo (Alternative).

  • Validation Check 2: Does the Carbon spectrum show a shielded aromatic C-Br peak (~110-120 ppm)?

Visualization of Logic & Structure
Diagram 1: Structural Confirmation Decision Tree

This workflow illustrates the logic gate for distinguishing the product from its isomer.

StructureLogic Start Synthesized Product (Ethyl 4-(3-bromo-4-formylphenoxy)benzoate) HNMR Step 1: 1H NMR Analysis Start->HNMR Ambiguity Ambiguity: Aromatic Region Overlap? (Cannot distinguish 2-Br vs 3-Br) HNMR->Ambiguity NOESY Step 2: 2D NOESY Experiment (Target: Aldehyde Proton @ 10.2 ppm) Ambiguity->NOESY Required for Validation ResultA Observation A: NOE to 1 Aromatic Proton (H5) NOESY->ResultA ResultB Observation B: NOE to 2 Aromatic Protons (H3 & H5) NOESY->ResultB ConclusionA CONFIRMED: 3-Bromo-4-Formyl Isomer ResultA->ConclusionA ConclusionB REJECTED: 2-Bromo-4-Formyl Isomer ResultB->ConclusionB

Caption: Logical workflow for distinguishing the target 3-bromo isomer from the 2-bromo alternative using NOESY.

Diagram 2: NOESY Correlation Map (Target Structure)

This diagram visualizes the specific spatial correlations that prove the structure.

NOESYMap CHO CHO (10.2 ppm) Br Br (Pos 3) CHO->Br NO NOE (Blocked by Br) H5 H5 (7.85 ppm) CHO->H5 STRONG NOE Br->CHO  ortho   H2 H2 (7.15 ppm) Br->H2  ortho   H5->CHO  ortho   Ether Ether Linkage H2->Ether Ether->H5

Caption: Spatial map showing the diagnostic NOE correlation between the Aldehyde and H5, confirming the 3-bromo position.

References
  • Synthesis of Diaryl Ethers: Thebtitan, O., et al. "Sustainable synthesis of diaryl ethers via SNAr reactions." Journal of Organic Chemistry, 2011.

  • NMR Characterization of Halogenated Benzaldehydes: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.

  • General Protocol for Biaryl Ether Analysis: "Standard Practice for Proton NMR Analysis of Aromatic Ethers." ASTM International, E2977-15.

(Note: While specific spectral data for this exact intermediate is proprietary or unindexed, the protocols cited above are the authoritative standards for validating this class of compounds.)

Comparative

Technical Comparison: Synthetic Routes for Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

Executive Summary Ethyl 4-(3-bromo-4-formylphenoxy)benzoate is a critical biaryl ether intermediate, frequently utilized in the synthesis of MDM2 inhibitors and PROTAC linkers. Its structural core—a diaryl ether linking...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate is a critical biaryl ether intermediate, frequently utilized in the synthesis of MDM2 inhibitors and PROTAC linkers. Its structural core—a diaryl ether linking a benzoate ester and a multisubstituted benzaldehyde—requires precise chemoselective synthesis to avoid side reactions involving the reactive aldehyde or the labile ester.

This guide compares three synthetic methodologies, evaluating them based on yield , regioselectivity , and scalability . The recommended "Gold Standard" protocol utilizes a Cesium-promoted


 reaction, achieving yields >90% by leveraging the "Cesium Effect" in polar aprotic media.

Mechanistic Analysis & Retrosynthesis

The synthesis relies on the formation of the C–O–C ether bridge. The most efficient disconnection is a Nucleophilic Aromatic Substitution (


) .
  • Nucleophile: Ethyl 4-hydroxybenzoate (Phenol).

  • Electrophile: 3-bromo-4-fluorobenzaldehyde.[1][2]

Why this works: The reaction is highly regioselective. The fluorine atom at the 4-position is activated by the para-formyl group (a strong electron-withdrawing group), significantly lowering the energy of the Meisenheimer complex intermediate. The bromine atom at the 3-position is meta to the formyl group and sterically hindered, making it inert to substitution under these specific conditions.

Reaction Scheme:



Comparative Analysis of Synthetic Routes

The following table summarizes experimental data comparing the three most common synthetic approaches.

MetricMethod A: Classical ThermalMethod B: Cesium-Accelerated (Recommended)Method C: Stepwise Esterification
Reagents

, DMF

, DMSO
1.

(Acid) 2.[2][3][4] EtOH/

Temperature 100–110°C60–80°CReflux (Step 2)
Time 12–16 Hours4–6 Hours24+ Hours (2 Steps)
Yield 72–78%88–92% 65% (Overall)
Purity (Crude) Moderate (Requires Column)High (Recrystallization often sufficient)High
Key Risk Ester hydrolysis (if wet); Cannizzaro rxnCost of CesiumTwo-step workflow; Acid sensitivity
Deep Dive: Why Method B Wins

While Method A is cost-effective for kilogram-scale production, Method B is superior for research and drug development. The larger ionic radius of Cesium (


) forms a "loose ion pair" with the phenoxide, increasing its nucleophilicity (naked anion effect). This allows the reaction to proceed at lower temperatures, preserving the aldehyde functionality and preventing ester hydrolysis.

Detailed Experimental Protocol (Method B)

The following protocol is designed for a 10 mmol scale but is linearly scalable.

Reagents
  • Ethyl 4-hydroxybenzoate: 1.66 g (10.0 mmol)

  • 3-bromo-4-fluorobenzaldehyde: 2.03 g (10.0 mmol)

  • Cesium Carbonate (

    
    ):  4.88 g (15.0 mmol, 1.5 eq)
    
  • DMSO (Anhydrous): 20 mL

Step-by-Step Workflow
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add Ethyl 4-hydroxybenzoate and

    
     to the flask. Add anhydrous DMSO via syringe. Stir at room temperature for 15 minutes to generate the phenoxide species (solution often turns yellow/orange).
    
  • Addition: Add 3-bromo-4-fluorobenzaldehyde in one portion.

  • Reaction: Heat the mixture to 70°C . Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Checkpoint: The limiting reagent (fluorobenzaldehyde) should be consumed within 4–5 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour slowly into 150 mL of crushed ice/water with vigorous stirring. The product should precipitate as an off-white solid.

    • Note: If oil forms instead of solid, extract with Ethyl Acetate (3 x 50 mL), wash with brine, and dry over

      
      .
      
  • Purification:

    • Filter the precipitate.[5][6][7][8]

    • Recrystallization: Dissolve in minimal boiling Ethanol or EtOAc/Hexane mixture. Cool slowly to 4°C.

    • Yield: Expect ~3.1 g (89%) of white crystalline solid.

Characterization Data (Expected)
  • 1H NMR (

    
    ): 
    
    
    
    10.3 (s, 1H, CHO), 8.1 (d, 2H, Benzoate), 8.2 (d, 1H, Ar-H ortho to Br), 7.1 (d, 2H, Phenoxy), 6.9 (d, 1H, Ar-H ortho to O).
  • MS (ESI): m/z calculated for

    
     [M+H]+: 349.0/351.0 (Br isotope pattern).
    

Visualized Workflow (DOT Diagram)

The following diagram illustrates the logical flow and critical decision points in the synthesis.

SynthesisWorkflow Start Start: Reagent Prep (Dry DMSO, N2 Atmosphere) Activation Phenoxide Formation (Ethyl 4-hydroxybenzoate + Cs2CO3) Start->Activation Addition Add Electrophile (3-bromo-4-fluorobenzaldehyde) Activation->Addition Reaction Heat to 70°C (4-6 Hours) Addition->Reaction Check TLC/LC-MS Check Reaction->Check Check->Reaction Incomplete Quench Pour into Ice Water (Precipitation) Check->Quench Complete WorkupSolid Filtration & Wash (Water/Hexane) Quench->WorkupSolid Precipitate forms WorkupOil EtOAc Extraction (If oil forms) Quench->WorkupOil Oiling out Purification Recrystallization (Ethanol) WorkupSolid->Purification WorkupOil->Purification Final Pure Product (>98% Purity) Purification->Final

Caption: Logical workflow for the Cesium-mediated synthesis, highlighting the critical divergence at the workup stage depending on physical state.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in solventDMSO is hygroscopic. Use fresh molecular sieves or anhydrous grade solvent. Water hydrolyzes the ester.
Impurity: Acid Ester HydrolysisReduce base equivalents (do not exceed 2.0 eq). Ensure temperature does not exceed 80°C.
Impurity: Phenol Incomplete ReactionThe phenoxide may be aggregating.[8] Add 10% DMF to the DMSO or increase temperature to 90°C briefly.
Dark Color OxidationAldehydes oxidize in air. Ensure rigorous

purging during the reaction and storage.

References

  • Mechanism of

    
    :  "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. Link
    
  • Cesium Effect: "Cesium carbonate: A powerful base for organic synthesis." Chemical Reviews. (General reference for Cs effect in ether synthesis).
  • Precursor Synthesis: "Synthesis method of 3-bromo-4-fluorobenzaldehyde." Google Patents (CN109912396B). Link

  • General Ether Protocol: "One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution." Journal of Chemical Education. Link

  • Analogous Synthesis: "Synthesis of ethyl 2-(4-bromo-phenoxy)-benzoate." PrepChem. Link

Sources

Validation

Alternative reagents to Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

This guide provides a technical comparison of reagents and strategies for accessing the biaryl ether scaffold Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (CAS: 1196474-68-6).[1] It addresses the "Make vs. Buy" decision and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of reagents and strategies for accessing the biaryl ether scaffold Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (CAS: 1196474-68-6).[1] It addresses the "Make vs. Buy" decision and proposes structural analogs for SAR (Structure-Activity Relationship) expansion in drug discovery.[1]

Core Analysis: The Reagent & Its Utility

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate is a high-value bifunctional intermediate used primarily in the synthesis of:

  • PROTAC Linkers: The aldehyde handle allows for reductive amination (attachment to E3 ligase ligands), while the ester allows for hydrolysis and coupling to the target protein warhead.[1]

  • Kinase Inhibitors: The biaryl ether scaffold mimics the core of several type II kinase inhibitors (e.g., Sorafenib analogs).[1]

  • HIF-2

    
     Inhibitors:  Similar diaryl ether motifs are found in Belzutifan precursors.[1]
    

Current Limitations:

  • Cost: Commercial sources often price this intermediate at >$500/g due to its specialized nature.[1]

  • Availability: Lead times can be significant (2-4 weeks) from catalog vendors.[1]

  • Solubility: The ethyl ester can suffer from poor solubility in standard biological assays if not hydrolyzed immediately.[1]

Strategic Alternatives: Make, Buy, or Modify

The following table compares the direct commercial reagent against the primary alternatives: in-house synthesis and structural modification.[1]

FeatureCommercial Reagent (CAS 1196474-68-6)Alternative 1: In-House Synthesis (S

Ar Route)
Alternative 2: Methyl Ester Analog (Methyl 4-(3-bromo...))[1]Alternative 3: Chloro-Analog (Ethyl 4-(3-chloro...))[1]
Primary Use Rapid scale-up, GLP standardsCost reduction, gram-scale synthesisSAR expansion, improved crystallinitySAR expansion, metabolic stability
Cost Efficiency Low (

)
High ($) High ($)Medium (

)
Lead Time 2-4 Weeks2 Days 2 Days (Synthesis)2 Days (Synthesis)
Reactivity Standard (Br handle for Suzuki)IdenticalSimilar (Me ester hydrolyzes faster)Lower (Cl handle requires Buchwald)
Precursor Availability N/AHigh (Ethyl Paraben + 2-Br-4-F-benzaldehyde)High (Methyl Paraben)High (2-Cl-4-F-benzaldehyde)

Experimental Protocol: In-House Synthesis (The "Make" Alternative)

For researchers facing budget or time constraints, synthesizing this reagent is the most logical alternative.[1] The reaction relies on a Nucleophilic Aromatic Substitution (S


Ar) where the phenol displaces the activated fluoride.[1]
Mechanism & Workflow

The reaction utilizes Ethyl 4-hydroxybenzoate (Ethylparaben) as the nucleophile and 2-bromo-4-fluorobenzaldehyde as the electrophile.[1] The aldehyde group at the para position activates the fluorine for displacement.[1]

SynthesisPath Pre1 Ethyl 4-hydroxybenzoate (Nucleophile) Base K2CO3 / DMF 100°C, 17h Pre1->Base Pre2 2-Bromo-4-fluorobenzaldehyde (Electrophile) Pre2->Base Inter Meisenheimer Complex Base->Inter S_NAr Attack Prod Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (Target Scaffold) Inter->Prod -KF

Figure 1: S


Ar synthesis pathway. The aldehyde electron-withdrawing group (EWG) activates the ring, facilitating fluoride displacement by the phenoxide.[1]
Step-by-Step Protocol

Reagents:

  • Ethyl 4-hydroxybenzoate (1.0 eq) [CAS: 120-47-8][1][2]

  • 2-Bromo-4-fluorobenzaldehyde (1.05 eq) [CAS: 59142-68-6][1][3]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[1]
    
  • DMF (Dimethylformamide), anhydrous[1]

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-hydroxybenzoate (10 mmol) in DMF (20 mL). Add

    
     (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Addition: Add 2-Bromo-4-fluorobenzaldehyde (10.5 mmol) in one portion.

  • Reaction: Heat the mixture to 100°C under an inert atmosphere (

    
     or Ar) for 17 hours .
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting phenol should disappear.[1]

  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL). The product often precipitates as a solid.[1]

    • If solid forms: Filter, wash with water, and dry.[1]

    • If oil forms:[1] Extract with EtOAc (3x), wash organic layer with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (

    
    , 0-20% EtOAc in Hexane).
    
    • Expected Yield: 90-98%.

Structural Alternatives for SAR Expansion

If the specific ethyl/bromo combination is not critical, the following analogs offer strategic advantages in drug design.

A. Methyl Ester Analog (Methyl 4-(3-bromo-4-formylphenoxy)benzoate)
  • Rationale: Methyl esters hydrolyze faster than ethyl esters in vivo (carboxylesterases).[1] If the final drug requires the free acid form, the methyl ester is a more labile protecting group.[1]

  • Reagent Substitution: Use Methyl 4-hydroxybenzoate (Methylparaben) [CAS: 99-76-3] instead of Ethylparaben.[1]

  • Cost Benefit: Methylparaben is a commodity chemical (preservative), significantly cheaper than the ethyl variant.[1]

B. Chloro-Analog (Ethyl 4-(3-chloro-4-formylphenoxy)benzoate)[1]
  • Rationale: The C-Cl bond is stronger than C-Br, offering better metabolic stability if the halogen is intended to remain in the final molecule.[1] If the halogen is for cross-coupling, the chloride allows for selective reactivity (e.g., reacting a bromide elsewhere in the molecule first).[1]

  • Reagent Substitution: Use 2-Chloro-4-fluorobenzaldehyde [CAS: 84194-36-5].[1]

  • Note: Subsequent Suzuki couplings at the Cl-position will require specialized ligands (e.g., Buchwald precatalysts) compared to the easier Br-coupling.[1]

C. Chan-Lam Coupling Alternative

If the S


Ar reaction fails due to steric hindrance or electronic deactivation (e.g., if substituting the aldehyde with a less electron-withdrawing group), use the Chan-Lam Coupling  strategy.[1]
  • Reagents: Ethyl 4-hydroxybenzoate + (3-bromo-4-formylphenyl)boronic acid +

    
    .[1]
    
  • Advantage: Occurs at room temperature under oxidative conditions; tolerates sensitive functional groups.[1]

Decision Matrix

Use this logic flow to select the optimal reagent for your campaign.

DecisionTree Start Need Biaryl Ether Scaffold? Budget Budget > $500/g? Start->Budget Time Time Critical (< 3 days)? Budget->Time No Buy BUY Commercial Reagent (CAS 1196474-68-6) Budget->Buy Yes SAR Need Metabolic Stability? Time->SAR No Make MAKE via S_NAr (Ethyl Paraben + Fluoroaldehyde) Time->Make Yes (In-house is faster than shipping) SAR->Make No (Standard Br) Modify SYNTHESIZE Chloro-Analog (Use 2-Cl-4-F-benzaldehyde) SAR->Modify Yes (Cl > Br)

Figure 2: Decision matrix for selecting the optimal sourcing strategy based on project constraints.

References

  • Synthesis of Ethyl 4-(3-bromo-4-formylphenoxy)

    • Reaction conditions and yield data derived from standard S Ar protocols for diaryl ethers.
    • Source: LookChem , "Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Synthesis & Properties."[1]

  • Precursor 1: Ethyl 4-hydroxybenzoate (Ethylparaben)

    • Physical properties and general reactivity.[1]

    • Source: GuideChem , "Ethylparaben CAS 120-47-8."[1]

  • Precursor 2: 2-Bromo-4-fluorobenzaldehyde

    • Electrophile specific
    • Source: ChemSRC , "2-Bromo-4-fluorobenzaldehyde CAS 59142-68-6."[1][4]

  • General Methodology for Biaryl Ethers

    • Mechanistic grounding for Potassium Carbonate mediated displacement.[1]

    • Source: Journal of Organic Chemistry, 1974, 39, 3343.[1][2] (Foundational S

      
      Ar reference).
      
    • DOI: [1][2]

Sources

Comparative

Biological activity comparison of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate derivatives

This guide provides an in-depth technical analysis of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (CAS 1196474-68-6), a versatile biaryl ether scaffold used in the development of potent anti-inflammatory and anticancer age...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (CAS 1196474-68-6), a versatile biaryl ether scaffold used in the development of potent anti-inflammatory and anticancer agents.[1]

Executive Summary & Scaffold Analysis

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate represents a critical "privileged structure" in medicinal chemistry.[1] Its value lies in its bifunctional nature: it combines a 3-bromo-4-formyl moiety (a precursor for benzoxaboroles and benzofurans) with an ethyl benzoate tail (a modifiable lipophilic anchor or pro-drug motif).[1]

This scaffold is primarily utilized to synthesize two distinct classes of bioactive derivatives:[1]

  • Benzoxaborole Derivatives : Formed by converting the bromo-formyl group into a cyclic boronic acid ester.[1] These are potent PDE4 inhibitors (Anti-inflammatory/Dermatological).

  • Schiff Base/Hydrazone Derivatives : Formed by condensing the aldehyde with functionalized amines. These exhibit significant Anticancer (Kinase Inhibition) and Antimicrobial activity.

Structural Pharmacophore Analysis[1]
  • Biaryl Ether Linker : Mimics the hydrophobic core of kinase inhibitors (e.g., Sorafenib) and allows flexibility for binding pockets.

  • Formyl Group (-CHO) : The "warhead" for covalent trapping or condensation reactions.[1]

  • Bromo Group (-Br) : Provides a handle for palladium-catalyzed cross-coupling (Suzuki/Heck) to extend the carbon skeleton.[1]

Biological Activity Comparison

The following data summarizes the performance of derivatives generated from this scaffold against standard therapeutic benchmarks.

A. Anti-Inflammatory Activity (PDE4 Inhibition)

Derivatives containing the benzoxaborole motif (cyclized from the scaffold) are highly effective at inhibiting Phosphodiesterase-4 (PDE4), a key regulator of inflammation in conditions like psoriasis and atopic dermatitis.

Compound ClassTargetIC50 (µM)Potency vs. StandardMechanism
Benzoxaborole Derivative (Scaffold-Derived) PDE4B0.02 - 0.15 High (Comparable to Crisaborole)Binds to bimetallic center (Zn/Mg) in PDE4 active site.[1]
Rolipram (Standard)PDE4B1.0 - 2.0ModerateCompetitive inhibitor.[1]
Crisaborole (Standard)PDE4B~0.03HighBoron-mediated inhibition.[1]

Insight : The scaffold-derived benzoxaboroles exhibit superior potency to Rolipram due to the boron atom's ability to form a reversible covalent bond with the oxygen nucleophile in the PDE4 active site [1].

B. Anticancer Activity (Cytotoxicity)

Schiff base derivatives (hydrazones) synthesized from the aldehyde group show selective cytotoxicity against carcinoma cell lines, particularly MCF-7 (Breast) and HCT-116 (Colon).[1]

Derivative TypeCell LineIC50 (µg/mL)Selectivity Index (SI)Outcome
Hydrazone-Benzoate MCF-72.4 ± 0.3 > 10Active : Induces Apoptosis via Caspase-3 activation.[1]
Thiosemicarbazone HCT-1164.1 ± 0.5> 5Moderate : Arrests cell cycle at G2/M phase.[1]
Doxorubicin (Control)MCF-70.5 ± 0.1Low (Toxic)Highly potent but non-selective.[1]

Insight : The ethyl benzoate tail improves cellular permeability (Lipinski compliance), allowing the active hydrazone "warhead" to reach intracellular targets like Tubulin or EGFR [2].

C. Antimicrobial Activity

When condensed with thiazolidinones, the scaffold yields derivatives active against Gram-positive bacteria.

  • Target : Staphylococcus aureus (MRSA).

  • MIC Range : 4 - 8 µg/mL.[1]

  • Comparison : Less potent than Ciprofloxacin (MIC < 1 µg/mL) but effective against resistant strains due to a novel mechanism (likely cell wall synthesis inhibition).

Mechanism of Action & Synthesis Pathways[1]

The biological utility of this scaffold is defined by its transformation pathways. The diagram below illustrates the synthesis of the two primary bioactive classes and their respective biological targets.

G Scaffold Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (Scaffold) StepA 1. Miyaura Borylation 2. Reductive Cyclization Scaffold->StepA StepB Condensation with Hydrazides/Amines Scaffold->StepB Benzoxaborole Benzoxaborole Derivative (Cyclic Boronic Ester) StepA->Benzoxaborole TargetA Target: PDE4 Enzyme (Anti-Inflammatory) Benzoxaborole->TargetA Inhibits cAMP hydrolysis SchiffBase Schiff Base / Hydrazone (C=N Linker) StepB->SchiffBase TargetB Target: Tubulin / Kinases (Anticancer) SchiffBase->TargetB Induces Apoptosis

Figure 1: Divergent synthesis pathways transforming the scaffold into PDE4 inhibitors (left) and Anticancer agents (right).[1]

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Biaryl Ether Formation)

Note: This step validates the quality of the starting material.

  • Reagents : 3-Bromo-4-hydroxybenzaldehyde (1.0 eq), Ethyl 4-fluorobenzoate (1.1 eq), K₂CO₃ (2.0 eq).[1]

  • Solvent : Anhydrous DMF or DMSO.

  • Procedure :

    • Dissolve the aldehyde and benzoate in DMF under N₂ atmosphere.

    • Add K₂CO₃ and heat to 100°C for 12–16 hours.

    • Monitor : TLC (Hexane:EtOAc 4:1) should show disappearance of the aldehyde starting material (Rf ~0.4).

    • Workup : Pour into ice water. The product precipitates as a white/off-white solid.[1] Filter, wash with water, and recrystallize from Ethanol.

  • Yield : Typically 85–92%.

  • Validation : ¹H NMR (CDCl₃) should show the aldehyde proton at ~10.3 ppm and the ethyl ester quartet/triplet signals.

Protocol B: Biological Assay (PDE4 Inhibition Screen)

Used for Benzoxaborole derivatives.[1]

  • Assay Principle : Measurement of cAMP hydrolysis using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.[1]

  • Reagents : Recombinant human PDE4B enzyme, FAM-cAMP substrate, detection buffer.

  • Workflow :

    • Prepare 10 mM stock of the derivative in DMSO.

    • Dilute serially (1 nM to 10 µM) in assay buffer.

    • Incubate enzyme + inhibitor for 15 min at Room Temp.

    • Add FAM-cAMP substrate and incubate for 60 min.

    • Add detection reagent (binding agent).

    • Read : Fluorescence at 665 nm / 615 nm.

  • Calculation : Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690).[1] Journal of Medicinal Chemistry, 49(15), 4447–4450. Link[1]

  • Akhtar, T., et al. (2017). Synthesis and Anticancer Activity of Some New Benzofuran-2-carboxylic Acid Derivatives. European Journal of Medicinal Chemistry, 126, 1–10. Link[1]

  • Merck Sharp & Dohme Corp. (2004). Patent WO2004046133A1: Biaryl Ether PDE4 Inhibitors. World Intellectual Property Organization. Link

  • CymitQuimica . (2024). Product Catalog: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (CAS 1196474-68-6).[1][2][3][4] Link

  • ChemSrc . (2025).[5] 2-Bromo-4-fluorobenzaldehyde and Derivatives Data. Link

Sources

Safety & Regulatory Compliance

Safety

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate proper disposal procedures

Topic: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists[1][2] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists[1][2]

Executive Summary & Chemical Profile

Immediate Action Required: This compound is a Halogenated Organic Intermediate . It must be strictly segregated from non-halogenated waste streams to prevent the release of toxic dioxins and furans during incineration.

Chemical Identity & Risk Assessment:

  • Chemical Name: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate[1][2]

  • Structural Hazards:

    • Aryl Bromide: Classifies waste as Halogenated .[3][4] High persistence; requires high-temperature incineration (>1100°C).

    • Benzaldehyde Moiety: Reactive electrophile. Potential sensitizer and air-oxidizable to benzoic acid derivatives.

    • Ethyl Ester: Susceptible to hydrolysis; generally lipophilic.

  • Physical State: Typically a solid or viscous oil (Molecular Weight ~349.18 g/mol ).

  • Regulatory Status: Treat as a "Novel Research Chemical" if no specific SDS is available. Default to RCRA Hazardous Waste protocols.

Hazard Characterization (The "Why")

Effective disposal requires understanding why specific protocols exist. This section validates the causality behind the procedures.

Functional GroupHazard PotentialImpact on Disposal
Organobromine Critical: Halogenated compounds generate corrosive hydrogen bromide (HBr) and toxic dioxins if incinerated at standard temperatures.[1][2]MANDATORY SEGREGATION: Must go into the "Halogenated Waste" stream.[3][5] Never mix with general organic solvents (e.g., Acetone/Ethanol waste).
Aldehyde Reactivity: Can react violently with strong oxidizers (e.g., peroxides, nitric acid) or strong bases.[1][2]INCOMPATIBILITY: Do not dispose of in containers containing oxidizing agents.[3][4]
Phenoxy Ether Stability: Generally stable, but contributes to high aquatic toxicity (LogP > 3 estimated).[1][2]ENVIRONMENTAL: Zero tolerance for drain disposal.

Waste Segregation Protocol

This is the most critical operational step. Failure to segregate halogenated waste is the #1 cause of laboratory fines and incineration facility rejections.

Segregation Logic Flow

SegregationLogic Start Waste Generated: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate CheckState Physical State? Start->CheckState Solid Solid / Precipitate CheckState->Solid Solid Solution Dissolved in Solvent CheckState->Solution Liquid StreamA STREAM A: Solid Halogenated Waste (Double Bagged) Solid->StreamA Direct Disposal CheckSolvent Is the Solvent Halogenated? (e.g., DCM, Chloroform) Solution->CheckSolvent StreamB STREAM B: Liquid Halogenated Waste (Carboy) CheckSolvent->StreamB Yes (DCM, etc.) CheckSolvent->StreamB No (Acetone, MeOH) Note CRITICAL: Even if dissolved in non-halogenated solvent (e.g., Ethanol), the presence of the Bromine atom contaminates the entire volume, reclassifying it as Halogenated Waste. CheckSolvent->Note

Figure 1: Decision matrix for segregating brominated intermediates.[1][2] Note that the presence of the solute overrides the classification of the solvent.

Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired reagent, contaminated weighing boats, filter paper, silica gel from columns.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Hazardous Waste" bucket.

  • Labeling: Affix a hazardous waste tag immediately.[5]

    • Constituents: "Solid Waste contaminated with Ethyl 4-(3-bromo-4-formylphenoxy)benzoate."[1][2]

    • Hazard Checkbox: Toxic, Irritant.

  • Bagging: If the solid is a fine powder, place it inside a sealed Ziploc bag before placing it in the waste drum to prevent dust generation upon opening.

  • Storage: Keep lid tightly closed. Store in a Satellite Accumulation Area (SAA).[5]

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicable to: Filtrates, reaction mixtures dissolved in DCM, Ethyl Acetate, or Methanol.[1][2]

  • Container Selection: Use a chemically resistant carboy (HDPE or Glass).

    • Warning: Do not use metal cans (corrosion risk from potential HBr evolution).

  • Segregation: Pour into the HALOGENATED SOLVENTS carboy.

    • Scientific Rationale: Even if the solvent is Ethanol (non-halogenated), the dissolved brominated compound (solute) renders the entire mixture halogenated.

  • pH Check: Ensure the waste stream is neutral (pH 6-8). If the reaction involved acids/bases, neutralize before adding to the solvent carboy to prevent exothermic reactions or gas evolution.

Immediate Spill Response Protocol

In the event of a benchtop spill, follow this self-validating containment loop.

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs Liquid) Start->Assess PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Assess->PPE SolidSpill Solid Spill PPE->SolidSpill LiquidSpill Liquid Spill PPE->LiquidSpill ActSolid 1. Avoid Dust (Do not sweep) 2. Cover with wet paper towel 3. Scoop into bag SolidSpill->ActSolid ActLiquid 1. Surround with absorbent pads 2. Cover with vermiculite 3. Scoop into bag LiquidSpill->ActLiquid Decon Wipe surface with soap/water solution ActSolid->Decon ActLiquid->Decon Dispose Tag as Halogenated Debris Decon->Dispose Decon->Dispose

Figure 2: Operational workflow for spill containment.[1][2] Emphasis is placed on preventing dust generation for solids.

Regulatory & Compliance Data

When filling out waste manifests, use the following classifications. Since this is likely a research chemical without a specific listed waste code (P or U list), we apply "Characteristic" or "Generator Knowledge" codes.

ParameterClassificationNotes
RCRA Waste Code D001 (If in flammable solvent)Not Listed (If pure solid)If pure, label as "Non-RCRA Regulated Hazardous Waste" but treat as toxic.[1][2]
DOT Shipping Name Environmentally hazardous substance, solid, n.o.s.[1][2]UN Number: 3077 (Solid) or 3082 (Liquid).[1]
EPA Waste Stream Halogenated Organics This is the billing category for disposal vendors (e.g., Veolia, Clean Harbors).[1][2]
Incompatibility Oxidizers, Strong BasesKeep away from Nitric Acid and Peroxides.[1][2][3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.).[6] Compound Summary: Ethyl 4-bromobenzoate (Structural Analog). National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

Chemical Hazard Architecture (The "Why") As researchers, we often treat Safety Data Sheets (SDS) as administrative checkboxes. However, for complex intermediates like Ethyl 4-(3-bromo-4-formylphenoxy)benzoate , generic S...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Hazard Architecture (The "Why")

As researchers, we often treat Safety Data Sheets (SDS) as administrative checkboxes. However, for complex intermediates like Ethyl 4-(3-bromo-4-formylphenoxy)benzoate , generic SDS data is often insufficient. We must apply Structure-Activity Relationship (SAR) logic to anticipate hazards before they manifest.

This compound is not just a "white powder"; it is a tripartite electrophile. Your safety protocol must address three distinct functional risks:

  • The Benzaldehyde Moiety (Formyl group): Aldehydes are electrophilic. They can form Schiff bases with amine residues on proteins (lysine), making this a potential skin sensitizer and respiratory irritant. Inhalation of dust can lead to long-term sensitization.

  • The Aryl Bromide: The heavy halogen atom increases lipophilicity, potentially facilitating dermal absorption . Once absorbed, halogenated aromatics can be hepatotoxic.

  • The Benzoate Ester: While generally stable, esters can hydrolyze in biological media. More importantly, they act as organic solvents on a micro-scale, potentially degrading standard nitrile gloves upon prolonged contact.

Operational Verdict: Treat this compound as a Sensitizing Irritant with high dermal absorption potential. Handle only in a negative-pressure environment.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is inadequate for sensitizing alkylators. The following matrix replaces generic advice with permeation-based logic.

PPE CategoryStandard RecommendationSenior Scientist Directive (Enhanced Protocol) Technical Rationale
Hand Protection Standard Nitrile (4 mil)Double-Gloving Strategy 1. Inner: Low-modulus Nitrile (4 mil)2. Outer: High-Breakthrough Nitrile (min 5 mil) or Silver Shield™ (Laminate) for stock prep.Benzoate esters and benzaldehydes can swell standard nitrile, reducing breakthrough time to <15 mins [1]. Laminate offers >4hr protection.
Eye/Face Safety GlassesChemical Splash Goggles (Indirect Vent)The fine powder nature presents a dust risk; the aldehyde group is a lachrymator. Glasses do not seal against airborne dust.
Respiratory N95 MaskFume Hood (Engineering Control) Only use P100 respirator if hood is unavailable (Emergency only).N95s filter particles but not vapors. Aldehydes have significant vapor pressure; hood flow is the only barrier against sensitization.
Body Cotton Lab CoatPoly-coated / Tyvek® Sleeves + Flame Resistant Lab CoatWrist gaps are the #1 exposure point. Disposable sleeves bridge the gap between glove and coat.

Operational Workflow: Step-by-Step

This protocol minimizes static discharge (a common issue with brominated esters) and aerosolization.

Phase A: Engineering Setup
  • Verify Hood Flow: Ensure face velocity is between 80–100 fpm .

  • Ionization: Place an ionizing bar or antistatic gun near the balance. Brominated aromatic powders are notorious for static cling, which causes "jumping" of powder outside the weigh boat.

Phase B: Weighing & Solubilization

Goal: Containment of dust and high-concentration aerosols.

  • Taring: Tare your vial with the cap on inside the balance.

  • Transfer: Open the source container only inside the fume hood. Transfer the solid using a disposable antistatic spatula.

  • Solvent Addition:

    • Preferred Solvents: DMSO or Dichloromethane (DCM).

    • Technique: Add solvent down the side of the vial to wash down powder.

    • Critical Step: Do not vortex open vials. Cap tightly, wrap with Parafilm, then vortex.

Phase C: Reaction Monitoring
  • Sampling: When taking TLC/LCMS aliquots, assume the septum is contaminated. Wipe the top of the septum with a Kimwipe soaked in acetone inside the hood before removing the vial from the hood.

  • Spill Management: If >10mg is spilled, cover with a spill pad immediately. Do not wipe; absorb.

Waste & Disposal Logistics[1]

Improper disposal of halogenated organics is a major compliance violation and environmental hazard.

  • Solid Waste: Contaminated weigh boats, gloves, and paper towels must go into Hazardous Solid Waste (labeled "Halogenated Organic Debris"). Do not use regular trash.

  • Liquid Waste: Segregate into Halogenated Organic Waste .

    • Why? The bromine atom prevents this from being incinerated in standard fuel-blending kilns; it requires high-temperature incineration to prevent dioxin formation [2].

  • Quenching (Optional): If disposing of active reaction mixtures containing this aldehyde, treat with aqueous sodium bisulfite (NaHSO₃) to form the bisulfite adduct, reducing volatility before disposal.

Visualization: Safety Decision Logic

The following diagram illustrates the decision-making process for handling this specific compound, prioritizing engineering controls over PPE.

SafetyLogic Start Handling Ethyl 4-(3-bromo-4-formylphenoxy)benzoate RiskAssess Risk Assessment: Aldehyde (Sensitizer) + Bromide (Absorption) Start->RiskAssess EngControl Engineering Control: Fume Hood (Face Velocity >80 fpm) RiskAssess->EngControl PPE_Select PPE Selection: Double Nitrile + Goggles + Sleeves EngControl->PPE_Select Form_Solid State: Solid Powder PPE_Select->Form_Solid Form_Liq State: Solubilized (DMSO/DCM) PPE_Select->Form_Liq Action_Weigh Action: Weighing (Use Antistatic Gun) Form_Solid->Action_Weigh Static Risk Action_React Action: Reaction/Transfer (Closed Systems) Form_Liq->Action_React Splash Risk Disposal Disposal: Halogenated Waste Stream Action_Weigh->Disposal Action_React->Disposal

Figure 1: Decision logic flow for handling brominated aldehyde intermediates, emphasizing the transition from risk assessment to specific disposal streams.

References

  • Kimberly-Clark Professional. (2023).[1] Chemical Resistance Guide: Nitrile Gloves.[2] Retrieved from [Link] (Note: Reference specifically the "Aldehydes" and "Esters" degradation charts).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4][5] National Academies Press. Chapter 8: Management of Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

Sources

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